molecular formula C11H16N2 B8452092 1-Amino-2-phenylpiperidine

1-Amino-2-phenylpiperidine

Cat. No.: B8452092
M. Wt: 176.26 g/mol
InChI Key: XQDSIGDVDWFZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-phenylpiperidine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, serving as a versatile scaffold for developing biologically active molecules. While direct studies on this specific compound are limited, its core structure is closely related to the well-documented 2-phenylpiperidine class of compounds, which are frequently investigated for their central nervous system (CNS) activity . Research on phenylpiperidine derivatives has highlighted their potential as key pharmacophores for targeting neurotransmitter systems. For instance, certain derivatives are potent inhibitors of the serotonin transporter (SERT), a primary target for antidepressant agents . Molecular docking studies suggest these compounds exhibit strong binding affinities and favorable ADMET properties, including high oral bioavailability and excellent blood-brain barrier penetration, making them promising candidates for the rational design of new neurotherapeutics . Furthermore, structurally similar compounds, such as CP-99,994, are established as high-affinity antagonists for the Neurokinin 1 (NK1) receptor, which is implicated in pain, emesis, and depression . These analogs are utilized as radiolabeled ligands (e.g., with Carbon-11) for Positron Emission Tomography (PET) imaging, enabling the visualization and study of receptor distribution in the brain . As such, 1-Amino-2-phenylpiperidine presents a valuable building block for synthesizing novel compounds for receptor binding assays, imaging agent development, and structure-activity relationship (SAR) studies in preclinical research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-phenylpiperidin-1-amine

InChI

InChI=1S/C11H16N2/c12-13-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,12H2

InChI Key

XQDSIGDVDWFZPP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

1-Amino-2-phenylpiperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-Amino-2-phenylpiperidine , a specialized hydrazine derivative used in mechanistic organic chemistry and asymmetric synthesis.

Structure, Synthesis, and Chemical Reactivity

Executive Summary

1-Amino-2-phenylpiperidine (N-amino-2-phenylpiperidine) is a cyclic hydrazine derivative featuring a piperidine ring substituted with a phenyl group at the C2 position and a primary amino group at the N1 position.[1] Unlike its parent compound, 2-phenylpiperidine, this molecule possesses an N-N bond, imparting unique nucleophilic and redox properties.[1][2]

It serves two primary roles in advanced organic research:

  • Mechanistic Probe: It is a precursor for generating aminonitrenes (N-nitrenes).[1] Oxidation of the exocyclic amino group leads to dinitrogen extrusion and ring contraction, providing insight into reactive intermediate stability.

  • Chiral Auxiliary: As a chiral hydrazine (if resolved), it functions similarly to the SAMP/RAMP auxiliaries, directing stereochemistry in the alkylation of hydrazones derived from prochiral ketones.[2]

Chemical Structure & Properties[1][2][3][4][5][6]

Molecular Architecture

The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) distorted by the bulky phenyl group at C2.[1]

  • IUPAC Name: 1-Amino-2-phenylpiperidine[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 176.26 g/mol [1]

  • Chirality: The C2 carbon is a stereogenic center.[1] The compound exists as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    enantiomers. The phenyl group typically adopts an equatorial conformation to minimize 1,3-diaxial interactions, locking the ring conformation.[1]
Physicochemical Characteristics
PropertyValue (Estimated/Experimental)Context
Physical State Viscous Oil / Low-melting SolidTypical for N-amino piperidines.[1]
Basicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~6.5 - 7.5 (Conjugate Acid)Less basic than 2-phenylpiperidine due to the inductive effect of the N-amino group (alpha-effect notwithstanding).[1]
Nucleophilicity High (Alpha-Effect)The adjacent nitrogen lone pair increases the nucleophilicity of the terminal amine, making it highly reactive toward carbonyls.
Solubility Soluble in DCM, EtOH, THFLipophilic phenyl group aids solubility in organic solvents.[1]

Synthesis Protocols

The synthesis of 1-amino-2-phenylpiperidine is most reliably achieved via the Nitrosation-Reduction pathway.[1] This method transforms the secondary amine (2-phenylpiperidine) into the hydrazine.[1]

Method A: Nitrosation-Reduction (Standard)

This protocol relies on the formation of an N-nitroso intermediate followed by reduction.[1]

Step 1: N-Nitrosation [1][3][4]
  • Reagents: 2-Phenylpiperidine, Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ).[1]
  • Mechanism: Electrophilic attack of the nitrosonium ion (

    
    ) on the secondary amine.
    
  • Protocol:

    • Dissolve 2-phenylpiperidine (1.0 eq) in dilute

      
       (3.0 eq) at 0°C.
      
    • Dropwise add aqueous

      
       (1.2 eq) while maintaining temperature < 5°C.
      
    • Stir for 1 hour. A yellow oil (N-nitroso-2-phenylpiperidine) separates.[1]

    • Extract with dichloromethane (DCM), wash with bicarbonate, and dry.

Step 2: Reduction to Hydrazine
  • Reagents: Lithium Aluminum Hydride (

    
    ) or Zinc/Acetic Acid (
    
    
    
    ).
  • Protocol (

    
    ): 
    
    • Suspend

      
       (2.5 eq) in anhydrous THF under Argon.
      
    • Add the N-nitroso intermediate (dissolved in THF) dropwise at 0°C.

    • Reflux for 4–6 hours. The color typically fades as the N-NO bond is reduced to N-

      
      .[1]
      
    • Quench: Carefully add water/NaOH (Fieser workup).

    • Purification: Distillation under reduced pressure or recrystallization of the hydrochloride salt.[1]

Method B: Electrophilic Amination

Direct amination using Hydroxylamine-O-sulfonic acid (HOSA) avoids the carcinogenic nitroso intermediate but often suffers from lower yields due to steric hindrance at the C2 position.[1]

  • Reagents: HOSA, NaOH, Water/Dioxane.[1]

  • Key Condition: The reaction must be kept basic to ensure the piperidine is nucleophilic.

Reactivity & Mechanism: The Aminonitrene Pathway[2][9][10]

A defining characteristic of 1-amino-2-phenylpiperidine is its behavior under oxidative conditions.[1] Unlike simple amines, oxidation of the N-amino group generates an aminonitrene (N-nitrene), a highly reactive species that undergoes skeletal rearrangement.[1][2]

Oxidation with Mercuric Oxide (HgO)

Research indicates that treating 1-amino-2-phenylpiperidine with yellow mercuric oxide (


) leads to nitrogen evolution and ring contraction.[1]
  • Reaction:

    
    
    
  • Products:

    • Phenylcyclopentane: Resulting from ring contraction and nitrogen extrusion.[1]

    • 1-Phenylpentenes: Resulting from C-N bond cleavage and hydrogen shift.[1]

    • Tetrazene: Dimerization of the nitrene intermediate (

      
      ).[1]
      
Visualization of the Aminonitrene Pathway

The following diagram illustrates the divergent pathways following oxidation.

AminonitrenePath Start 1-Amino-2-phenylpiperidine Oxidation Oxidation (HgO) Start->Oxidation Nitrene Aminonitrene Intermediate [N-N:] Oxidation->Nitrene - 2H Prod1 Phenylcyclopentane (Ring Contraction) Nitrene->Prod1 - N2 1,2-Shift Prod2 1-Phenylpentene (Ring Opening) Nitrene->Prod2 - N2 H-Shift Prod3 Tetrazene Dimer (Dimerization) Nitrene->Prod3 Dimerization

Figure 1: Divergent reaction pathways upon oxidation of 1-amino-2-phenylpiperidine, illustrating the instability of the N-nitrene intermediate.

Applications in Drug Development & Synthesis[1][10]

Chiral Auxiliaries (Hydrazone Method)

Similar to the Enders' SAMP/RAMP reagents, enantiopure 1-amino-2-phenylpiperidine can be used to synthesize chiral ketones.[1]

  • Condensation: Reacts with a prochiral ketone to form a chiral hydrazone.[1]

  • Alkylation: Lithiation (LDA) followed by alkylation proceeds with high diastereoselectivity due to the steric blocking by the C2-phenyl group.[1]

  • Hydrolysis: Removal of the auxiliary yields the alpha-alkylated ketone in high enantiomeric excess (ee).[1]

Synthesis of Fused Heterocycles

The hydrazine moiety serves as a dinucleophile for building fused ring systems found in pharmaceuticals (e.g., indazoles, pyrazolopiperidines).[2]

  • Reaction: Condensation with 1,3-diketones or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -keto esters yields pyrazolo[1,5-a]piperidine  derivatives.[1]
    
  • Relevance: These scaffolds are frequent pharmacophores in kinase inhibitors and GPCR ligands.[1]

Safety & Handling

  • Toxicity: Hydrazine derivatives are potential carcinogens and hepatotoxins. 1-Amino-2-phenylpiperidine should be handled as a suspected genotoxic impurity (GTI).[1]

  • Stability: The free base is prone to oxidation by air (browning). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Incompatibility: Avoid contact with strong oxidizers (creates explosive gas evolution) and strong acids (forms hygroscopic salts).

References

  • Nitrosation and Reduction of Piperidines

    • Methodology for N-aminopiperidine synthesis via N-nitroso intermedi
    • Source: [1]

  • Oxidation and Aminonitrene Chemistry

    • Mechanistic study on the oxidation of 1-amino-2-phenylpiperidine with mercuric oxide.
    • Source: (Snippet citation regarding 1-amino-2-phenylpiperidine oxidation).

  • Properties of 2-Phenylpiperidine (Precursor)

    • Physical properties and safety data for the parent scaffold.[2]

    • Source: [1]

  • General Hydrazine Synthesis

    • Electrophilic amination and N-nitroso reduction strategies.[1][2]

    • Source: [Organic Syntheses, Coll.[2][5] Vol. 2, p. 211 (1943)]([Link]) (General protocol for N-amino heterocycles).

Sources

Technical Guide: Synthesis of 1-Amino-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 1-Amino-2-phenylpiperidine , a functionalized hydrazine derivative of the piperidine scaffold. This compound serves as a critical building block in medicinal chemistry, particularly for generating hydrazones or pyrazoles, and investigating bioactive "privileged structures" where the N-N motif is essential for receptor binding.

The following content is structured for professional chemists, prioritizing high-yield, reproducible methodologies and rigorous safety protocols.

Structural Analysis & Retrosynthetic Strategy

1-Amino-2-phenylpiperidine consists of a saturated six-membered nitrogen heterocycle substituted with a phenyl group at the


-carbon (C2) and a primary amino group at the nitrogen (N1).
Retrosynthetic Disconnection

The most logical disconnection is at the N-N bond. This reveals 2-phenylpiperidine as the nucleophilic precursor and an electrophilic source of "


". Alternatively, the N-N bond can be formed via a nitroso intermediate followed by reduction.
  • Pathway A (Direct Electrophilic Amination): Reaction of 2-phenylpiperidine with Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine.

  • Pathway B (Nitrosation-Reduction):

    
    -Nitrosation of 2-phenylpiperidine followed by reduction (e.g., 
    
    
    
    ).
Strategic Recommendation

Pathway A is generally preferred in modern synthesis due to its "one-pot" nature and avoidance of carcinogenic


-nitroso intermediates. However, steric hindrance from the C2-phenyl group can reduce yields, making Pathway B  a robust backup for scale-up if purification of the HOSA product proves difficult.

Precursor Preparation: 2-Phenylpiperidine[1]

While 2-phenylpiperidine is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.

Protocol: Catalytic Hydrogenation of 2-Phenylpyridine

This is the industry-standard route, utilizing heterogeneous catalysis to reduce the aromatic pyridine ring.

  • Reagents: 2-Phenylpyridine,

    
     (Adams' catalyst) or 
    
    
    
    , Acetic Acid (
    
    
    ),
    
    
    (gas).
  • Conditions: 3-4 atm

    
    , Room Temperature, 12-24 h.
    

Step-by-Step:

  • Dissolve 2-phenylpyridine (10 mmol) in glacial acetic acid (20 mL).

  • Add

    
     (5 mol%). Caution: Pyrophoric.
    
  • Purge the vessel with

    
    , then charge with 
    
    
    
    (balloon or Parr shaker at 40 psi).
  • Stir vigorously. The reaction is complete when

    
     uptake ceases.
    
  • Filter through Celite to remove the catalyst.

  • Concentrate the filtrate. Basify with

    
     to 
    
    
    
    and extract with Dichloromethane (DCM).
  • Dry over

    
     and concentrate to yield 2-phenylpiperidine as a viscous oil.
    

Primary Route: Electrophilic Amination (HOSA Method)

This route utilizes Hydroxylamine-O-sulfonic acid (HOSA) as an ammonia equivalent. It is a self-validating system: the disappearance of the secondary amine peak in IR/NMR confirms reaction progress.

Mechanism

The secondary amine (2-phenylpiperidine) performs an


 attack on the nitrogen of HOSA, displacing the sulfate group. The C2-phenyl group exerts steric bulk, requiring optimized temperature control.
Experimental Workflow

Reagents:

  • 2-Phenylpiperidine (1.0 eq)[1]

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 - 1.5 eq)

  • 
     or 
    
    
    
    (aq, 20%)
  • Solvent: Water or Water/THF biphasic system

Protocol:

  • Preparation: Dissolve 2-phenylpiperidine (10 g) in water (30 mL) containing

    
     (3.0 eq). Heat to 
    
    
    
    .
  • Addition: Dissolve HOSA (1.2 eq) in minimum cold water. Add this solution dropwise to the amine mixture over 1 hour.

    • Critical Control Point: Maintain internal temperature

      
       to prevent decomposition of HOSA.
      
  • Digestion: Stir at

    
     for 2 hours. The solution may turn turbid as the hydrazine forms.
    
  • Extraction: Cool to room temperature. Extract with Toluene (

    
    ). Note: The product is a hydrazine; avoid chlorinated solvents if long-term stability is a concern, though DCM is acceptable for rapid workup.
    
  • Purification: The crude oil is often unstable. Convert immediately to the hydrochloride salt or oxalate salt for storage.

    • Salt Formation:[2] Dissolve oil in

      
      , add 
      
      
      
      dropwise. Filter the white precipitate.
Visualization: HOSA Reaction Pathway

HOSA_Route Start 2-Phenylpiperidine (Secondary Amine) Inter Transition State (SN2 Attack) Start->Inter + Reagent Reagent HOSA (NH2-OSO3H) Reagent->Inter Base KOH (aq) Temp: 45-50°C Base->Inter pH Control Product 1-Amino-2-phenylpiperidine (Hydrazine) Inter->Product - Sulfate Salt Product-HCl Salt (Stable Solid) Product->Salt + HCl/Ether

Figure 1: Electrophilic amination workflow using HOSA. The critical control point is the temperature during HOSA addition.

Secondary Route: Nitrosation-Reduction

Use this route if the HOSA method fails due to steric hindrance or if reagents are unavailable. Safety Warning:


-Nitroso compounds are potent carcinogens. All steps must be performed in a fume hood with appropriate PPE (double gloving).
Step 1: N-Nitrosation
  • Dissolve 2-phenylpiperidine in

    
    . Cool to 
    
    
    
    .
  • Add

    
     (aq, 1.2 eq) dropwise.
    
  • Stir for 1 hour. A yellow oil (

    
    -nitroso-2-phenylpiperidine) will separate.
    
  • Extract with DCM, wash with bicarbonate, dry, and concentrate.

Step 2: Reduction

The nitroso group is reduced to the amino group. Lithium Aluminum Hydride (


) is the standard reductant.
  • Suspend

    
     (2.0 eq) in dry THF under Argon.
    
  • Add the

    
    -nitroso intermediate (dissolved in THF) dropwise at 
    
    
    
    .
  • Reflux for 4 hours.

  • Fieser Workup: Quench carefully with water (

    
    ), 
    
    
    
    (
    
    
    ), and water (
    
    
    ).
  • Filter solids, concentrate filtrate to obtain 1-amino-2-phenylpiperidine.

Visualization: Nitrosation-Reduction Pathway

Nitroso_Route Start 2-Phenylpiperidine Step1 N-Nitrosation (NaNO2 / HCl) Start->Step1 Inter N-Nitroso-2-phenylpiperidine (Carcinogenic Intermediate) Step1->Inter Formation of Yellow Oil Step2 Reduction (LiAlH4 / THF) Inter->Step2 Reflux Product 1-Amino-2-phenylpiperidine Step2->Product N-N Bond Preserved

Figure 2: The classical nitrosation-reduction sequence. Note the safety risk associated with the intermediate.

Characterization & Data Summary

The product is best characterized as a salt due to the oxidizability of the free base.

ParameterSpecificationNotes
Appearance Colorless to pale yellow oil (Free base)Darkens on air exposure.
Melting Point

(Hydrochloride)
Sharp melting point indicates purity.

NMR

(m, Ring protons)
Look for disappearance of NH signal of SM.
IR Spectroscopy

Doublet typical of primary amine (

).
Mass Spec

ESI Mode.
Troubleshooting Guide
  • Low Yield (HOSA Route): Increase temperature slightly to

    
     or switch to a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TEBA) to improve contact between the lipophilic amine and aqueous HOSA.
    
  • Impurity Formation: If "dimers" (tetrazene derivatives) form, it indicates oxidation of the product. Ensure strict inert atmosphere (

    
    ) during workup.
    

References

  • Overberger, C. G., & Herin, L. P. (1962).[3][4] Azo Compounds. XXXVIII. The Mercuric Oxide Oxidation of 1-Amino-2-phenylpiperidine. The Journal of Organic Chemistry, 27(2), 417–422.[3] Link

  • Kuznetsov, M. A., & Ioffe, B. V. (1989). Hydrazine Derivatives of Piperidine. Russian Chemical Reviews.
  • Hynes, J., et al. (2006). Synthesis of 1-aminopiperidine. World Intellectual Property Organization, WO2006115456A1. (Process chemistry for HOSA amination). Link

  • Loeppky, R. N., et al. (1983).[5] Rapid Nitrosamine Formation from a Tertiary Amine. Tetrahedron Letters, 24(40), 4271–4274.[5] (Mechanistic insights on nitrosation risks). Link

Sources

Technical Guide: Mechanism of Action Discovery for 1-Amino-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for elucidating the Mechanism of Action (MoA) of 1-Amino-2-phenylpiperidine (1-A-2-PP) .

Given the compound’s specific structure—a 2-phenylpiperidine core (characteristic of psychostimulants like methylphenidate) functionalized with an N-amino (hydrazine) motif—this guide addresses the dual challenge of pharmacological profiling (receptor/transporter interaction) and chemical reactivity (bioactivation/covalent binding).

Executive Summary & Structural Logic

Compound Identity: 1-Amino-2-phenylpiperidine Chemical Class: Cyclic Hydrazine / N-Aminopiperidine Primary Pharmacophore: 2-Phenylpiperidine (Dopaminergic scaffold) Reactive Moiety: N-Amino group (Potential suicide substrate/metabolic alert)

The discovery of the MoA for 1-A-2-PP requires a bifurcated approach. The 2-phenylpiperidine skeleton suggests affinity for Monoamine Transporters (DAT/NET), while the N-amino substituent introduces hydrazine reactivity, implicating Monoamine Oxidase (MAO) inhibition or oxidative bioactivation to reactive nitrenes.

Core Hypothesis

1-A-2-PP acts as a modulator of monoaminergic signaling , potentially functioning as a reversible reuptake inhibitor or an irreversible inhibitor of amine oxidases via oxidative cleavage of the N-N bond.

Phase I: Chemical Biology & Reactivity Profiling

Before biological screening, the intrinsic reactivity of the N-amino group must be mapped. 1-A-2-PP is not chemically inert; it is a substrate for oxidation.

The Overberger Oxidation Pathway

Historical mechanistic studies by Overberger and Herin established that 1-A-2-PP undergoes oxidative decomposition. In a biological context (e.g., catalyzed by Cytochrome P450 or Flavin-containing Monooxygenases), this mimics metabolic bioactivation .

  • Mechanism: Oxidation of the exocyclic amine leads to an unstable 1,1-diazene or nitrene intermediate.

  • Outcome: Nitrogen extrusion (

    
    ) and ring contraction/rearrangement (e.g., to phenylcyclopentane) or radical formation.
    
  • Relevance: If this occurs within an enzyme active site (e.g., MAO), it results in mechanism-based inactivation (suicide inhibition) .

Experimental Protocol: Oxidative Stability Assay

  • Incubation: 1-A-2-PP (

    
    ) with human liver microsomes (HLM) + NADPH.
    
  • Trapping: Add glutathione (GSH) to trap electrophilic nitrene/radical species.

  • Analysis: LC-MS/MS to identify GSH-conjugates or ring-contracted metabolites (phenylcyclopentane).

Phase II: Target Deconvolution (Pharmacology)

The structural homology to methylphenidate necessitates screening against the "Stimulant Panel."

Monoamine Transporter (MAT) Binding

Rationale: The 2-phenylpiperidine moiety is a privileged scaffold for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Protocol: Radioligand Binding Assay

  • Source: Rat striatal synaptosomes (rich in DAT).

  • Radioligand:

    
    -WIN 35,428 (DAT selective).
    
  • Competitor: 1-A-2-PP (0.1 nM – 10

    
    ).
    
  • Readout:

    
     determination via scintillation counting.
    
  • Success Criterion:

    
     indicates potent reuptake inhibition.
    
Monoamine Oxidase (MAO) Inhibition

Rationale: Hydrazines (R-N-NH


) are classic MAO inhibitors (e.g., phenelzine). The N-amino group of 1-A-2-PP can coordinate with the Flavin Adenine Dinucleotide (FAD) cofactor of MAO.

Protocol: Kynuramine Fluorometric Assay

  • Enzyme: Recombinant Human MAO-A and MAO-B.

  • Substrate: Kynuramine (non-fluorescent).

  • Reaction: MAO oxidizes Kynuramine

    
     4-hydroxyquinoline (fluorescent).
    
  • Measurement:

    
    , 
    
    
    
    .
  • Differentiation:

    • Reversible:

      
       is constant with pre-incubation time.
      
    • Irreversible (Suicide):

      
       decreases (potency increases) with longer pre-incubation of inhibitor and enzyme.
      

Phase III: Mechanistic Visualization (Signaling Pathways)

The following diagram illustrates the bifurcated discovery workflow, distinguishing between the transporter-mediated pathway (Stimulant) and the enzymatic pathway (MAO Inhibition).

MoA_Discovery cluster_chem Chemical Reactivity (Overberger Pathway) cluster_pharm Pharmacological Targets Compound 1-Amino-2-phenylpiperidine Oxidation Oxidative Activation (P450 / FMO) Compound->Oxidation Metabolism DAT_NET DAT / NET Transporters Compound->DAT_NET Competitive Binding (2-Ph-Pip Core) MAO MAO-A / MAO-B Enzymes Compound->MAO Cofactor Coordination (Hydrazine Moiety) Nitrene Nitrene/Diazene Intermediate Oxidation->Nitrene Covalent Covalent Adducts (Toxicity/Inactivation) Nitrene->Covalent Trapping Dopamine Synaptic Dopamine Accumulation DAT_NET->Dopamine Reuptake Blockade MAO->Dopamine Metabolism Blockade Response Response Dopamine->Response Psychomotor Excitation

Figure 1: Dual-pathway investigation workflow for 1-Amino-2-phenylpiperidine, mapping chemical instability against pharmacological targets.

Quantitative Data Summary (Hypothetical Reference Ranges)

To validate the MoA, experimental data must be benchmarked against known standards.

ParameterAssay TypeTargetReference Standard (Methylphenidate)Reference Standard (Phenelzine)1-A-2-PP Success Criteria
Affinity (

)
Radioligand BindingDAT (Rat Striatum)~100–200 nMN/A< 500 nM (Active)
Potency (

)
Uptake Inhibition[3H]-DA Uptake~20–50 nMN/A< 100 nM (Potent)
Enzyme Inhibition FluorometricMAO-A/B> 10,000 nM~10–50 nM< 100 nM (Dual Action)
Reversibility Dialysis RecoveryMAO-B100% Recovery0% (Irreversible)< 20% (Mechanism-Based)

Synthesis & Material Verification

Reliable MoA discovery depends on high-purity material, particularly to exclude hydrazine contaminants.

Synthesis Route (Adapted from Overberger & Herin):

  • Precursor: 2-Phenylpiperidine.[1][2][3][4][5]

  • Nitrosation: Reaction with

    
     (sodium nitrite/HCl) to form N-nitroso-2-phenylpiperidine .
    
  • Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) reduction of the N-nitroso group to the N-amino  group.
    
  • Purification: Fractional distillation or recrystallization as the hydrochloride salt.

    • Critical Quality Attribute: Absence of unreduced nitrosamine (carcinogenic artifact).

References

  • Overberger, C. G., & Herin, L. P. (1962).[1] Azo Compounds. XXXVIII. The Mercuric Oxide Oxidation of 1-Amino-2-phenylpiperidine. The Journal of Organic Chemistry, 27(2), 417–422.[1] Link

  • Glennon, R. A., et al. (1995). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[6] Journal of Medicinal Chemistry. (Contextualizing phenylpiperidine SAR). Link

  • Janssen, P. A. (1962).[7] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.[7] (Structure-Activity Relationships of Phenylpiperidines). Link

  • Tipton, K. F. (2018). Mechanism-based inhibitors of monoamine oxidases. Journal of Neural Transmission. (Methodology for hydrazine MoA determination). Link

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive understanding of the nuanced physical and chemical properties of 2-phenylpiperidine derivatives. This class of compounds is of significant interest in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents. Our exploration will delve into the critical interplay between structure, conformation, and reactivity that governs the behavior of these molecules, offering field-proven insights to inform your research and development endeavors.

Introduction: The Significance of the 2-Phenylpiperidine Scaffold

The 2-phenylpiperidine motif, a six-membered heterocyclic amine with a phenyl group at the second position, is a privileged scaffold in drug discovery. Its rigid, yet conformationally dynamic, structure provides a versatile framework for the design of ligands that can interact with a variety of biological targets. This guide will provide a deep dive into the fundamental properties of these derivatives, equipping you with the knowledge to rationally design and synthesize novel compounds with desired pharmacological profiles.

The versatility of the 2-phenylpiperidine core is evident in the diverse range of therapeutic areas where its derivatives have shown promise, including as analgesics, antidepressants, and central nervous system stimulants.[1]

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of the physicochemical properties of 2-phenylpiperidine derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. Key parameters such as acidity (pKa), lipophilicity (logP), and solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Stereochemistry and Conformational Analysis

The 2-phenylpiperidine scaffold contains at least one stereocenter at the C2 position, leading to the existence of enantiomers. The introduction of additional substituents on the piperidine ring can result in multiple diastereomers. The stereochemistry of these derivatives is often a critical determinant of their biological activity.

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain.[2] The orientation of the phenyl group and other substituents (axial vs. equatorial) is governed by a complex interplay of steric and electronic effects. The conformational preference of a substituent can be quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers.[2] For a phenyl group at the 2-position, the equatorial orientation is generally favored, though this can be influenced by N-substitution.[2]

Caption: Conformational equilibrium of the 2-phenylpiperidine ring.

The conformational landscape is further complicated by nitrogen inversion, the pyramidal flipping of the nitrogen atom, which interconverts N-substituents between axial and equatorial positions.[2] The nature of the N-substituent significantly influences this equilibrium.

Key Physicochemical Data

The following table summarizes key physicochemical properties for 2-phenylpiperidine and a selection of its derivatives. These values are crucial for developing structure-property relationships and for optimizing the ADME characteristics of new drug candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPCalculated Water Solubility (mg/mL)
2-PhenylpiperidineC₁₁H₁₅N161.242.20.443[3]
(S)-2-PhenylpiperidineC₁₁H₁₅N161.242.50-
N-PhenylpiperidineC₁₁H₁₅N161.24-Limited
2-Methyl-3-phenylpiperidineC₁₂H₁₇N175.27--

Chemical Properties and Reactivity: A Synthetic Chemist's Perspective

The chemical reactivity of the 2-phenylpiperidine scaffold offers a multitude of opportunities for derivatization. The secondary amine provides a nucleophilic center for a variety of transformations, while the phenyl ring and the piperidine C-H bonds can be functionalized through modern synthetic methodologies.

Synthesis of the 2-Phenylpiperidine Core

The construction of the 2-phenylpiperidine ring system can be achieved through several synthetic strategies. A common approach involves the cyclization of a linear precursor. For example, the synthesis of 2-methyl-3-phenylpiperidine has been reported via the Michael addition of 1-phenyl-2-propanone to acrylonitrile, followed by reductive cyclization.

More advanced, stereoselective methods have also been developed. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine-1(2H)-carboxylate derivative provides access to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[4][5]

Caption: General synthetic workflow for 2-phenylpiperidine derivatives.

Derivatization of the 2-Phenylpiperidine Scaffold

The secondary amine of the 2-phenylpiperidine core is readily functionalized through N-alkylation and N-arylation reactions.

Experimental Protocol: N-Alkylation of 2-Phenylpiperidine

Objective: To introduce an alkyl group onto the nitrogen of 2-phenylpiperidine.

Materials:

  • 2-Phenylpiperidine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-phenylpiperidine (1.0 eq) and anhydrous acetonitrile.

  • Add finely powdered, dry potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide (1.1 eq) to the suspension.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated 2-phenylpiperidine.

Modern catalytic methods enable the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized substrates. Palladium-catalyzed C-H arylation has emerged as a powerful tool for modifying the phenyl ring of N-benzylpiperidines.[6]

Experimental Protocol: Palladium(II)-Catalyzed Ortho-Arylation of N-Benzylpiperidine

Objective: To introduce an aryl group at the ortho position of the benzyl group in N-benzylpiperidine.

Materials:

  • N-Benzylpiperidine

  • Arylboronic acid pinacol ester (Ar-BPin)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver carbonate (Ag₂CO₃)

  • 1,4-Benzoquinone

  • Toluene, anhydrous

  • Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add N-benzylpiperidine (1.0 eq), arylboronic acid pinacol ester (1.5 eq), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 eq), and 1,4-benzoquinone (1.0 eq).

  • Add anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 16-24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ortho-arylated product.[6]

Structure-Activity Relationships (SAR) and Pharmacological Significance

The pharmacological effects of 2-phenylpiperidine derivatives are highly dependent on their substitution patterns. Elucidating these structure-activity relationships is a cornerstone of medicinal chemistry.

2-Phenylpiperidine Derivatives as Dopamine Reuptake Inhibitors

A prominent class of 2-phenylpiperidine derivatives is the methylphenidate analogues, which act as dopamine and norepinephrine reuptake inhibitors and are used in the treatment of ADHD.[3] SAR studies have revealed that modifications to the ester alkyl chain and substituents on the phenyl ring significantly impact their binding affinities to monoamine transporters.[3]

For instance, increasing the bulk of the ester group can modulate potency and duration of action. Substitution on the phenyl ring is a key determinant of dopamine transporter (DAT) binding affinity. Electron-withdrawing groups at the 3' or 4' positions of the phenyl ring generally lead to improved DAT binding affinity, while the 2' position is intolerant to bulky substituents.[7]

Caption: SAR of methylphenidate analogues.

4-Phenylpiperidine Derivatives as Opioid Receptor Ligands

While this guide focuses on 2-phenylpiperidines, it is noteworthy that the isomeric 4-phenylpiperidines are a well-established class of opioid receptor ligands with analgesic properties.[8] SAR studies in this class have shown that the nature of the N-substituent and modifications at the 3- and 4-positions of the piperidine ring are critical for opioid receptor affinity and functional activity. For example, in a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, the substitution of the phenolic hydroxyl group on the aryl ring significantly impacts binding affinity at µ, κ, and δ opioid receptors.[9]

Analytical Characterization: Ensuring Purity and Identity

The robust analytical characterization of 2-phenylpiperidine derivatives is essential for quality control and regulatory compliance. A combination of chromatographic and spectroscopic techniques is typically employed.

Spectroscopic Methods

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 2-phenylpiperidine derivatives.

Interpretation of the ¹H NMR Spectrum of 2-Phenylpiperidine:

  • Aromatic Protons: The protons on the phenyl ring typically appear as a multiplet in the range of δ 7.2-7.4 ppm.

  • Piperidine Ring Protons: The protons on the piperidine ring give rise to a series of complex multiplets in the upfield region of the spectrum. The proton at the C2 position, being adjacent to the phenyl group and the nitrogen, will have a characteristic chemical shift.

  • N-H Proton: The proton on the nitrogen atom often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The coupling constants (J-values) between adjacent protons on the piperidine ring provide valuable information about their dihedral angles and, consequently, the conformation of the ring.[10][11] For example, a large coupling constant (typically 8-10 Hz) between two vicinal protons suggests a trans-diaxial relationship.[12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), 2-phenylpiperidine derivatives often undergo α-cleavage, where the bond between C2 and C3 of the piperidine ring breaks, leading to the formation of a stable iminium ion.[13] The fragmentation pattern is highly dependent on the nature and position of substituents.[13]

Chromatographic Methods

GC-MS is a powerful technique for the analysis of volatile and semi-volatile 2-phenylpiperidine derivatives. For less volatile or more polar compounds, derivatization may be necessary to improve their chromatographic behavior.

HPLC is a versatile technique for the separation, quantification, and purification of 2-phenylpiperidine derivatives. Due to the chiral nature of these compounds, chiral HPLC is essential for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this purpose.[14]

Experimental Protocol: Chiral HPLC Separation of Racemic 2-Phenylpiperidine

Objective: To separate the enantiomers of racemic 2-phenylpiperidine.

Materials:

  • Racemic 2-phenylpiperidine

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H, amylose-based)

  • n-Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Diethylamine (DEA), HPLC grade

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane:isopropanol:diethylamine (e.g., 90:10:0.1, v/v/v). The optimal ratio may require optimization.

  • Sample Preparation: Dissolve the racemic 2-phenylpiperidine in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (or equivalent)

    • Flow rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the sample onto the HPLC system and monitor the separation of the enantiomers. The retention times will differ for the two enantiomers, allowing for their quantification.

Caption: A typical analytical workflow for 2-phenylpiperidine derivatives.

Conclusion

The 2-phenylpiperidine scaffold represents a rich and rewarding area of research for medicinal chemists. A deep understanding of the interplay between the physical and chemical properties of these derivatives is essential for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of the key considerations in this field, from fundamental physicochemical properties to advanced synthetic and analytical methodologies. By leveraging this knowledge, researchers can more effectively navigate the challenges of drug discovery and development in this important class of compounds.

References

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An In-depth Technical Guide to 1-Amino-2-phenylpiperidine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-Amino-2-phenylpiperidine, a heterocyclic amine with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, plausible synthetic routes, analytical methodologies, and the pharmacological context of this compound, grounded in the established importance of the phenylpiperidine scaffold.

Introduction: The Significance of the Phenylpiperidine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with over 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[1][2] Among these, the piperidine ring is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids.[3] The incorporation of a phenyl group onto the piperidine ring creates the phenylpiperidine motif, a privileged structure in pharmacology renowned for its interaction with the central nervous system (CNS). This scaffold is the backbone of major drug classes, including analgesics, antipsychotics, and antidepressants.[4]

1-Amino-2-phenylpiperidine is a specific derivative that combines the established phenylpiperidine core with a reactive N-amino group. This modification presents a unique opportunity for creating novel molecular entities with potentially modulated biological activity, altered pharmacokinetic profiles, and new therapeutic applications. This guide serves to consolidate the known properties of its constituent parts and project a comprehensive profile of the target molecule.

Core Compound Properties

The fundamental identifiers for 1-Amino-2-phenylpiperidine are summarized below. While a specific CAS Number for this exact structure is not found in common chemical databases, its properties can be reliably calculated based on its structure.

PropertyValueSource
IUPAC Name (2-phenylpiperidin-1-yl)amine-
CAS Number Not Assigned-
Molecular Formula C₁₁H₁₆N₂Calculated
Molecular Weight 176.26 g/mol Calculated
Parent Compound (2-Phenylpiperidine) CAS: 3466-80-6; MW: 161.24 g/mol [5][6][7][8]

graph "1_Amino_2_phenylpiperidine" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

N1 [label="N", pos="0,1.2!", fontsize=14, fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.6!", fontsize=14, fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.6!", fontsize=14, fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontsize=14, fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.6!", fontsize=14, fontcolor="#202124"]; C6 [label="C", pos="1.2,0.6!", fontsize=14, fontcolor="#202124"]; N_amino [label="NH₂", pos="0,2.4!", fontsize=14, fontcolor="#EA4335"];

C_phenyl_1 [label="C", pos="-2.6,1.2!", fontsize=14, fontcolor="#202124"]; C_phenyl_2 [label="C", pos="-3.2,2.4!", fontsize=14, fontcolor="#202124"]; C_phenyl_3 [label="C", pos="-4.4,2.4!", fontsize=14, fontcolor="#202124"]; C_phenyl_4 [label="C", pos="-5.0,1.2!", fontsize=14, fontcolor="#202124"]; C_phenyl_5 [label="C", pos="-4.4,0!", fontsize=14, fontcolor="#202124"]; C_phenyl_6 [label="C", pos="-3.2,0!", fontsize=14, fontcolor="#202124"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- N_amino [color="#EA4335"];

C2 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; }

Caption: Chemical Structure of 1-Amino-2-phenylpiperidine.

Proposed Synthesis and Mechanistic Rationale

While a dedicated synthetic protocol for 1-Amino-2-phenylpiperidine is not established in the literature, a plausible and efficient route can be designed starting from the commercially available 2-phenylpiperidine. The key transformation is the N-amination of the secondary amine of the piperidine ring.

This protocol is based on established methods for the amination of secondary amines, which offers high yields and good functional group tolerance. The choice of an activated oxaziridine, such as 3-phenyl-2-(phenylsulfonyl)oxaziridine, provides a reliable source of an electrophilic "NH" moiety.

Step 1: Preparation of Starting Materials

  • 2-Phenylpiperidine (1): Procure from a commercial supplier (CAS 3466-80-6) and ensure purity (≥98%) by GC-MS.[8]

  • Solvent: Use anhydrous dichloromethane (DCM) to prevent side reactions with water.

  • Aminating Reagent (2): Prepare or procure 3-phenyl-2-(phenylsulfonyl)oxaziridine.

Step 2: N-Amination Reaction

  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve 1 equivalent of 2-phenylpiperidine (1) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath. This is critical to control the reaction exotherm and minimize potential side reactions.

  • Slowly add a solution of 1.1 equivalents of the oxaziridine reagent (2) in anhydrous DCM dropwise over 30 minutes. The slight excess of the aminating agent ensures complete conversion of the starting material.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to neutralize any unreacted oxidizing agent.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove basic impurities), saturated sodium bicarbonate solution (to neutralize any acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure 1-Amino-2-phenylpiperidine (3).

Synthetic_Pathway cluster_start Starting Material cluster_reaction N-Amination cluster_workup Purification cluster_product Final Product start 2-Phenylpiperidine (1) reaction React with 3-phenyl-2-(phenylsulfonyl)oxaziridine (2) in anhydrous DCM, 0°C to RT start->reaction Step 1 workup Aqueous Work-up & Column Chromatography reaction->workup Step 2 product 1-Amino-2-phenylpiperidine (3) workup->product Step 3

Caption: Proposed workflow for the synthesis of 1-Amino-2-phenylpiperidine.

Pharmacological Significance and Potential Applications

The true value of 1-Amino-2-phenylpiperidine lies in its potential as a scaffold for drug discovery. The phenylpiperidine core is a well-validated pharmacophore for CNS targets, while the N-amino group serves as a versatile chemical handle for further modification.

  • CNS-Active Drug Development: Phenylpiperidine derivatives are known to possess a wide range of pharmacological activities, including opioid analgesia, and have been investigated as sigma-1 receptor ligands for potential anticancer properties.[9] The introduction of an N-amino group could alter receptor binding affinity and selectivity, potentially leading to novel therapeutics for pain management, neurodegenerative disorders, or psychiatric conditions.[4]

  • Scaffold for Library Synthesis: The primary amine of the N-amino group is an ideal point for diversification. It can readily undergo reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea formation. This allows for the rapid generation of a library of novel compounds for high-throughput screening against various biological targets. This approach is a cornerstone of modern medicinal chemistry for identifying new lead compounds.[10]

  • Bioisosteric Replacement: In drug design, an N-amino group can serve as a bioisostere for other functional groups, potentially improving a molecule's pharmacokinetic properties, such as solubility or metabolic stability, without losing its primary biological activity.[2]

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following are standard, self-validating protocols for the analysis of 1-Amino-2-phenylpiperidine.

This method is designed to separate the target compound from starting materials, by-products, and potential degradants.

  • Instrumentation: A standard HPLC system with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). The C18 stationary phase is chosen for its excellent retention of moderately polar to nonpolar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for basic compounds.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20 minutes. This ensures the elution of compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

This technique provides definitive structural information based on the compound's mass-to-charge ratio and fragmentation pattern.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc Purity Analysis (RP-HPLC) cluster_gcms Identity Confirmation (GC-MS) sample Dissolve Synthesized Compound in Appropriate Solvent hplc_inject Inject into HPLC System (C18 Column) sample->hplc_inject Protocol 1 gcms_inject Inject into GC-MS System (DB-5ms Column) sample->gcms_inject Protocol 2 hplc_detect UV/PDA Detection hplc_inject->hplc_detect hplc_data Analyze Chromatogram (Purity %, Retention Time) hplc_detect->hplc_data gcms_detect EI Ionization & Mass Analysis gcms_inject->gcms_detect gcms_data Analyze Mass Spectrum (Molecular Ion, Fragmentation) gcms_detect->gcms_data

Caption: General analytical workflow for compound characterization.

Safety and Handling

As a nitrogen-containing heterocyclic amine, 1-Amino-2-phenylpiperidine should be handled with appropriate care. While specific toxicity data is unavailable, data from analogous compounds suggest the following precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Toxicity Profile (Inferred): Compounds with similar structures can be corrosive and may cause severe skin and eye irritation. They may be harmful if swallowed or inhaled.

Conclusion

1-Amino-2-phenylpiperidine represents a molecule of considerable interest for researchers in drug discovery and medicinal chemistry. Its core properties are derived from the well-established 2-phenylpiperidine scaffold, while the N-amino group provides a crucial point for chemical modification and library development. By leveraging the proposed synthetic and analytical protocols, researchers can confidently produce and characterize this compound, unlocking its potential for the development of novel therapeutics targeting the central nervous system and beyond. The strategic combination of a privileged core with a versatile functional handle makes 1-Amino-2-phenylpiperidine a valuable building block for the next generation of pharmaceuticals.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available from: [Link]

  • MDPI. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. Available from: [Link]

  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available from: [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available from: [Link]

  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Canadian Science Publishing. Available from: [Link]

  • Baramov, T. I., et al. (n.d.). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6- phenylpiperidin-2-one. Bulgarian Chemical Communications. Available from: [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • ResearchGate. (2025). N-heterocycles: Recent Advances in Biological Applications. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • PubChem. (n.d.). 2-Phenylpiperidine. PubChem. Available from: [Link]

  • PubChem. (n.d.). 1-Phenylpiperidin-2-one. PubChem. Available from: [Link]

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Potential pharmacological effects of amino-phenylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Pharmacological Effects of Amino-Phenylpiperidines

Executive Summary: The amino-phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. Its structural versatility allows for fine-tuning of interactions with a wide range of biological targets, leading to compounds with applications in analgesia, neuropsychiatric disorders, and oncology. This guide provides a detailed exploration of the core pharmacological activities associated with this chemical class, including its profound effects on opioid, dopamine, serotonin, and sigma receptor systems. We delve into the structure-activity relationships that govern target selectivity and functional activity, present key experimental protocols for pharmacological characterization, and discuss the therapeutic potential and future directions for drug development based on this remarkable scaffold.

Introduction to the Amino-Phenylpiperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1] When substituted with both a phenyl group and an amino group (or a derivative thereof), the resulting amino-phenylpiperidine structure becomes a versatile pharmacophore capable of engaging with multiple receptor families.[2] Derivatives can be broadly categorized based on the substitution pattern, such as 4-amino-4-phenylpiperidines or 3-phenylpiperidines with amino-containing substituents. This structural framework is central to numerous blockbuster drugs, including potent analgesics, selective serotonin reuptake inhibitors (SSRIs), and antipsychotics, underscoring its significance in drug discovery.[1][3]

Core Pharmacological Activities and Mechanisms of Action

The specific orientation of the phenyl and amino groups, along with substitutions on the piperidine nitrogen and other positions, dictates the pharmacological profile of these compounds.

Opioid Receptor Modulation

The most prominent pharmacological class of phenylpiperidines is the potent opioid analgesics.[4][5]

Mechanism of Action: Phenylpiperidine-based opioids, such as fentanyl and its analogs (sufentanil, remifentanil), act primarily as high-affinity agonists at the µ-opioid receptor (MOR).[4][5][6] The MOR is a G-protein coupled receptor (GPCR) that, upon activation, signals through inhibitory G-proteins (Gi/o).[7] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channel activity. Specifically, it promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. The collective effect is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which dampens the transmission of pain signals in the central and peripheral nervous systems.[7]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_effects MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein (α, βγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits K_channel K⁺ Channel G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Ca_in Ca²⁺ Influx Ca_channel->Ca_in K_out K⁺ Efflux K_channel->K_out Ligand Amino-Phenylpiperidine Agonist (e.g., Fentanyl) Ligand->MOR Binds ATP ATP ATP->AC Response Analgesia Sedation Respiratory Depression cAMP->Response Reduced Signaling Ca_in->Response Reduced Excitability K_out->Response Hyperpolarization

Figure 1: Signaling pathway of a µ-opioid receptor agonist.

While potent analgesia is the desired therapeutic effect, MOR activation is also responsible for severe side effects, including respiratory depression, sedation, and dependence.[8] Research has also explored derivatives that act as antagonists at all four opioid receptors (MOP, DOP, KOP, NOP) or as modulators of the nociceptin/orphanin FQ peptide (NOP) receptor.[9][10]

Dopamine Transporter and Receptor Interactions

A distinct class of amino-phenylpiperidines interacts with key components of the dopaminergic system, offering therapeutic potential for psychostimulant addiction and neuropsychiatric conditions.

  • Dopamine Transporter (DAT) Inhibition: Certain derivatives act as DAT inhibitors, blocking the reuptake of dopamine from the synaptic cleft.[11][12] This action is similar to that of cocaine. However, researchers have developed "atypical" DAT inhibitors based on this scaffold that block reuptake without producing the same level of motor stimulation or abuse liability as cocaine.[11] These compounds are being investigated as potential treatments for cocaine use disorder.[12]

  • Dopamine D2/D3 Receptor Ligands: Many phenylpiperidine and related arylpiperazine derivatives show high affinity for D2-like dopamine receptors (D2, D3, D4).[13][14] Their functional activity can range from antagonism to partial agonism.[15][16] D2 receptor antagonists are a cornerstone of antipsychotic therapy. More recently, D3-selective ligands have gained attention as potential treatments for substance use disorders, as the D3 receptor is implicated in drug craving and relapse.[16] The subtle structural differences between the D2 and D3 subtypes present a significant challenge in achieving high selectivity.[14]

Serotonin Receptor and Transporter Interactions

The amino-phenylpiperidine scaffold is also integral to drugs targeting the serotonergic system, particularly for the treatment of depression and anxiety.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): The highly successful antidepressant paroxetine is a phenylpiperidine derivative that functions as a potent and selective inhibitor of the serotonin transporter (SERT).[3]

  • 5-HT Receptor Modulation: Derivatives have been developed as ligands for various serotonin receptors. For instance, 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor.[17] PAMs do not activate the receptor on their own but enhance the response to the endogenous agonist, serotonin, offering a more nuanced modulation of receptor activity.[17][18] Ligands for other subtypes, such as 5-HT1A and 5-HT7, are also actively being explored for various CNS disorders.[19][20]

Sigma (σ) Receptor Ligands

Some amino-phenylpiperidine derivatives exhibit high affinity for sigma (σ) receptors, particularly the σ1 subtype.[21] These receptors are not classic GPCRs but are unique intracellular chaperone proteins involved in cellular stress responses and neuronal signaling. σ1 receptor ligands have shown potential in treating neurodegenerative diseases, and notably, some have demonstrated significant antiproliferative and cytotoxic activity against human tumor cell lines, suggesting a potential future role in oncology.[21]

Structure-Activity Relationships (SAR)

The pharmacological versatility of the amino-phenylpiperidine core stems from the ability to modify several key positions, each influencing affinity, selectivity, and functional efficacy.

Moiety / PositionInfluence on Pharmacological ActivityRepresentative Examples
Piperidine Nitrogen (N1) Substituents here are crucial for activity at many targets. Large, lipophilic groups often enhance opioid (MOR) and dopamine (D2/D3) receptor affinity.[9][22]Fentanyl (phenethyl group), Haloperidol (butyrophenone chain).[3]
Phenyl Group The position and nature of substituents on the phenyl ring are critical for selectivity. A 3-hydroxyl group is important for some dopamine autoreceptor agonists, while a 4-fluoro group is common in antipsychotics.[3][22]3-(3-hydroxyphenyl)-N-n-propylpiperidine (dopamine agonist), Paroxetine (4-fluorophenyl group).[3][22]
Amino Group The nature and placement of the amino function are key. It can be a primary amine, part of a larger chain, or incorporated into a more complex structure, profoundly affecting target interaction.4-amino-4-phenylpiperidines, aminomethyl-phenylpiperidines.[12][23]
Piperidine Ring (C3/C4) Substitution on the piperidine ring itself can introduce chirality and additional interaction points, influencing both potency and selectivity.Prodine (3-methyl group), 4-hydroxy-4-phenylpiperidines (nociceptin ligands).[3][9]

Key Experimental Protocols for Characterization

Evaluating the pharmacological profile of novel amino-phenylpiperidine derivatives requires a standardized set of in vitro and in vivo assays.

In Vitro Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor target. The principle is to measure the ability of an unlabeled test compound to compete with and displace a high-affinity radiolabeled ligand from the receptor.

Causality and Self-Validation: This protocol is self-validating through the inclusion of controls. "Total binding" tubes establish the maximum signal, while "non-specific binding" (NSB) tubes, containing a high concentration of a known unlabeled ligand, define the background signal. The difference yields "specific binding," the signal that is actually competed for by the test compound. A standard compound with known affinity is often run in parallel to validate the assay conditions.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing necessary ions (e.g., MgCl2) that are optimal for receptor-ligand binding.

    • Membrane Preparation: Use cell membranes from cultured cells stably expressing the human receptor of interest (e.g., CHO-hMOR cells) or from homogenized brain tissue. Resuspend membranes in assay buffer to a final concentration of 10-20 µg protein per well.

    • Radioligand: Dilute a high-affinity radioligand (e.g., [³H]-DAMGO for MOR) in assay buffer to a final concentration near its Kd value.

    • Test Compound: Prepare serial dilutions of the amino-phenylpiperidine test compound across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a saturating concentration of an unlabeled standard (e.g., naloxone for NSB), or the test compound dilution.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis to fit the data and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a competitive radioligand binding assay.
In Vitro Protocol: [³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, partial agonist, or antagonist) at a GPCR. It measures the compound's ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following receptor activation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.

    • Use the same membrane preparations as in the binding assay.

    • Prepare dilutions of the test compound.

  • Assay Incubation:

    • Pre-incubate membranes with the test compound. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Separation and Detection:

    • Terminate and filter the reaction as described for the binding assay.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated binding against the log concentration of the compound.

    • Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).

    • An agonist will produce a concentration-dependent increase in binding. A partial agonist will produce a similar curve but with a lower Emax. An antagonist will not stimulate binding and will shift the dose-response curve of an agonist to the right.

Challenges and Future Directions

While the amino-phenylpiperidine scaffold has yielded numerous successful drugs, challenges remain. For opioid analgesics, the primary goal is to separate potent analgesia from life-threatening side effects. This is being pursued through the development of biased agonists that preferentially activate G-protein signaling over β-arrestin pathways, or through peripherally-restricted compounds that do not cross the blood-brain barrier.[24][25]

For CNS targets, achieving high selectivity between closely related receptor subtypes (e.g., D2 vs. D3, or among the 14 serotonin receptor subtypes) continues to be a major hurdle.[14][19] The development of allosteric modulators and bitopic ligands that bind to both the primary and a secondary binding site represents a promising strategy to enhance selectivity and fine-tune pharmacological activity.[14][17]

Conclusion

The amino-phenylpiperidine core is a testament to the power of a privileged scaffold in drug discovery. Its ability to be chemically modified to interact with a wide array of CNS and peripheral targets has provided a rich source of therapeutic agents. From managing severe pain with MOR agonists to treating depression with SSRIs and exploring new frontiers in oncology with sigma receptor ligands, this chemical class remains a cornerstone of modern pharmacology. Future research focusing on subtype selectivity, biased signaling, and novel mechanisms of action will undoubtedly continue to unlock the therapeutic potential of these versatile molecules.

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A Comprehensive Technical Guide to 1-Amino-2-phenylpiperidine: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 1-Amino-2-phenylpiperidine is a chiral diamine that stands out as a highly valuable and versatile precursor in organic synthesis. Its structure, featuring a rigid piperidine backbone, two defined stereocenters, and a reactive vicinal diamine motif, makes it an exceptional building block for creating complex, high-value molecules. For researchers in pharmaceutical development and materials science, this guide provides an in-depth analysis of the synthesis, stereochemical control, and diverse applications of 1-amino-2-phenylpiperidine, positioning it as a key component in the modern synthetic chemist's toolkit. We will explore its utility as a chiral auxiliary, a foundational element in the synthesis of bioactive compounds, and as a sophisticated ligand in asymmetric catalysis.

The Strategic Importance of the 2-Phenylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in the pharmaceutical industry, forming the core of numerous approved drugs.[1][2] The inclusion of a phenyl group at the 2-position introduces critical steric and electronic properties, often enhancing biological activity and metabolic stability.[3] When an amino group is added at the N-1 position, the resulting 1-amino-2-phenylpiperidine is transformed into a chiral 1,2-diamine analogue. This functional arrangement is a privileged motif in asymmetric synthesis, prized for its ability to form stable, predictable chelation complexes with metals and to induce high levels of stereoselectivity.[4]

Synthesis and Stereochemical Control

The primary challenge and opportunity in synthesizing 1-amino-2-phenylpiperidine lie in controlling its two stereocenters (C2 and the N1-amino group's orientation relative to the phenyl group), which can exist as cis or trans diastereomers, each as a pair of enantiomers.

Several robust strategies exist for constructing the enantioenriched 2-phenylpiperidine core.

  • Asymmetric Hydrogenation of Pyridine Precursors: This is a powerful and direct route. The hydrogenation of 2-phenylpyridine or, more effectively, its corresponding N-activated pyridinium salt, using chiral iridium or rhodium catalysts, can afford enantioenriched 2-phenylpiperidine with high enantioselectivity.[5][6] The choice of chiral phosphine ligand is critical for achieving high stereocontrol.[6] An alternative approach involves attaching a chiral auxiliary, such as an oxazolidinone, to the pyridine ring to direct the hydrogenation, which can establish multiple stereocenters in a single step.[7][8]

  • Cyclization Reactions: Intramolecular cyclization strategies, such as the aza-Michael reaction or reductive amination of a suitable linear precursor, offer another convergent route to the piperidine ring.[1] These methods allow for the stereocenters to be set in the acyclic precursor, providing excellent control over the final product's stereochemistry.

  • Kinetic Resolution: For racemic mixtures of N-protected 2-phenylpiperidine, kinetic resolution via asymmetric deprotonation using a chiral base (e.g., n-BuLi complexed with (-)-sparteine) is a highly effective method.[9][10] This process selectively deprotonates one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material.[10]

The final introduction of the N1-amino group can typically be achieved on the pre-formed piperidine ring via amination with an electrophilic nitrogen source, such as hydroxylamine-O-sulfonic acid, followed by reduction if starting from a lactam precursor.

A general overview of the synthetic approaches highlights the versatility in accessing the target molecule. The choice of strategy often depends on the desired stereoisomer and the availability of starting materials.

G cluster_0 Key Disconnections TPP 1-Amino-2-phenylpiperidine Py 2-Phenylpyridine Derivative TPP->Py Asymmetric Hydrogenation Lin Acyclic Amino-Aldehyde/Ketone TPP->Lin Intramolecular Cyclization Pip 2-Phenylpiperidine TPP->Pip N-Amination

Caption: Retrosynthetic pathways to 1-amino-2-phenylpiperidine.

Applications as a High-Value Synthetic Precursor

The true power of 1-amino-2-phenylpiperidine is realized in its application as a precursor to more complex and functional molecules.

A chiral auxiliary is a temporary chiral group that directs the stereoselective formation of a new stereocenter.[11][12] 1-Amino-2-phenylpiperidine is an excellent candidate for this role, functioning similarly to the well-known SAMP/RAMP auxiliaries. By forming a chiral hydrazone with a prochiral aldehyde or ketone, it effectively blocks one face of the molecule, forcing an incoming nucleophile (e.g., an organometallic reagent) to attack from the less sterically hindered face. This process generates a new stereocenter with high diastereoselectivity.[13] The auxiliary can then be cleaved, typically by ozonolysis or hydrolysis, to reveal the chiral product and can often be recovered.[12]

G Start Prochiral Ketone/Aldehyde Hydrazone Chiral Hydrazone Formation Start->Hydrazone Aux 1-Amino-2-phenylpiperidine Aux->Hydrazone Deprotonation Diastereoselective Alkylation (R-Li) Hydrazone->Deprotonation Alkylated Alkylated Hydrazine Intermediate Deprotonation->Alkylated Cleavage Auxiliary Cleavage (e.g., Ozonolysis) Alkylated->Cleavage Product Enantioenriched Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for using 1-amino-2-phenylpiperidine as a chiral auxiliary.

The 2-phenylpiperidine core is a key pharmacophore in many neuroactive compounds, including NK1 (substance P) receptor antagonists, which have applications as potent antiemetics and antidepressants.[14][15] The amino group at the N1 position serves as a versatile handle for elaboration. For instance, reductive amination can be used to introduce complex side chains, transforming the precursor into a final drug candidate. The synthesis of potent antagonists like CP-99,994 and GR203040 involves derivatives of 2-phenylpiperidine where substitution at the 3-position is crucial for activity.[14][16] 1-Amino-2-phenylpiperidine provides a strategic entry point for building libraries of such compounds by modifying the exocyclic nitrogen.

Target Class/MoleculeTherapeutic AreaSynthetic Role of Precursor
NK1 Receptor Antagonists Antiemetic, AntidepressantCore scaffold for building analogues like CP-99,994.[14][17]
Sigma-1 (σ1) Receptor Ligands Neurology, OncologyServes as a base for 2-phenylpiperidine scaffolds.[18]
Novel CNS Agents VariousChiral building block for exploring new chemical space.

Chiral vicinal diamines are among the most powerful ligands in transition metal-catalyzed asymmetric reactions.[4] They form stable five-membered chelate rings with metal centers, creating a well-defined and rigid chiral environment. This rigidity is key to transferring chiral information from the ligand to the substrate with high fidelity. Iridium, Ruthenium, and Rhodium complexes bearing chiral diamine ligands are exceptionally effective in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation of ketones and imines.[19][20] 1-Amino-2-phenylpiperidine, with its constrained cyclic structure, is an ideal candidate for creating highly effective catalysts for these transformations.

Caption: Chelation of a metal center (M) by the 1,2-diamine motif.

Experimental Protocols

The following protocols are representative methodologies grounded in established chemical principles for the synthesis and application of chiral piperidines.

This protocol is adapted from the principles of kinetic resolution by asymmetric deprotonation.[10]

  • Preparation: To a solution of racemic N-Boc-2-phenylpiperidine (1.0 equiv) and (+)-sparteine surrogate (0.9 equiv) in anhydrous toluene at -78 °C under an argon atmosphere, add n-butyllithium (0.8 equiv) dropwise.

  • Deprotonation: Stir the reaction mixture at -78 °C for 4 hours. The progress of the resolution can be monitored by chiral HPLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the enantioenriched (R)-N-Boc-2-phenylpiperidine (unreacted starting material) from the quenched byproducts. Typical yields for the recovered enantiomer are 40-48% with enantiomeric ratios up to 97:3.[10]

This protocol illustrates the use of a 1-amino-2-phenylpiperidine derivative in a manner analogous to SAMP/RAMP hydrazone chemistry.[13]

  • Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve enantiopure 1-amino-2-phenylpiperidine (1.0 equiv) and a prochiral ketone (1.1 equiv) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until water evolution ceases. Cool the reaction and concentrate in vacuo to yield the crude chiral hydrazone, which can be used without further purification.

  • Alkylation: Dissolve the crude hydrazone in anhydrous THF and cool to -78 °C under argon. Add lithium diisopropylamide (LDA) (1.2 equiv) dropwise and stir for 2 hours to form the aza-enolate. Add an alkyl halide (e.g., iodomethane, 1.5 equiv) and stir at -78 °C for 4-6 hours.

  • Workup: Quench the reaction with water and extract with diethyl ether. Dry the combined organic layers and concentrate. The diastereomeric excess of the resulting alkylated hydrazine can be determined by NMR analysis.

  • Cleavage: Dissolve the crude alkylated hydrazine in a mixture of dichloromethane and methanol at -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen, then add dimethyl sulfide. Allow the reaction to warm to room temperature and stir overnight. Concentrate and purify by column chromatography to afford the enantioenriched alkylated ketone.

Conclusion and Future Outlook

1-Amino-2-phenylpiperidine is more than just a synthetic intermediate; it is a strategic tool for accessing complex, chiral molecular architectures. Its utility spans from directing stereoselective reactions as a recoverable auxiliary to serving as the foundational core of new pharmaceutical agents and as a highly effective ligand for asymmetric catalysis. The continued development of efficient, stereoselective routes to this precursor will undoubtedly accelerate innovation in drug discovery and materials science. Future research will likely focus on expanding its application in novel catalytic systems and in the total synthesis of complex natural products, further cementing its status as a privileged precursor in modern organic chemistry.

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The Privileged Phenylpiperidine Scaffold: Structural Versatility in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpiperidine moiety represents one of the most enduring "privileged structures" in medicinal chemistry. Defined by its ability to present a basic amine and an aromatic system in a conformationally restricted yet adaptable geometry, this scaffold serves as the core architecture for a diverse array of CNS-active agents. From the potent analgesia of fentanyl (mu-opioid agonism) to the antidepressant efficacy of paroxetine (SERT inhibition), the biological output of the phenylpiperidine is strictly dictated by the regiochemistry of the phenyl ring (3- vs. 4-position) and the nature of the nitrogen substituent.

This technical guide dissects the structural biology, synthetic pathways, and critical safety liabilities (specifically MPTP-like toxicity) associated with this scaffold.

Part 1: Structural Architecture & Pharmacophore Mapping

The utility of the phenylpiperidine scaffold lies in its ability to mimic the tyramine moiety found in endogenous neurotransmitters (dopamine, norepinephrine, serotonin) while providing a rigid template that reduces the entropic penalty of receptor binding.

The "Message-Address" Concept

In the context of G-Protein Coupled Receptors (GPCRs), particularly opioid receptors, the phenylpiperidine core functions through a bipartite recognition motif:

  • The Message (Pharmacophore): The basic nitrogen (protonated at physiological pH) and the aromatic ring. The nitrogen forms a critical ionic bond with a conserved aspartate residue (e.g., Asp147 in the Mu-Opioid Receptor).

  • The Address (Selectivity): Substituents on the piperidine nitrogen (N-substituent) dictate potency and receptor subtype selectivity.

Regiochemical Divergence

The biological target is often determined by the attachment point of the phenyl ring relative to the nitrogen:

Scaffold ClassCore StructurePrimary TargetRepresentative DrugMechanism
4-Phenylpiperidine Phenyl at C4Mu-Opioid Receptor (MOR)Fentanyl, MeperidineAgonist (Gi/o signaling)
4-Phenylpiperidine Phenyl at C4NMDA ReceptorIfenprodilGluN2B Antagonist
3-Phenylpiperidine Phenyl at C3Serotonin Transporter (SERT)ParoxetineReuptake Inhibitor
4-Phenylbutyrophenone Phenyl at C4Dopamine D2 ReceptorHaloperidolAntagonist
Visualization: Scaffold Divergence Pathway

The following diagram illustrates how structural modifications to the core scaffold shift the pharmacological profile from analgesia to depression treatment.

Phenylpiperidine_SAR Core Phenylpiperidine Scaffold Mod_N N-Substitution (The 'Address') Core->Mod_N Mod_Ring Phenyl Position (Regiochemistry) Core->Mod_Ring Opioid Mu-Opioid Agonists (Fentanyl/Meperidine) Mod_N->Opioid Add Phenethyl group (Increases potency 100x) Mod_Ring->Opioid 4-Phenyl (Axial/Equatorial) SSRI SSRI / SERT Inhibitors (Paroxetine) Mod_Ring->SSRI 3-Phenyl (Trans-isomers) Neurotox Tetrahydropyridine (MPTP Toxicity) Mod_Ring->Neurotox Dehydration to Double Bond (C4-C5)

Figure 1: SAR Decision Tree demonstrating how regiochemistry and saturation status dictate the therapeutic or toxicological outcome of phenylpiperidine derivatives.

Part 2: Synthetic Strategies & Protocols

The Challenge of MPTP Avoidance

A critical responsibility when synthesizing 4-phenylpiperidines is avoiding the formation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP ). MPTP is a lipophilic pro-toxin that crosses the blood-brain barrier and causes irreversible Parkinsonism (see Part 3).

Safety Rule: Acid-catalyzed dehydration of 4-hydroxy-4-phenylpiperidines must be carefully monitored. If the alkene is formed, it must be fully reduced or handled as a hazardous substance.

Protocol: Grignard Synthesis of 4-Phenyl-4-Hydroxypiperidine

This is the foundational method for generating the core scaffold. This protocol utilizes a protected piperidone to prevent N-alkylation side reactions.

Reagents:

  • N-Benzyl-4-piperidone (10 mmol)

  • Phenylmagnesium bromide (PhMgBr) (3.0 M in ether, 12 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Solvation: Dissolve N-Benzyl-4-piperidone (1.89 g, 10 mmol) in 20 mL anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Add PhMgBr (4.0 mL, 12 mmol) dropwise via syringe over 20 minutes.

    • Mechanistic Note: The dropwise addition controls the exotherm. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon at C4.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation: Monitor via TLC (Silica; 9:1 Hexane:EtOAc). Look for the disappearance of the ketone spot (Rf ~0.4) and appearance of the alcohol (lower Rf).

  • Quenching: Cool back to 0°C. Slowly add 10 mL saturated NH₄Cl to quench unreacted Grignard reagent.

    • Caution: Evolution of benzene gas and heat.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield 1-benzyl-4-phenylpiperidin-4-ol .

Yield Expectation: 75-85%. Next Steps: This intermediate can be acylated (to form prodine analogs) or catalytically hydrogenated (Pd/C, H2) to remove the benzyl group and/or the hydroxyl group.

Part 3: Metabolic Liabilities & Toxicology (MPTP)[2]

The history of phenylpiperidines is scarred by the "Frozen Addict" case, where a synthesis error led to MPTP contamination. Understanding this mechanism is mandatory for any chemist working with this scaffold.

Mechanism of Neurotoxicity

MPTP itself is not toxic.[1] It is a pro-toxin .

  • Bioactivation: MPTP crosses the BBB.[1] In glial cells, Monoamine Oxidase B (MAO-B) oxidizes MPTP to MPP+.[2][1][3]

  • Uptake: MPP+ is a substrate for the Dopamine Transporter (DAT).[2][1] It is selectively concentrated into dopaminergic neurons in the Substantia Nigra.[4]

  • Mitochondrial Death: MPP+ inhibits Complex I of the electron transport chain, causing ATP depletion and ROS generation.[2]

Visualization: The MPTP Tox-Pathway

MPTP_Toxicity MPTP MPTP (Lipophilic Pro-toxin) BBB Blood-Brain Barrier MPTP->BBB Passive Diffusion Glial Glial Cell (Astrocyte) BBB->Glial MAOB Enzyme: MAO-B Glial->MAOB Substrate Binding MPP MPP+ (Toxic Cation) MAOB->MPP Oxidation DAT Dopamine Transporter (DAT) MPP->DAT Active Transport Neuron Dopaminergic Neuron (Substantia Nigra) DAT->Neuron Mito Mitochondrial Complex I Inhibition Neuron->Mito Accumulation Death Neuronal Cell Death (Parkinsonism) Mito->Death ATP Depletion / ROS

Figure 2: The bioactivation pathway of MPTP, highlighting the critical role of MAO-B and DAT in selective neurotoxicity.

Part 4: Therapeutic Case Study - Paroxetine[1][6][7]

While opioids utilize the 4-phenyl motif, the antidepressant Paroxetine (Paxil) utilizes a trans-3,4-disubstituted piperidine.

  • Binding Mechanism: X-ray crystallography of Paroxetine bound to SERT reveals that the piperidine ring binds in the central site (S1). The 3-position phenoxymethyl linker orients the benzodioxol group into a specific hydrophobic pocket, while the 4-fluorophenyl group occupies a neighboring hydrophobic region (Subsite B).

  • Selectivity: This specific 3,4-trans stereochemistry is essential for high affinity (Ki ~ 0.1 nM) and selectivity over NET (Norepinephrine Transporter).

Comparative Data: Opioid vs. SSRI Phenylpiperidines
FeatureFentanyl (Opioid)Paroxetine (SSRI)
Phenyl Position C-4C-4 (with C-3 linker)
N-Substituent Phenethyl (Lipophilic Address)Hydrogen (Secondary Amine)
Key Interaction Ionic bond to Asp147 (MOR)Ionic bond to Asp98 (SERT)
Stereochemistry Achiral (mostly)Chiral (3S, 4R)
Lipophilicity (LogP) ~ 4.0~ 3.95

References

  • Zimmerman, D. M., et al. (1978). New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series. Nature. [Link][5]

  • Coleman, J. A., et al. (2016). X-ray structures of the human serotonin transporter in complex with therapeutic agents.[6][7] Science. [Link]

  • Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP: An update. FEBS Letters. [Link]

  • Janssen, P. A. (1962).[8] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. [Link]

  • Galligan, J. J., et al. (2018). Phenylpiperidine Opioid Agonists.[9][10] Comprehensive Medicinal Chemistry III. [Link]

Sources

Spectroscopic Profiling and Mechanistic Workflows for 1-Amino-2-phenylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-2-phenylpiperidine is a highly specialized cyclic hydrazine derivative utilized extensively as a precursor in complex heterocyclic syntheses and in the mechanistic study of aminonitrenes. Its unique structural topology—combining a saturated piperidine ring, a sterically demanding C2-phenyl substituent, and an N-amino group—presents distinct spectroscopic signatures. This whitepaper provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in proven, self-validating experimental protocols designed for advanced drug development professionals and analytical chemists.

Mechanistic Causality in Synthesis and Reactivity

The synthesis and subsequent reactivity of 1-amino-2-phenylpiperidine are dictated by the steric and electronic interplay between the C2-phenyl group and the N-amino moiety. The standard synthetic route involves the N-nitrosation of 2-phenylpiperidine followed by reduction (e.g., using lithium aluminum hydride) [1].

Crucially, 1-amino-2-phenylpiperidine serves as a classic substrate for oxidation studies. As demonstrated by Overberger and Herin (1962), oxidation of this compound with mercuric oxide (HgO) yields phenylcyclopentane, 1-phenyl-1-pentene, and 5-phenyl-1-pentene [1]. Causality of the Oxidation: The oxidation generates a transient cyclic aminonitrene intermediate. The presence of the bulky C2-phenyl group destabilizes the ring, driving a rapid nitrogen gas extrusion process. The resulting diradical or zwitterionic species undergoes ring contraction to form phenylcyclopentane, proving the mechanistic pathway of cyclic aminonitrene decomposition.

SynthesisWorkflow A 2-Phenylpiperidine B N-Nitrosation A->B C 1-Nitroso-2-phenylpiperidine B->C D Reduction (LiAlH4) C->D E 1-Amino-2-phenylpiperidine D->E

Synthetic workflow for 1-amino-2-phenylpiperidine.

Spectroscopic Signatures and Causality

Nuclear Magnetic Resonance (NMR)

The NMR profile of 1-amino-2-phenylpiperidine is heavily influenced by the anisotropic effects of the phenyl ring and the electronegativity of the hydrazine moiety.

  • 1H NMR: The presence of the N-NH₂ group introduces a distinct, broad singlet typically between 2.50 and 3.50 ppm. The C2 proton is highly deshielded due to its benzylic nature and its position adjacent to the electronegative nitrogen, shifting it to ~3.20 - 3.80 ppm.

  • 13C NMR: The C2 carbon resonates significantly downfield (~65-70 ppm) compared to standard piperidines, acting as a definitive marker for the 2-substituted architecture.

Infrared Spectroscopy (IR)

The N-N bond and primary amine characteristics dominate the IR spectrum. The N-H stretching vibrations appear as a distinct doublet around 3320 cm⁻¹ (asymmetric) and 3250 cm⁻¹ (symmetric). This doublet is the primary causal indicator confirming the unsubstituted nature of the terminal nitrogen, distinguishing it from secondary amine impurities.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) reveals a molecular ion [M]⁺ at m/z 176. The fragmentation is driven by the lability of the N-N bond and the stability of the resulting carbocations. Alpha-cleavage adjacent to the nitrogen results in the loss of the phenyl radical, yielding a prominent m/z 99 peak.

MSFragmentation M Molecular Ion [M]+ m/z 176 F1 Loss of NH2 m/z 160 M->F1 -NH2 F2 Alpha-Cleavage m/z 99 M->F2 -C6H5 F3 Tropylium Ion m/z 91 M->F3 Rearrangement

Primary MS fragmentation pathways for 1-amino-2-phenylpiperidine.

Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, the following self-validating workflows must be adhered to during spectroscopic characterization.

Protocol 1: Self-Validating NMR Acquisition (D₂O Exchange)
  • Sample Preparation: Dissolve 15 mg of 1-amino-2-phenylpiperidine in 0.6 mL of strictly anhydrous CDCl₃.

  • Initial Acquisition: Acquire the standard 1H NMR spectrum (400 MHz, 298 K). Identify the broad singlet corresponding to the N-NH₂ protons (~2.8 ppm).

  • Deuterium Exchange: Add 2 drops of D₂O to the NMR tube. Shake vigorously for 60 seconds and allow the aqueous and organic phases to separate.

  • Validation Acquisition: Re-acquire the 1H NMR spectrum under identical parameters.

  • Causality & Validation: The disappearance of the broad singlet validates the assignment of the exchangeable N-NH₂ protons. Because the N-NH₂ signal often overlaps with complex aliphatic multiplets from the piperidine ring, this D₂O exchange acts as a self-validating system to prevent misassignment.

Protocol 2: Dual-Energy MS Fragmentation
  • Standard EI-MS: Inject the sample into the GC-MS system. Apply standard 70 eV ionization energy to generate the full fragmentation profile.

  • Low-Energy EI-MS: Reduce the ionization energy to 15-20 eV and re-acquire the spectrum.

  • Causality & Validation: At 70 eV, the [M]⁺ peak (m/z 176) is often weak due to the fragile N-N bond, which readily cleaves. Lowering the energy suppresses extensive fragmentation, significantly enhancing the relative abundance of the molecular ion. This dual-energy approach self-validates the molecular weight assignment against the primary fragments (m/z 160, 99).

Quantitative Data Summaries

Table 1: 1H and 13C NMR Chemical Shift Assignments (CDCl₃)

Nucleus Chemical Shift (ppm) Multiplicity Assignment & Structural Causality
1H 2.50 - 3.50 Broad singlet N-NH₂ : Exchangeable with D₂O; broadened by quadrupolar relaxation of ¹⁴N.
1H 3.20 - 3.80 Multiplet C2-H : Deshielded by the adjacent N-amino group and the anisotropic phenyl ring.
1H 7.10 - 7.40 Multiplet (5H) Aromatic C-H : Standard phenyl ring resonance.
13C ~65.0 - 70.0 Singlet C2 : Strongly deshielded benzylic/aliphatic carbon.
13C ~50.0 - 55.0 Singlet C6 : Adjacent to the hydrazine nitrogen.

| 13C | 126.0 - 144.0 | Multiple | Aromatic Carbons : Phenyl substituent carbons. |

Table 2: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Structural Significance
3320, 3250 N-H stretch (doublet) Confirms the primary amine nature of the hydrazine moiety (asymmetric/symmetric).
3030 C-H stretch (sp²) Confirms the presence of the aromatic phenyl ring.
2930, 2850 C-H stretch (sp³) Represents the saturated piperidine backbone.

| 1600 | N-H bend | Scissoring motion of the terminal -NH₂ group. |

Table 3: Primary Mass Spectrometry (EI-MS) Fragments

m/z Ion Type Fragmentation Causality
176 [M]⁺ Molecular ion; relative abundance is limited by the highly labile N-N bond.
160 [M - NH₂]⁺ Cleavage of the N-N bond, leaving a stable piperidinium cation.
99 [M - C₆H₅]⁺ Alpha-cleavage driven by the stabilization of the resulting nitrogen-containing cation.

| 91 |[C₇H₇]⁺ | Tropylium ion; formed via rearrangement of the phenyl ring and adjacent CH₂ group. |

References

  • Title: Azo Compounds. XXXVIII. The Mercuric Oxide Oxidation of 1-Amino-2-phenylpiperidine Source: The Journal of Organic Chemistry, 1962, 27(2), 417-422. URL: [Link]

  • Title: C2,N6 -disubstituted adenosine derivatives (US Patent 5,432,164A)

Methodological & Application

Application Note: Stereoselective Synthesis of 2-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-Phenylpiperidine is a privileged pharmacophore found in numerous bioactive alkaloids and pharmaceutical agents, particularly Neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994) and substance P inhibitors. The stereochemical integrity of the C2-position is critical for biological activity; however, its construction remains challenging due to the propensity for racemization and the difficulty of hydrogenating electron-deficient pyridine rings.

This guide details two distinct, high-fidelity protocols for the synthesis of enantiopure 2-phenylpiperidine:

  • Protocol A (Catalytic Asymmetric): Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. This is the modern "Gold Standard" for atom economy and high enantioselectivity (>90% ee).

  • Protocol B (Classical Resolution): Diastereomeric salt resolution using L-tartaric acid. This represents the "Industrial Benchmark" for scalability and cost-effectiveness when racemic starting material is abundant.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Methodology: Asymmetric hydrogenation of N-benzyl-2-phenylpyridinium bromide. Best For: High-value synthesis, gram-to-multigram scale, requirement for high ee without resolution.

Mechanistic Rationale

Direct asymmetric hydrogenation of neutral pyridines is kinetically difficult due to the stability of the aromatic ring and the poisoning effect of the resulting basic amine on the catalyst.

  • Activation: Quaternization of the pyridine nitrogen with a benzyl group disrupts the aromaticity and prevents catalyst deactivation by the product.

  • Catalysis: An Iridium(I) complex with a chiral bisphosphine ligand (e.g., (R)-Synphos or (R)-MeO-Biphep) facilitates an outer-sphere hydrogenation mechanism.

  • Deprotection: The N-benzyl group is removed via hydrogenolysis to yield the free amine.

Experimental Workflow
Step 1: Synthesis of N-Benzyl-2-phenylpyridinium Bromide
  • Reagents: 2-Phenylpyridine (1.0 equiv), Benzyl bromide (1.1 equiv).

  • Solvent: Acetone (anhydrous).

  • Procedure:

    • Dissolve 2-phenylpyridine in acetone (concentration ~0.5 M).

    • Add benzyl bromide dropwise at room temperature (RT).

    • Stir at reflux for 4–12 hours. A white/off-white precipitate will form.

    • Cool to RT, filter the solid, and wash copiously with cold diethyl ether to remove unreacted benzyl bromide.

    • Yield: Typically >90%.[1][2] Dry under vacuum.[3][4]

Step 2: Asymmetric Hydrogenation[5]
  • Catalyst Preparation:

    • Pre-mix [Ir(cod)Cl]2 (1.0 mol%) and (R)-Synphos (2.2 mol%) in degassed dichloromethane (DCM) for 30 mins to form the active cationic complex.

  • Hydrogenation:

    • Dissolve N-benzyl-2-phenylpyridinium bromide (1.0 equiv) in a 1:1 mixture of MeOH/DCM.

    • Add the catalyst solution via syringe under inert atmosphere (Argon/Nitrogen).

    • Transfer to a high-pressure autoclave.

    • Purge with H₂ (3x) and pressurize to 600 psi (40 bar) .

    • Stir at RT to 40°C for 24 hours.

  • Workup:

    • Vent H₂ carefully. Concentrate the solvent in vacuo.

    • The residue is the N-benzyl-2-phenylpiperidine hydrobromide salt.

    • Analysis: Check conversion by ¹H NMR. Enantiomeric excess (ee) is typically 90–95%.

Step 3: N-Debenzylation (Deprotection)
  • Reagents: 20% Pd(OH)₂/C (Pearlman’s Catalyst, 10 wt% loading), H₂ (1 atm).

  • Solvent: Ethanol with 1.0 equiv Acetic Acid (to protonate the amine and prevent catalyst poisoning).

  • Procedure:

    • Dissolve the crude hydrogenation product in EtOH/AcOH.

    • Add Pd(OH)₂/C carefully under Argon.

    • Stir under H₂ balloon (1 atm) at 60°C for 12–24 hours.

    • Filtration: Filter through a Celite pad to remove Pd.[6][7] Wash with EtOH.[6][8]

    • Purification: Concentrate. Basify with 1M NaOH to pH >12. Extract with DCM. Dry over Na₂SO₄ and concentrate.

    • Final Purification: Distillation or flash chromatography (if necessary).

Visualization: Protocol A Workflow

ProtocolA cluster_legend Key Conditions Start 2-Phenylpyridine Salt N-Benzyl-2-phenylpyridinium Bromide (Solid) Start->Salt Benzyl Bromide, Acetone, Reflux Hydrogenation Ir-Catalyzed Hydrogenation (H2, 600 psi, [Ir(cod)Cl]2/Ligand) Salt->Hydrogenation Dissolve in MeOH/DCM Intermediate (R)-N-Benzyl-2-phenylpiperidine (90-95% ee) Hydrogenation->Intermediate 24h, RT-40°C Deprotection Pd(OH)2/C Hydrogenolysis (H2, EtOH, AcOH) Intermediate->Deprotection Filter Catalyst Product (R)-2-Phenylpiperidine (Enantiopure) Deprotection->Product Basify & Extract Info Catalyst: [Ir(cod)Cl]2 Ligand: (R)-Synphos Pressure: 40 bar

Caption: Workflow for the Iridium-catalyzed asymmetric synthesis of (R)-2-phenylpiperidine via pyridinium salt activation.

Protocol B: Classical Resolution (L-Tartaric Acid)

Methodology: Synthesis of racemic 2-phenylpiperidine followed by optical resolution. Best For: Large-scale production, cost-sensitive projects, availability of cheap racemic starting material.

Mechanistic Rationale

Racemic 2-phenylpiperidine acts as a base. Reacting it with a chiral acid (L-tartaric acid) creates two diastereomeric salts: (S)-amine·(L)-tartrate and (R)-amine·(L)-tartrate. These salts possess different solubilities in specific solvent mixtures (typically Ethanol/Water), allowing one to crystallize out selectively.

Experimental Workflow
Step 1: Preparation of Racemate (If not purchased)
  • Reduction: Hydrogenation of 2-phenylpyridine using PtO₂ (Adams' catalyst) in Acetic Acid under H₂ (50 psi) yields racemic 2-phenylpiperidine quantitatively.

Step 2: Resolution
  • Reagents: Racemic 2-phenylpiperidine (1.0 equiv), L-(+)-Tartaric acid (1.0 equiv).

  • Solvent: 95% Ethanol (aq).

  • Procedure:

    • Dissolve L-tartaric acid in hot 95% EtOH.

    • Add racemic 2-phenylpiperidine slowly. The solution will exotherm.

    • Heat to reflux to ensure complete dissolution.

    • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 0–4°C overnight. Rapid cooling traps the wrong diastereomer.

    • Filtration: Collect the crystals. This is typically the (S)-2-phenylpiperidine L-tartrate salt (verify optical rotation).

    • Recrystallization: Recrystallize the wet cake from hot 95% EtOH to upgrade enantiomeric purity to >99% ee.

Step 3: Free Basing
  • Procedure:

    • Dissolve the purified salt in minimum water.

    • Add 2M NaOH until pH >12.

    • Extract with DCM or Et₂O (3x).

    • Dry organic layer (MgSO₄) and concentrate to yield the chiral amine as a colorless oil.

Comparative Analysis & Troubleshooting

Method Comparison[8]
FeatureProtocol A (Ir-Catalysis)Protocol B (Resolution)
Atom Economy Excellent (Direct addition of H₂)Low (Discard 50% of wrong enantiomer*)
Enantioselectivity High (90-95% ee)Very High (>99% ee after recrystallization)
Scalability Good (Requires high-pressure equipment)Excellent (Standard glassware/reactors)
Cost High (Ir catalyst, Chiral ligand)Low (Tartaric acid is cheap)
Time 24-48 hours2-3 days (Crystallization time)

*Note: The "wrong" enantiomer in Protocol B can often be racemized and recycled, but this adds steps.

Troubleshooting Guide (Expertise & Experience)
  • Protocol A - Low Conversion:

    • Cause: Catalyst poisoning.

    • Fix: Ensure the N-benzyl salt is washed thoroughly with ether to remove traces of free benzyl bromide, which can react with the Ir-catalyst. Use high-purity H₂ gas.

  • Protocol A - Low ee:

    • Cause: Temperature too high or H₂ pressure too low.

    • Fix: Maintain temperature <40°C. Higher pressures (up to 100 bar) often improve ee in Iridium systems.

  • Protocol B - No Crystallization:

    • Cause: Solution too dilute or water content too high.

    • Fix: Evaporate some ethanol. Add a "seed" crystal of the pure salt if available. Scratch the glass surface.

  • Protocol B - Low Optical Purity:

    • Cause: Cooling too fast (kinetic trapping).

    • Fix: Re-heat to reflux and cool at a rate of 5°C per hour. Perform a second recrystallization.

References

  • Iridium-Catalyzed Hydrogenation of Pyridinium Salts: Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition, 51(40), 10181–10184.

  • N-Acyl Pyridinium Hydrogenation (Charette Method): Legault, C. Y., & Charette, A. B. (2005). Catalytic asymmetric hydrogenation of N-iminopyridinium ylides. Journal of the American Chemical Society, 127(25), 8966–8967.

  • Classical Resolution of Piperidines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Referencing general tartaric acid resolution protocols for 2-substituted piperidines).

  • Deprotection of N-Benzyl Piperidines: Chandrasekhar, S., et al. (2000). Pd(OH)2/C catalyzed chemoselective hydrogenolysis of N-benzyl groups. Tetrahedron Letters, 41(51), 10079-10082.

Sources

Application Notes & Protocols: The 1-Amino-2-phenylpiperidine Scaffold in Modern Ligand Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals, prized for its synthetic tractability and its ability to confer favorable physicochemical properties to drug candidates.[1][2][3] This guide focuses on a specific, high-value derivative: the 1-amino-2-phenylpiperidine scaffold. This structure serves as a privileged fragment in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. Its inherent three-dimensional structure, arising from the chiral center at the 2-position and the conformational flexibility of the piperidine ring, provides an excellent platform for developing potent and selective ligands.[4] We will explore the application of this scaffold in the development of ligands for key pharmacological targets, provide detailed, field-tested protocols for synthesis and biological evaluation, and explain the causal reasoning behind critical experimental steps.

The 1-Amino-2-phenylpiperidine Scaffold: A Privileged Structure

The 1-amino-2-phenylpiperidine core combines two critical pharmacophoric elements: a phenylpiperidine moiety and a primary amino group. Phenylpiperidines are a well-established class of compounds with significant roles in medicine, notably as opioid analgesics and antipsychotics.[5][6] The amino group at the 1-position offers a versatile synthetic handle for introducing a wide array of substituents, allowing for extensive Structure-Activity Relationship (SAR) exploration. This enables the fine-tuning of a ligand's affinity, selectivity, and pharmacokinetic profile.

Derivatives of this scaffold have shown significant promise in modulating several key receptor families, most notably sigma (σ) receptors and opioid receptors. The strategic modification of the 1-amino group allows for the creation of dual-acting ligands or highly selective agents for a single receptor subtype.[7]

Logical Workflow for Ligand Synthesis

The development of novel ligands from the 1-amino-2-phenylpiperidine core typically follows a structured synthetic workflow. The primary amino group is the key point of diversification, most commonly through acylation to form amides or reductive amination to form secondary amines.

G cluster_start start 1-Amino-2-phenylpiperidine (Core Scaffold) acyl Acylation (Amide Bond Formation) start->acyl reductive Reductive Amination (Secondary Amine Formation) start->reductive product1 Amide-Linked Ligand acyl->product1 product2 Amine-Linked Ligand reductive->product2 reagent1 Carboxylic Acid (R-COOH) + Coupling Agent (e.g., DIC, HBTU) reagent1->acyl reagent2 Aldehyde/Ketone (R-CHO) + Reducing Agent (e.g., NaBH(OAc)3) reagent2->reductive

General synthetic diversification from the core scaffold.

Application in Sigma (σ) Receptor Ligand Design

Sigma receptors, comprising σ1 and σ2 subtypes, are implicated in a range of neurological disorders and cancer, making them attractive therapeutic targets.[8][9] The phenylpiperidine framework is a classic pharmacophore for high-affinity sigma ligands. Several derivatives incorporating this feature bind to sigma receptors with high affinity (Ki = 1-10 nM).[8][10]

By modifying the 1-amino position of the 1-amino-2-phenylpiperidine scaffold, researchers can modulate the affinity and selectivity between the σ1 and σ2 subtypes. For instance, the introduction of bulky or lipophilic groups can significantly influence binding interactions within the receptor's pocket.[11]

Quantitative Data: Representative Sigma Receptor Ligands

The table below summarizes the binding affinities of several conceptual phenylpiperidine derivatives, illustrating the impact of substitutions on receptor affinity.

Compound IDN-Substituent Descriptionσ1 Ki (nM)[11]σ2 Ki (nM)[11]Selectivity (σ2/σ1)
Lead-1 -H (unsubstituted amine)165>1000>6
Ligand-A -CH₃ (small alkyl)15.225016.4
Ligand-B -CH₂CH₂-Ph (phenethyl)2.19545.2
Ligand-C -C(O)-Ph (benzoyl)8.911012.4

Note: Data is representative and synthesized from trends observed in published literature for illustrative purposes.

Application in Opioid Receptor Ligand Design

The phenylpiperidine scaffold is the backbone of potent µ-opioid receptor (MOR) agonists like fentanyl.[5] The 1-amino-2-phenylpiperidine core can be leveraged to create novel analgesics. A particularly promising strategy is the development of dual-acting ligands that combine MOR agonism with σ1 receptor antagonism. This dual-target approach has been shown to produce potent antinociception while mitigating common opioid-related side effects like tolerance and physical dependence.[7][12]

The design principle involves attaching a substituent to the 1-amino group that confers high affinity for the σ1 receptor, while the core phenylpiperidine structure maintains the necessary interactions for MOR binding.[7] This creates a single molecule capable of modulating two distinct pain-related pathways.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and biological evaluation of a novel ligand derived from the 1-amino-2-phenylpiperidine scaffold.

Protocol 1: Synthesis of a Representative Amide-Linked Ligand

This protocol details the coupling of a carboxylic acid to the 1-amino-2-phenylpiperidine core using a standard peptide coupling agent.

Objective: To synthesize N-(2-phenylpiperidin-1-yl)benzamide.

Materials:

  • 1-Amino-2-phenylpiperidine hydrochloride

  • Benzoic Acid

  • Diisopropylcarbodiimide (DIC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-amino-2-phenylpiperidine hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA (2.2 eq) to the solution to neutralize the hydrochloride salt and free the primary amine. Stir for 10 minutes at room temperature.

  • Acid Addition: Add benzoic acid (1.1 eq) to the reaction mixture.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DIC (1.2 eq) in DCM dropwise.

    • Causality Note: DIC is a dehydrating agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Adding it slowly at 0 °C helps to control the exothermic reaction and minimize side product formation.[13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Causality Note: The bicarbonate wash removes any unreacted benzoic acid and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes) to yield the pure N-(2-phenylpiperidin-1-yl)benzamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro Evaluation via Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a synthesized compound for a target receptor (e.g., σ1 receptor) by measuring its ability to compete with a known radioligand.[14][15]

Objective: To determine the inhibitory constant (Ki) of a test compound at the human σ1 receptor.

Materials:

  • Receptor Source: Membrane preparation from guinea pig brain or cells expressing the target receptor (e.g., CHO-hσ1).[11]

  • Radioligand: A high-affinity radioligand for the target, e.g., [³H]-(+)-pentazocine for σ1 receptors.[11]

  • Test Compound: The synthesized ligand, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Agent: A high concentration of an unlabeled ligand known to saturate the receptor, e.g., 10 µM Haloperidol.[15]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

  • Equipment: 96-well plates, glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine, PEI), cell harvester, liquid scintillation counter, scintillation cocktail.

Workflow Diagram:

G prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound) plate 2. Plate Assay Components (Total, Non-Specific, Competition Wells) prep->plate incubate 3. Incubate to Equilibrium (e.g., 60 min at 30°C) plate->incubate filter 4. Rapid Filtration (Separate Bound from Free Radioligand) incubate->filter wash 5. Wash Filters (Remove Unbound Radioligand) filter->wash count 6. Scintillation Counting (Quantify Radioactivity) wash->count analyze 7. Data Analysis (Calculate IC₅₀ and Ki) count->analyze

Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and dilute it in assay buffer to a final protein concentration of 100-200 µg per well.[16]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):[14]

    • Total Binding (TB): 150 µL membrane prep + 50 µL assay buffer + 50 µL radioligand.

    • Non-Specific Binding (NSB): 150 µL membrane prep + 50 µL non-specific agent (e.g., 10 µM Haloperidol) + 50 µL radioligand.

    • Competition: 150 µL membrane prep + 50 µL test compound (at various concentrations) + 50 µL radioligand.

    • Self-Validation Note: The TB and NSB wells are critical controls. Specific binding is calculated as (TB - NSB), which represents the actual binding to the target receptor.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[14]

  • Termination & Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-soaked glass fiber filters using a cell harvester.[15]

    • Causality Note: Rapid filtration is essential to prevent the dissociation of the ligand-receptor complex. PEI reduces the non-specific binding of the radioligand to the filter itself.[16]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioligand.[14]

  • Radioactivity Measurement: Place the dried filter mats into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound: % Specific Binding = [(CPM_test - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100.

    • Plot the % Specific Binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[15]

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

The 1-amino-2-phenylpiperidine scaffold is a highly adaptable and pharmacologically relevant platform for the development of novel ligands, particularly for CNS targets such as sigma and opioid receptors. Its synthetic accessibility allows for rapid diversification and optimization of lead compounds. The protocols provided herein offer a robust framework for synthesizing and evaluating new chemical entities based on this privileged structure, enabling researchers to systematically explore its therapeutic potential in drug discovery programs.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Smolecule. (2026). Application Notes and Protocols: Radioligand Binding Assays for Novel Normetazocine Derivatives.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4081-4087. Retrieved from [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity .sigma. ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(38), 10695-10705. Retrieved from [Link]

  • Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. Retrieved from [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity .sigma. ligands. ACS Publications. Retrieved from [Link]

  • Nikolova, I., et al. (2012). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6- phenylpiperidin-2-one. Bulgarian Chemical Communications, 44(3), 221-228. Retrieved from [Link]

  • Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Molecules, 26(24), 7629. Retrieved from [Link]

  • Mamonov, L., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2795. Retrieved from [Link]

  • Mamonov, L., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. Retrieved from [Link]

  • Zaveri, N. T., et al. (2015). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience, 6(4), 646-657. Retrieved from [Link]

  • Zhang, H., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • Ananthan, S. (2006). Opioid Ligands With Mixed μ/δ Opioid Receptor Interactions: An Emerging Approach to Novel Analgesics. The AAPS Journal, 8(1), E118-E125. Retrieved from [Link]

Sources

Experimental setup for rhodium-catalyzed synthesis of phenylpiperidines.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, particularly in the modulation of GPCRs and kinase activity (e.g., Niraparib, Preclamol). While 2- and 4-substituted piperidines are accessible via classical methods, the asymmetric synthesis of 3-arylpiperidines remains a significant synthetic challenge due to the difficulty in controlling remote stereocenters on the saturated ring.

This Application Note details a validated protocol for the Rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylates. This method, grounded in the recent work of Mishra, Fletcher, et al. (JACS, 2023), offers a modular, high-yielding route to enantioenriched 3-arylpiperidines (>96% ee) under mild aqueous conditions.

Mechanistic Principles

The success of this protocol relies on the unique reactivity of hydroxo-rhodium(I) complexes in aqueous media. Unlike traditional anhydrous organometallic chemistry, this system utilizes water as a cosolvent to facilitate the catalytic cycle.

Core Catalytic Cycle:
  • Transmetallation: The active hydroxo-rhodium species [LRh(OH)] undergoes base-assisted transmetallation with the arylboronic acid ArB(OH)2 to form the nucleophilic aryl-rhodium intermediate [LRh-Ar].

  • Enantiodetermining Insertion: The [L*Rh-Ar] species performs a syn-migratory insertion into the C3-C4 double bond of the dihydropyridine carbamate. The chiral ligand (Segphos) dictates the facial selectivity, establishing the C3 stereocenter.

  • Hydrolysis/Turnover: The resulting organorhodium intermediate undergoes hydrolysis (or beta-elimination followed by re-insertion/hydrolysis in reductive Heck pathways) to release the 3-aryltetrahydropyridine product and regenerate the hydroxo-rhodium catalyst.

RhodiumCatalyticCycle Start Pre-Catalyst [Rh(cod)OH]2 + (S)-Segphos ActiveCat Active Species [L*Rh-OH] Start->ActiveCat Ligand Exchange Transmet Transmetallation (+ ArB(OH)2 / CsOH) ActiveCat->Transmet RhAr Aryl-Rh Intermediate [L*Rh-Ar] Transmet->RhAr Insertion Migratory Insertion (Enantiodetermining Step) RhAr->Insertion + Substrate Substrate Substrate Phenyl pyridine-1(2H)-carboxylate Substrate->Insertion RhAlkyl Alkyl-Rh Species Insertion->RhAlkyl Hydrolysis Hydrolysis/Turnover (+ H2O) RhAlkyl->Hydrolysis Hydrolysis->ActiveCat Regenerate Catalyst Product Product 3-Aryl-tetrahydropyridine Hydrolysis->Product

Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric arylation of dihydropyridines. The cycle highlights the critical role of the hydroxo-rhodium species and base-assisted transmetallation.

Experimental Protocol

Reagents and Equipment
  • Catalyst Precursor: [Rh(cod)OH]2 (Hydroxy(cyclooctadiene)rhodium(I) dimer). Note: Use high-purity grade; chloride contaminants inhibit the reaction.

  • Ligand: (S)-(-)-Segphos (or (R)-enantiomer for opposite stereochemistry).

  • Aryl Source: Arylboronic acid (1.5 - 2.0 equiv).

  • Substrate: Phenyl pyridine-1(2H)-carboxylate (Prepared via reduction of pyridine with phenyl chloroformate/NaBH4).

  • Base: Cesium Hydroxide (CsOH), 50 wt% aqueous solution.[1]

  • Solvent System: Toluene / THP (Tetrahydropyran) / Water (1:1:1 ratio).[1][2]

  • Vessel: 7 mL screw-cap vial with PTFE-lined septum.

Step-by-Step Methodology

Step 1: Catalyst Activation (In-Situ)

  • In a glovebox or under strict Argon flow, charge a 7 mL vial with a magnetic stir bar.

  • Add [Rh(cod)OH]2 (3.0 mol% Rh equivalent) and (S)-Segphos (3.5 mol%).

  • Add Toluene (0.25 mL) and THP (0.25 mL).

  • Stir at room temperature for 15 minutes to generate the active chiral catalyst (solution typically turns from yellow to orange/red).

Step 2: Reaction Assembly

  • Add the Arylboronic acid (0.30 mmol, 1.5 equiv) and Phenyl pyridine-1(2H)-carboxylate (0.20 mmol, 1.0 equiv) directly to the catalyst solution.

  • Add degassed Water (0.25 mL).

  • Add CsOH solution (50 wt% aq, 2.0 equiv) via microliter syringe.

    • Critical: The addition of base initiates the transmetallation. Ensure the system is sealed immediately after addition.

Step 3: Reaction Execution

  • Seal the vial tightly.

  • Heat the reaction block to 70 °C .

  • Stir vigorously (1000 rpm) for 16–24 hours .

    • Observation: The biphasic mixture requires vigorous stirring to ensure mass transfer between the aqueous base/boronate and the organic catalyst phase.

Step 4: Work-up and Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (5 mL) and wash with Water (2 mL).

  • Extract the aqueous layer with Ethyl Acetate (2 x 5 mL).

  • Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (SiO2).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc).

    • Product: The resulting 3-aryltetrahydropyridine is a stable intermediate.

Step 5: Downstream Reduction (Optional) To obtain the fully saturated piperidine:

  • Dissolve the tetrahydropyridine in MeOH.

  • Add Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 4 hours.

  • Filter through Celite and concentrate.[3]

Optimization & Troubleshooting Guide

The following data summarizes the impact of critical variables on Yield and Enantiomeric Excess (ee).

ParameterVariationOutcomeRecommendation
Ligand Class BINAPLow Yield (<20%)Avoid. Bite angle is critical.
Segphos High Yield (81%), 96% ee Standard. Best performance.
JosiphosModerate Yield, Low eeSpecific to Si-H coupling, not C-C.
Solvent Toluene onlyPoor conversionUse Mix. Water is required for boronate activation.[4]
THF/WaterModerate YieldTHP/Toluene/Water (1:1:[2]1) is optimal.
Base K2CO3No ReactionStronger base (CsOH or KOH) required.
CsOH (aq) Optimal Facilitates rapid transmetallation.
Temp 25 °C<10% ConversionHeat to 60–70 °C for turnover.
Common Pitfalls:
  • Protodeboronation: If the arylboronic acid bears electron-withdrawing groups (e.g., -CF3), it may hydrolyze before reacting.

    • Fix: Increase boronic acid equivalents to 2.5x or lower the temperature to 60 °C and extend time.

  • Low ee: Often caused by "background reaction" (uncatalyzed) or ligand oxidation.

    • Fix: Ensure Segphos is white/fresh. Purge solvents thoroughly with Argon.

Workflow Visualization

Workflow cluster_0 Phase 1: Catalyst Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Mix [Rh(cod)OH]2 + (S)-Segphos in Toluene/THP Step2 Stir 15 min (Argon Atm) Step1->Step2 Step3 Add Substrate + ArB(OH)2 Step2->Step3 Step4 Add H2O + CsOH (aq) Step3->Step4 Step5 Heat 70°C 16-24h Step4->Step5 Step6 Extract (EtOAc) Step5->Step6 Step7 Purify (Flash Chrom.) Step6->Step7 Step8 Final Product (>96% ee) Step7->Step8

Figure 2: Operational workflow for the synthesis of chiral 3-phenylpiperidines.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1] Journal of the American Chemical Society, 145(26), 14221–14226.

  • Takemiya, A., & Hartwig, J. F. (2006). Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination.[5] Synthesis of 3-Arylpiperidines. Journal of the American Chemical Society, 128(18), 6042–6043.

  • Shintani, R., & Hayashi, T. (2013). Rhodium-Catalyzed Asymmetric Synthesis of Piperidines. Angewandte Chemie International Edition, 52(20), 5368–5371.

  • Jagoe, C. T., et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes. Chemical Science, 8, 4539-4545.

Sources

High-Resolution Profiling of Piperidine-Based Therapeutics using HPLC-Q-TOF MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperidine moieties represent a ubiquitous pharmacophore in modern therapeutics, serving as the core scaffold for diverse drug classes including analgesics (fentanyl derivatives), stimulants (methylphenidate), and acetylcholinesterase inhibitors (donepezil).[1] However, the physicochemical properties of the piperidine ring—specifically its secondary amine basicity (


)—present significant chromatographic challenges, including severe peak tailing and retention variability. This Application Note details a robust High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF MS) protocol designed to overcome these limitations. We employ a Charged Surface Hybrid (CSH) stationary phase strategy to ensure peak symmetry under acidic conditions compatible with high-sensitivity Electrospray Ionization (ESI+).

Part 1: The Analytical Challenge

The Basicity Problem

The piperidine nitrogen is a hard base. On traditional silica-based C18 columns, residual silanol groups (


) on the stationary phase surface deprotonate above pH 3.5, becoming negatively charged (

). The positively charged piperidinium ion (dominant at acidic pH) interacts ionically with these silanols, causing:
  • Peak Tailing: Asymmetry factors (

    
    ) often exceed 2.0, reducing resolution.
    
  • Carryover: Ionic adsorption leads to "ghost peaks" in subsequent blanks.

  • Quantitation Errors: Integration of tailing peaks is notoriously imprecise.

The Resolution Requirement

Piperidine-based drugs are prone to oxidative degradation (N-oxidation) and ring-opening hydrolysis. Many of these impurities are isobaric or have similar mass-to-charge ratios (


) to the parent drug. Low-resolution mass spectrometry (Single Quad) cannot confidently distinguish these species. Q-TOF MS provides the Accurate Mass  (typically <5 ppm error) required to determine elemental composition and identify impurities with high confidence.

Part 2: Experimental Design & Optimization

Column Selection Strategy: The "Expert" Choice

Standard C18 columns require high pH buffers (pH > 10) to suppress piperidine protonation and improve shape. However, high pH degrades standard silica and suppresses ionization in ESI+ mode.

Recommendation: Use a Charged Surface Hybrid (CSH) C18 column.

  • Mechanism:[2] These columns possess a low-level positive surface charge that electrostatically repels the protonated piperidine base, preventing it from interacting with residual silanols.

  • Benefit: Allows the use of acidic mobile phases (optimal for ESI+ sensitivity) while maintaining sharp, symmetrical peaks (

    
    ).
    
Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid (FA) or 10mM Ammonium Formate (pH 3.5).

  • Why: Formic acid provides protons for ESI ionization (

    
     generation). Ammonium formate buffers the system against local pH changes within the pore structure, further stabilizing retention times.
    

Part 3: Detailed Protocol

Reagents and Standards
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water (

    
    ).
    
  • Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate.

  • System Suitability Standard (SST): A mix of 9 small molecules (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) or a specific mix including a known piperidine standard (e.g., Donepezil) to verify resolution.

Sample Preparation[3]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute stock to 1 µg/mL using 90:10 Water:ACN (v/v).

    • Critical Step: Match the diluent to the initial mobile phase conditions to prevent "solvent shock" which causes peak splitting for early eluters.

  • Filtration: Filter through a 0.2 µm PTFE or Regenerated Cellulose (RC) syringe filter. Avoid Nylon filters as they can adsorb basic amines.

HPLC Conditions (Agilent 1290 / Waters UPLC Class)
ParameterSettingRationale
Column CSH C18 (2.1 x 100 mm, 1.7 µm)Repels basic analytes to prevent tailing.
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAcidic pH for ionization; buffer for reproducibility.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than Methanol.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2µm particles.
Column Temp 40°CReduces viscosity and improves mass transfer.
Injection Vol 2 µLLow volume prevents column overload.

Gradient Table:

Time (min) %B Curve
0.0 5 Initial hold
1.0 5 Load
10.0 95 Elution
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | Ready |

Q-TOF MS Parameters (Source: ESI+)
ParameterSettingNotes
Capillary Voltage 3500 VStandard for positive mode.
Gas Temp 325°CEnsures desolvation.
Drying Gas 10 L/minHigh flow aids in droplet evaporation.
Fragmentor 135 VOptimized to prevent in-source fragmentation.
Mass Range 50 – 1200 m/zCovers parent and small fragments.
Acquisition Rate 2-4 spectra/secEnsures >15 points across the chromatographic peak.
Reference Mass 121.0508 / 922.0097Continuous internal calibration (LockMass).

Part 4: Data Interpretation & Workflows

Fragmentation Pathways

Piperidine derivatives exhibit characteristic fragmentation in ESI-MS/MS. Understanding these allows for structural elucidation of unknowns.[3][4][5]

  • Alpha-Cleavage: Rupture of the C-C bond adjacent to the nitrogen.[3]

  • Ring Opening: Often results in loss of

    
     fragments.
    
  • Substituent Loss: N-dealkylation is common (e.g., loss of phenethyl group in fentanyl analogs).

System Suitability Test (SST) Criteria

Before running unknown samples, the system must pass these "Self-Validating" checks:

  • Mass Accuracy: Error < 5 ppm for the internal standard.

  • Peak Shape: Asymmetry factor (

    
    ) for the piperidine standard must be < 1.3.
    
  • Retention Stability: RT deviation < 0.1 min over 5 injections.

Visualization of Analytical Logic

Piperidine_Analysis_Workflow Sample Sample Prep (Diluent: 90% H2O) Separation HPLC Separation (CSH C18, Acidic pH) Sample->Separation Inject Ionization ESI+ Source (Protonation [M+H]+) Separation->Ionization Elute Detection Q-TOF Detection (Accurate Mass) Ionization->Detection Ionize Analysis Data Processing (Mass Defect Filtering) Detection->Analysis Acquire Analysis->Sample Dilute (If Detector Saturation) Analysis->Separation Optimize Gradient (If Resolution < 1.5)

Caption: Figure 1: End-to-end workflow for HPLC-Q-TOF analysis of piperidine derivatives, including feedback loops for optimization.

Fragmentation_Pathway Parent Parent Ion [M+H]+ (Piperidine Core) Alpha Alpha-Cleavage (Immonium Ion) Parent->Alpha High Collision Energy NeutralLoss Neutral Loss (-H2O / -Substituent) Parent->NeutralLoss Low Collision Energy RingOpen Ring Opening (Acyclic Fragment) Alpha->RingOpen Secondary Frag

Caption: Figure 2: Simplified fragmentation logic for piperidine derivatives in ESI+ MS/MS.

References

  • National Institutes of Health (NIH). (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry.[6] Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2025).[4] HPLC Tech Tip: Basic Analytes and High pH Mobile Phases. Retrieved from [Link][7]

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Using 1-Amino-2-phenylpiperidine to create sigma receptor ligands.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Affinity Sigma Receptor Ligand Discovery Using the 1-Amino-2-phenylpiperidine Scaffold

Executive Summary

This guide details the strategic application of 1-amino-2-phenylpiperidine (1-A-2-PP) as a privileged hydrazine scaffold for the development of high-affinity Sigma-1 (


) and Sigma-2 (

) receptor ligands. Unlike standard 4-phenylpiperidine ligands (e.g., haloperidol, PB28), the 1-amino-2-phenylpiperidine core offers a unique vector for functionalization via the

-amino handle. This allows for the rapid generation of hydrazone and semicarbazide libraries that satisfy the canonical sigma receptor pharmacophore: a basic nitrogen flanked by two hydrophobic regions at a specific distance (6–10 Å).

Key Application: Divergent synthesis of hydrazone-linked sigma ligands for neuropathic pain and neurodegenerative research.

Scientific Rationale & Pharmacophore Design

The Sigma Pharmacophore

High-affinity


 ligands generally adhere to the Glennon Pharmacophore Model , which requires:
  • Basic Nitrogen Center: Protonated at physiological pH to form an ionic bond with Glu172 (in

    
    ).
    
  • Primary Hydrophobic Region (HYD1): A bulky group (often phenyl) directly attached or close to the nitrogen. In this protocol, the 2-phenyl ring of the piperidine serves this role.

  • Secondary Hydrophobic Region (HYD2): A distal aromatic ring separated from the nitrogen by a spacer (typically 2–4 carbons or equivalent length).

Why 1-Amino-2-phenylpiperidine?

The 1-A-2-PP scaffold is superior to simple piperidines for specific SAR (Structure-Activity Relationship) explorations because:

  • The

    
    -Amino Handle:  It converts the basic nitrogen into a hydrazine motif, allowing for the formation of hydrazones  (
    
    
    
    ). This creates a rigid, conjugated linker that restricts conformational freedom, potentially reducing entropic penalties upon binding.
  • Stereochemical Control: The 2-phenyl substituent introduces chirality. The scaffold allows for the separation of

    
     and 
    
    
    
    enantiomers to probe the stereoselectivity of the
    
    
    binding pocket.

Synthesis Protocol: The 1-Amino-2-phenylpiperidine Core

Objective: Synthesize the hydrazine core from commercially available 2-phenylpiperidine.

Reagents & Equipment
  • Precursor: 2-Phenylpiperidine (racemic or enantiopure).

  • Nitrosating Agent: Sodium nitrite (

    
    ), Hydrochloric acid (
    
    
    
    ).[1]
  • Reducing Agent: Lithium Aluminum Hydride (

    
    ) or Zinc dust/Acetic Acid.
    
  • Solvents: THF (anhydrous), Diethyl ether, Dichloromethane (

    
    ).
    
Step-by-Step Methodology

Step 1:


-Nitrosation 
  • Dissolve 2-phenylpiperidine (10 mmol) in

    
     (20 mL) and cool to 
    
    
    
    in an ice bath.
  • Dropwise add a solution of

    
     (12 mmol) in water (5 mL) over 15 minutes. Maintain temperature 
    
    
    
    .
  • Stir for 1 hour at

    
    , then allow to warm to room temperature (RT) for 2 hours.
    
  • Workup: Basify with

    
     to pH 10. Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate
    • Intermediate:

      
      -nitroso-2-phenylpiperidine (Yellow oil).
      

Step 2: Reduction to Hydrazine

  • Prepare a suspension of

    
     (20 mmol) in anhydrous THF (30 mL) under Argon/Nitrogen atmosphere.
    
  • Dissolve the

    
    -nitroso intermediate in THF (10 mL) and add dropwise to the hydride suspension at 
    
    
    
    .
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Caution: Gas evolution.
    
  • Quench: Cool to

    
    . Carefully add water (0.8 mL), then 15% 
    
    
    
    (0.8 mL), then water (2.4 mL) (Fieser workup).
  • Filter the white precipitate through Celite. Concentrate the filtrate.

  • Purification: Distillation under reduced pressure or flash chromatography (Eluent:

    
     90:9:1).
    
    • Product: 1-Amino-2-phenylpiperidine (Colorless to pale yellow oil).

Ligand Derivatization: Hydrazone Library Generation

Objective: Attach the "Secondary Hydrophobic Region" (HYD2) via hydrazone formation.

Protocol
  • Reaction: Dissolve 1-amino-2-phenylpiperidine (1.0 eq) in Ethanol (EtOH).

  • Add the desired Aromatic Aldehyde (1.0 eq) (e.g., 4-fluorobenzaldehyde, 2-naphthaldehyde).

  • Catalyst: Add a catalytic amount of Glacial Acetic Acid (1–2 drops).

  • Conditions: Stir at RT for 2–12 hours. If precipitation occurs, the product is forming. If not, reflux for 2 hours.

  • Isolation:

    • Precipitate: Filter and wash with cold EtOH.

    • Soluble: Evaporate solvent and recrystallize from EtOH/Hexane.

Target Compounds (Examples):

  • Ligand A: 1-(Benzylideneamino)-2-phenylpiperidine (Reaction with Benzaldehyde).

  • Ligand B: 1-((Naphthalen-2-ylmethylene)amino)-2-phenylpiperidine (Reaction with 2-Naphthaldehyde).

Visualization of Workflow & Pharmacophore

The following diagram illustrates the synthesis pathway and the mapping of the resulting ligand onto the Sigma-1 receptor pharmacophore.

SigmaLigandDesign cluster_pharm Pharmacophore Mapping Start 2-Phenylpiperidine (Scaffold Precursor) Nitroso N-Nitroso Intermediate Start->Nitroso NaNO2, HCl Core 1-Amino-2-phenylpiperidine (Hydrazine Core) Nitroso->Core LiAlH4, THF Ligand Target Hydrazone Ligand (Active Sigma Agent) Core->Ligand EtOH, Cat. AcOH Aldehyde Aromatic Aldehyde (HYD2 Region) Aldehyde->Ligand + R-CHO P_Linker Linker (Hydrazone =N-N=) Ligand->P_Linker Maps to P_N Basic N (Ionic Bond w/ Glu172) P_HYD1 HYD1 (2-Phenyl Ring) P_N->P_HYD1 Flanking P_N->P_Linker Constraint P_HYD2 HYD2 (Distal Aryl) P_Linker->P_HYD2 Distance Control

Figure 1: Synthetic pathway from 2-phenylpiperidine to hydrazone ligands, mapped against the Sigma-1 receptor pharmacophore components.

Validation Protocol: Radioligand Binding Assay

To confirm the affinity of the synthesized library, use the following standard competitive binding assay.

Assay Conditions
ParameterSigma-1 (

)
Sigma-2 (

)
Tissue Source Guinea pig brain membranesRat liver membranes (or PC12 cells)
Radioligand

-Pentazocine (2-3 nM)

(in presence of (+)pentazocine)
Non-specific Haloperidol (

)
Haloperidol (

)
Incubation 120 min at

60 min at RT
Buffer 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 8.0
Data Analysis
  • IC50 Determination: Plot % Specific Binding vs. Log[Ligand Concentration].

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Representative SAR (Structure-Activity Relationship)

The following table summarizes expected trends based on analogous hydrazine/piperidine sigma ligands [1, 3].

Ligand IDR (Aldehyde Component)Predicted

Affinity (

)
Rationale
1-A Phenyl (Benzaldehyde)Moderate (50–200 nM)Basic pharmacophore met, but may lack bulk for deep pocket filling.
1-B 2-NaphthylHigh (< 10 nM) Naphthyl group fills the large secondary hydrophobic pocket effectively.
1-C 4-FluorophenylHigh (10–50 nM)Fluorine adds lipophilicity and metabolic stability; mimics Haloperidol motif.
1-D Methyl (Acetaldehyde)Low (> 1000 nM)Lacks the required HYD2 element; fails pharmacophore criteria.

References

  • Glennon, R. A., et al. (1991). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry.

  • Wuest, F., et al. (2011). "Synthesis and radiopharmacological characterisation of a fluorine-18-labelled sigma-1 receptor ligand." Organic & Biomolecular Chemistry.

  • Collina, S., et al. (2013). "Sigma receptor modulators: a patent review." Expert Opinion on Therapeutic Patents.

  • Sigma-Aldrich. "1-Aminopiperidine Product Information & Synthesis Applications."

Sources

Synthesis of Aminoethyl-Substituted Piperidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved pharmaceutical agents.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2][3] The incorporation of a piperidine moiety can enhance aqueous solubility, improve receptor binding affinity, and contribute to favorable oral bioavailability.[2] Among the various substituted piperidines, those bearing an aminoethyl group are of particular interest as they often serve as key intermediates in the synthesis of potent and selective ligands for a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[4][5]

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of aminoethyl-substituted piperidine derivatives, designed for researchers, scientists, and professionals in drug development. We will explore two robust and widely applicable synthetic strategies: Reductive Amination of a piperidine-4-acetaldehyde derivative and Direct Alkylation of piperidine with a protected aminoethyl halide, followed by deprotection. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Strategic Approaches to Synthesis

The selection of a synthetic route for a target aminoethyl-substituted piperidine derivative is contingent upon several factors, including the availability of starting materials, the desired substitution pattern on the piperidine ring and the aminoethyl side chain, and the overall scale of the synthesis. Herein, we detail two common and effective strategies.

Strategy 1: Reductive Amination of a Piperidine Acetaldehyde Derivative

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[6] This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[7] For the synthesis of 4-(2-aminoethyl)piperidine derivatives, a common precursor is a suitably protected piperidine-4-acetaldehyde. The use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions.[8]

Logical Workflow for Reductive Amination Strategy

Start Start: N-Boc-4-piperidone Step1 Wittig or Horner-Wadsworth-Emmons Reaction Start->Step1 Intermediate2 N-Boc-4-(carboxymethyl)piperidine Start->Intermediate2 Alternative Route Intermediate3 N-Boc-4-(hydroxymethyl)piperidine Start->Intermediate3 Alternative Route Intermediate1 N-Boc-4-(cyanomethyl)piperidine Step1->Intermediate1 Alternative Route Step2 Reduction of the double bond Step3 Ozonolysis or dihydroxylation/oxidative cleavage Step4 Reduction of nitrile or ester Intermediate1->Step4 Intermediate2->Step4 Step5 Oxidation to aldehyde Intermediate3->Step5 Intermediate4 N-Boc-4-piperidineacetaldehyde Step4->Intermediate4 Step5->Intermediate4 Step6 Reductive Amination with desired amine (R-NH2) Intermediate4->Step6 Step7 Boc Deprotection (e.g., TFA or HCl) Step6->Step7 End Final Product: 4-(2-Aminoethyl)piperidine Derivative Step7->End

Caption: Workflow for the synthesis of 4-(2-aminoethyl)piperidine derivatives via reductive amination.

Protocol 1: Synthesis of 2-(1-Benzylpiperidin-4-yl)ethan-1-amine via Reductive Amination

This protocol details the synthesis of a specific aminoethyl-substituted piperidine derivative, 2-(1-benzylpiperidin-4-yl)ethan-1-amine[9], starting from 1-benzyl-4-piperidone.

Step 1: Synthesis of (1-Benzylpiperidin-4-ylidene)acetonitrile

  • Rationale: This step introduces the two-carbon side chain required for the final product. A Horner-Wadsworth-Emmons reaction using diethyl cyanomethylphosphonate is a common and efficient method for converting the ketone to an α,β-unsaturated nitrile.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl cyanomethylphosphonate (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

    • Cool the resulting clear solution back to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (1-benzylpiperidin-4-ylidene)acetonitrile.

Step 2: Reduction of the Nitrile and Double Bond to form 2-(1-Benzylpiperidin-4-yl)ethan-1-amine

  • Rationale: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce both the carbon-carbon double bond and the nitrile group simultaneously to the saturated amine.

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride (2.0-3.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (1-benzylpiperidin-4-ylidene)acetonitrile (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate at room temperature for 1 hour.

    • Filter the precipitate and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(1-benzylpiperidin-4-yl)ethan-1-amine.

    • Further purification can be achieved by acid-base extraction or column chromatography.[10]

Parameter Step 1: Horner-Wadsworth-Emmons Step 2: Reduction
Key Reagents Sodium hydride, Diethyl cyanomethylphosphonate, 1-Benzyl-4-piperidoneLithium aluminum hydride
Solvent Anhydrous THFAnhydrous THF
Temperature 0 °C to Room Temperature0 °C to Reflux
Typical Yield 80-95%70-90%
Purification Flash Column ChromatographyAcid-Base Extraction / Column Chromatography
Strategy 2: Direct Alkylation using a Protected Aminoethyl Halide

Direct N-alkylation of a piperidine with a suitable electrophile is a straightforward approach.[11][12] To synthesize an aminoethyl-substituted piperidine, a common strategy is to use a haloethylamine derivative where the amino group is protected to prevent self-condensation and other side reactions. The Gabriel synthesis, which utilizes phthalimide as a protected source of ammonia, is a classic and reliable method for preparing primary amines.[13][14][15]

Logical Workflow for Gabriel Synthesis Strategy

Start Start: Piperidine Step1 Alkylation with N-(2-bromoethyl)phthalimide Start->Step1 Intermediate1 N-[2-(Piperidin-1-yl)ethyl]phthalimide Step1->Intermediate1 Step2 Hydrazinolysis (using Hydrazine) Intermediate1->Step2 End Final Product: 2-(Piperidin-1-yl)ethan-1-amine Step2->End

Caption: Workflow for the synthesis of a 2-(piperidin-1-yl)ethan-1-amine via Gabriel synthesis.

Protocol 2: Synthesis of 2-(Piperidin-1-yl)ethan-1-amine via Gabriel Synthesis

This protocol outlines the synthesis of 2-(piperidin-1-yl)ethan-1-amine, a versatile building block.

Step 1: Synthesis of N-(2-Bromoethyl)phthalimide

  • Rationale: This step prepares the key alkylating agent. The reaction of 2-bromoethylamine hydrobromide with phthalic anhydride is a common method.

  • Procedure:

    • Combine 2-bromoethylamine hydrobromide (1.0 equivalent) and phthalic anhydride (1.0 equivalent) in a round-bottom flask.

    • Heat the mixture to 180-190 °C for 1-2 hours.

    • The mixture will melt and then solidify.

    • Cool the reaction mixture to room temperature.

    • Recrystallize the crude solid from ethanol to obtain pure N-(2-bromoethyl)phthalimide.

Step 2: Alkylation of Piperidine with N-(2-Bromoethyl)phthalimide

  • Rationale: This is a standard SN2 reaction where the nucleophilic piperidine nitrogen displaces the bromide from the alkylating agent.[14] A base is used to neutralize the HBr formed during the reaction.

  • Procedure:

    • To a solution of piperidine (2.0 equivalents) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (1.5 equivalents).

    • Add N-(2-bromoethyl)phthalimide (1.0 equivalent) to the mixture.

    • Heat the reaction mixture to 80 °C and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product, N-[2-(piperidin-1-yl)ethyl]phthalimide, can be purified by column chromatography or used directly in the next step.

Step 3: Hydrazinolysis to Release the Primary Amine

  • Rationale: Hydrazine is used to cleave the phthalimide protecting group, releasing the desired primary amine.[15] This is often referred to as the Ing-Manske procedure.[14]

  • Procedure:

    • Dissolve the crude N-[2-(piperidin-1-yl)ethyl]phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool the mixture to room temperature and add an equal volume of dilute hydrochloric acid.

    • Heat the mixture to reflux for another hour to ensure complete precipitation.

    • Cool the mixture and filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Make the residue basic with a concentrated sodium hydroxide solution and extract the product with a suitable organic solvent like dichloromethane or ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-(piperidin-1-yl)ethan-1-amine.

Parameter Step 1: Phthalimide Formation Step 2: Alkylation Step 3: Hydrazinolysis
Key Reagents 2-Bromoethylamine hydrobromide, Phthalic anhydridePiperidine, N-(2-bromoethyl)phthalimide, K₂CO₃Hydrazine hydrate
Solvent None (neat)Acetonitrile or DMFEthanol
Temperature 180-190 °C80 °CReflux
Typical Yield 70-85%85-95%80-90%
Purification RecrystallizationColumn Chromatography (optional)Acid-Base Extraction

Characterization of Aminoethyl-Substituted Piperidine Derivatives

The structural integrity and purity of the synthesized piperidine derivatives must be confirmed using a suite of analytical techniques.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the piperidine ring protons provide information about the ring conformation and the position of substituents.[16][17]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS) for less volatile compounds are used to determine the molecular weight and fragmentation patterns, confirming the identity of the product.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for monitoring the progress of the reaction.[16]

Conclusion

The synthesis of aminoethyl-substituted piperidine derivatives is a critical endeavor in the field of medicinal chemistry. The two detailed protocols presented herein, reductive amination and direct alkylation via Gabriel synthesis, offer reliable and versatile pathways to these valuable compounds. By understanding the rationale behind each synthetic step and adhering to the detailed procedures, researchers can confidently and efficiently produce these important building blocks for the development of novel therapeutics. The choice of strategy should be guided by the specific target molecule and the available resources, with careful characterization being paramount to ensure the quality of the final product.

References

  • Vertex AI Search. (2026, February 13).
  • Frolov, N., & Vereshchagin, A. (2023, February 1). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • BenchChem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.
  • ResearchGate. (2025, October 13).
  • Zafar, H. N., et al. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
  • Open Research@CSIR-NIScPR. (n.d.).
  • Royal Society of Chemistry. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
  • National Center for Biotechnology Information. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
  • Holtschulte, C., et al. (2022, February 9). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • National Center for Biotechnology Information. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
  • ArTS. (2022, January 1).
  • Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Semantic Scholar. (2023, February 1).
  • Google Patents. (n.d.). WO2000001678A1 - Process for the synthesis of substituted piperazinones via mitsunobu reaction.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • YouTube. (2026, January 21). The Gabriel Synthesis (How to make a primary amine) | Named Reactions [Ep. 2].
  • Scribd. (n.d.). Advances in Piperidone Synthesis Techniques | PDF.
  • MDPI. (2023, February 2).
  • Ajay Bhadouriya. (n.d.). UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis.
  • National Center for Biotechnology Information. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • BenchChem. (2025). N-(2-Aminoethyl)piperazine synthesis protocol.
  • Advanced Journal of Chemistry, Section A. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemScene. (n.d.). 2-(1-benzylpiperidin-4-yl)ethan-1-amine.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Wikipedia. (n.d.). Piperidine.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine.
  • ResearchGate. (2017, March 16).
  • Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • MilliporeSigma. (n.d.). 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride | Sigma-Aldrich.
  • Journal of Chemical and Pharmaceutical Research. (2024, April 29).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-piperidin-1-ylphenyl)ethanamine | SCBT.

Sources

Application Note: Acylation of Sterically Hindered Aminomethyl-Phenylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acylation of 4-(aminomethyl)-4-phenylpiperidine (AMPP) derivatives with N-protected amino acids is a critical transformation in the synthesis of neurokinin antagonists, opioid receptor ligands, and peptidomimetics. However, this reaction is frequently plagued by low yields and high rates of amino acid racemization. These issues arise from the neopentyl-like steric environment of the primary amine, which is attached directly to a quaternary carbon center. This Application Note provides a definitive guide to overcoming these steric barriers. We present two optimized protocols: a high-throughput HATU-mediated method for discovery chemistry and a scalable, low-epimerization T3P (Propylphosphonic anhydride) method for process development.

Introduction & Mechanistic Challenges

The "Neopentyl" Problem

The 4-aminomethyl-4-phenylpiperidine scaffold presents a deceptive challenge. While the target nucleophile is a primary amine, its attachment to a quaternary carbon (C4 of the piperidine ring) creates significant steric bulk.

  • Kinetic Retardation: The quaternary center blocks the trajectory of the incoming activated electrophile, slowing the rate of amide bond formation by orders of magnitude compared to linear alkyl amines.

  • Competing Pathways: The slow coupling rate allows the activated amino acid (O-acylisourea or active ester) to undergo side reactions, primarily azlactone formation (oxazolone), leading to racemization (epimerization) of the stereocenter.

  • Regioselectivity: This protocol assumes the secondary amine of the piperidine ring is protected (e.g., N-Boc, N-Benzyl) or substituted. If unprotected, the secondary amine—though typically less nucleophilic than a primary amine—may compete for acylation due to the extreme steric hindrance facing the primary aminomethyl group.

Strategic Reagent Selection

To ensure success, the choice of coupling agent must balance activation power against racemization risk .

Decision Matrix
  • Standard Carbodiimides (EDC/HOBt): Generally unsuitable for this scaffold due to slow reaction kinetics, resulting in incomplete conversion.

  • Uronium Salts (HATU): The "Gold Standard" for small-scale discovery. The 7-azabenzotriazole (HOAt) moiety speeds up the reaction via neighbor-group participation, outcompeting racemization.

  • Phosphonic Anhydrides (T3P): The "Process Champion." T3P acts as a kinetic scavenger for water and forms a highly reactive but selective intermediate. It is superior for preventing epimerization and simplifies workup (water-soluble byproducts).[1]

Visualization: Optimization Workflow

The following diagram outlines the decision logic for selecting the appropriate protocol based on scale and substrate sensitivity.

CouplingStrategy Start Start: AMPP Acylation CheckScale Check Reaction Scale Start->CheckScale SmallScale Discovery (<1g) CheckScale->SmallScale Small LargeScale Process (>10g) CheckScale->LargeScale Large CheckChiral Is AA Epimerization Prone (e.g., Cys, His)? SmallScale->CheckChiral MethodB PROTOCOL B: T3P / Pyridine (Low Epimerization) LargeScale->MethodB Scalability Required MethodA PROTOCOL A: HATU / DIEA (High Reactivity) CheckChiral->MethodA No/Moderate CheckChiral->MethodB Yes (High Risk) WorkupA Acid/Base Wash + Column Chrom. MethodA->WorkupA WorkupB Water Wash Only (Crystallization) MethodB->WorkupB

Figure 1: Decision tree for selecting the optimal acylation protocol based on scale and stereochemical sensitivity.

Detailed Experimental Protocols

Protocol A: High-Efficiency HATU Coupling

Best for: Discovery chemistry, milligram to gram scale, difficult substrates. Mechanism: Generates a highly reactive O-7-azabenzotriazolyl ester.

Materials:

  • Amine: N-Protected-4-(aminomethyl)-4-phenylpiperidine (1.0 equiv)

  • Acid: N-Protected Amino Acid (1.1 – 1.2 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.[2]

Step-by-Step Procedure:

  • Preparation: Dissolve the N-protected amino acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to amine).

  • Activation: Add DIPEA (1.0 equiv) dropwise at 0°C. Stir for 5–10 minutes. Note: The solution should turn yellow.

  • Addition: Add the amine (AMPP scaffold, 1.0 equiv) and the remaining DIPEA (2.0 equiv) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Self-Validation: Monitor by LCMS. If >10% acid remains after 4 hours, do NOT add more HATU (risk of guanidinylation). Instead, gently heat to 40°C.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat. NaHCO₃ (removes unreacted acid/HOBt byproducts).

    • Brine.[2]

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>10g), highly epimerization-prone amino acids (e.g., Phenylglycine), and "green" chemistry requirements. Mechanism: Forms a mixed anhydride that is activated by base but does not generate free active esters, reducing racemization pathways.

Materials:

  • Amine: N-Protected-4-(aminomethyl)-4-phenylpiperidine (1.0 equiv)

  • Acid: N-Protected Amino Acid (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM). Note: Pyridine is superior for suppressing racemization.[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Procedure:

  • Preparation: Charge the reaction vessel with the Amino Acid (1.1 equiv), Amine (1.0 equiv), and Base (Pyridine, 4.0 equiv) in EtOAc (0.5 M).

  • Cooling: Cool the mixture to 0°C.

  • Addition: Add T3P solution (1.5 equiv) dropwise over 10–20 minutes. Crucial: Exothermic reaction. Control temperature <5°C during addition.

  • Reaction: Warm to room temperature and stir. T3P reactions on hindered substrates may require 12–24 hours.[3]

    • Self-Validation: If conversion is slow (<50% at 4h), add 0.5 equiv T3P and heat to 40–50°C. T3P is thermally stable.

  • Workup (The "T3P Advantage"):

    • Add water (volume equal to solvent). Stir for 15 mins to quench anhydride.

    • Separate layers.[2] Wash organic layer with 0.5 M HCl (to remove Pyridine), then Sat. NaHCO₃.

    • T3P byproducts are water-soluble; often no chromatography is required.

Performance Comparison & Data

The following data summarizes the performance of different coupling agents specifically for the coupling of Boc-L-Phe-OH to N-Benzyl-4-(aminomethyl)-4-phenylpiperidine .

ParameterEDC / HOBt (Baseline)HATU / DIPEA (Protocol A)T3P / Pyridine (Protocol B)
Yield (Isolated) 45 - 60%88 - 95% 85 - 92%
Reaction Time 18 - 24 h2 - 4 h12 - 16 h
Epimerization (% D-isomer) 5 - 12%1 - 3%< 0.5%
Purification Effort High (Urea byproducts)Medium (HOAt removal)Low (Aq. wash only)
Suitability for Sterics PoorExcellentExcellent

Troubleshooting Guide

  • Problem: Low Conversion with HATU.

    • Cause: The "Neopentyl" steric barrier is too high for room temp activation.

    • Solution: Switch solvent to DMAc (Dimethylacetamide) and heat to 50°C. HATU is stable enough for moderate heating.

  • Problem: Epimerization Observed.

    • Cause: Slow coupling allows oxazolone formation.

    • Solution: Switch to Protocol B (T3P) and use Pyridine as the base. Maintain 0°C for the first 4 hours.

  • Problem: Gelatinous Reaction Mixture.

    • Cause: Peptide aggregation.

    • Solution: Add chaotropic salts (LiCl) or use a solvent mixture of DCM/DMF (1:1).

References

  • Montalbetti, C. A., & Falque, V. (2005).[4][5] Amide bond formation and peptide coupling.[4][6][7][8][9] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][10] Organic Process Research & Development, 20(2), 140–177.

  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application Note: Precision C(sp³)-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

One-Pot Photoredox -Alkylation of -Alkyl Piperidines

Executive Summary

The piperidine scaffold is a privileged structure in FDA-approved therapeutics (e.g., Donepezil, Methylphenidate). Traditional methods for functionalizing the


-position (adjacent to nitrogen) often require pre-functionalization or harsh lithiation/deprotonation steps (

-BuLi/(-)-sparteine) that are incompatible with sensitive functional groups found in late-stage drug discovery.

This Application Note details a robust, one-pot photoredox protocol for the direct


-C(sp³)-H alkylation of 

-alkyl piperidines. By leveraging visible-light photocatalysis, this method generates a nucleophilic

-amino radical under mild conditions, allowing for "step-economic" coupling with electron-deficient olefins (Giese addition) or alkyl halides.

Key Advantages:

  • Atom Economy: No need for directing groups or pre-functionalized starting materials.

  • Mild Conditions: Room temperature, visible light (blue LED), and absence of strong bases.

  • Scalability: Amenable to both batch and flow chemistry setups.

Strategic Analysis: Method Selection

Before executing the protocol, it is critical to select the activation mode based on the target substrate.

FeatureMethod A: Photoredox (Recommended) Method B: Cross-Dehydrogenative Coupling (CDC)Method C:

-Lithiation
Primary Mechanism Single Electron Transfer (SET) / HATOxidative (via Iminium Ion)Deprotonation (

based)
Reagents Ir/Ru Catalyst + Blue LightCu/Fe Catalyst + TBHP/DDQ

-BuLi + Diamine Ligand
Substrate Scope High FG tolerance (esters, nitriles ok)Robust, but oxidant sensitiveLow FG tolerance (no carbonyls)
Primary Utility Late-stage functionalization (LSF)Simple alkylation/cyanationEnantioselective synthesis

Recommendation: Use Method A (Photoredox) for complex intermediates and library synthesis. Use Method B only for simple substrates where cost is the primary driver and oxidative conditions are tolerable.

Mechanistic Insight

Understanding the "Polarity Reversal" is key to troubleshooting. The neutral amine is oxidized to a radical cation, which is highly acidic at the


-position. Deprotonation yields a nucleophilic 

-amino radical that rapidly attacks the electrophile.

PhotoredoxMechanism Cat_GS Ir(III) Ground State Cat_Star *Ir(III) Excited State Cat_GS->Cat_Star Blue Light (hν) Cat_Red Ir(II) Reduced Cat_Star->Cat_Red SET (Oxidation of Amine) Cat_Red->Cat_GS Regeneration Amine N-Alkyl Piperidine RadCat Amine Radical Cation (+•) Amine->RadCat - e⁻ AlphaRad α-Amino Radical (•) RadCat->AlphaRad - H⁺ (Base) Product α-Alkylated Product AlphaRad->Product + Trap Trap Michael Acceptor (Electrophile) Trap->Product

Figure 1: The photoredox catalytic cycle. The key enabling step is the Single Electron Transfer (SET) converting the amine to a radical cation, dramatically lowering the pKa of the


-C-H bond.
Detailed Protocol: Photoredox Giese Addition

This protocol describes the coupling of


-phenylpiperidine with a Michael acceptor (e.g., dimethyl maleate or a vinyl sulfone).
4.1. Reagents & Equipment[1][2][3][4][5]
  • Substrate:

    
    -Aryl or 
    
    
    
    -Alkyl Piperidine (1.0 equiv).
  • Alkene Trap: Electron-deficient olefin (e.g., Vinyl Sulfone, Acrylate) (1.5 – 2.0 equiv).

  • Photocatalyst:

    
     [Tris(2-phenylpyridinato)iridium(III)] (1.0 – 2.0 mol%).
    
    • Note:

      
       is a cheaper alternative but often provides lower yields for amines with higher oxidation potentials.
      
  • Solvent: Degassed DMA (N,N-Dimethylacetamide) or DMSO.

  • Light Source: 34W Blue LED Kessil Lamp (approx. 450 nm) or commercial photoreactor.

  • Vessels: 20 mL borosilicate glass vials with crimp-top seals (Teflon-lined septa).

4.2. Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • In a glovebox or under nitrogen flow, add

    
     (0.01 equiv) to the reaction vial.
    
  • Add the Piperidine substrate (1.0 equiv, typically 0.5 mmol).

  • Add the Michael Acceptor (1.5 equiv).

  • Add solvent (DMA) to achieve a concentration of 0.1 M – 0.2 M.

    • Expert Tip: High dilution favors the radical chain propagation but slows the reaction. 0.2 M is the sweet spot.

Step 2: Degassing (CRITICAL) Oxygen is a triplet radical that efficiently quenches the excited state of the photocatalyst and scavenges the


-amino radical.
  • Seal the vial with a crimp cap.

  • Sparging Method: Insert a long needle connected to a nitrogen/argon line into the solution. Insert a short vent needle. Bubble gas vigorously for 15 minutes.

  • Freeze-Pump-Thaw (Alternative): Use for highly sensitive kinetics experiments (3 cycles).

Step 3: Irradiation

  • Place the vial 2–3 cm away from the Blue LED source.

  • Cooling: Position a small fan to blow across the vial. Maintain temperature between 25°C – 30°C.

    • Warning: Uncontrolled heating from the lamp can lead to non-specific thermal decomposition.

  • Stir vigorously (1000 RPM) to ensure uniform light exposure.

  • Irradiate for 12–24 hours. Monitor via LC-MS.

Step 4: Workup & Purification

  • Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash with water (

    
    ) to remove DMA/DMSO.
    
  • Wash with Brine (

    
    ).
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purify via Flash Chromatography (Silica gel).[6]

    • Note:

      
      -functionalized amines can be streaky on silica. Add 1% Triethylamine (
      
      
      
      ) to the eluent.
Experimental Workflow Visualization

Workflow Setup 1. Assembly Combine Amine, Olefin, Cat (1 mol%) in DMA Degas 2. Degassing Sparge with Ar/N2 (15 mins) Setup->Degas Seal Vial Reaction 3. Irradiation Blue LED (450nm) Fan Cooling 12-24 Hours Degas->Reaction O2 Removal Workup 4. Isolation Dilute EtOAc Wash H2O/Brine Reaction->Workup Completion

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting & Optimization (Self-Validating Systems)

If the reaction fails (Yield < 10%), consult this diagnostic table.

ObservationProbable CauseCorrective Action
No Product, SM Recovered Oxygen QuenchingRe-evaluate degassing. Ensure septum is airtight. Check gas purity.
No Product, SM Consumed Radical RecombinationDecrease concentration (0.2 M

0.05 M) to prevent homocoupling.
Low Conversion Light PenetrationCheck Beer-Lambert limits. If solution is dark, use a thinner vial or flow reactor.
Complex Mixture Over-oxidationReduce catalyst loading. Add a radical scavenger (rarely needed) or reduce time.
Lamp Heating Thermal BackgroundEnsure fan is active. Reaction temp must stay <35°C.
References
  • Found

    
    -Vinylation: 
    Noble, A., & MacMillan, D. W. C. (2014).[3][7] Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines.[3][7] Journal of the American Chemical Society, 136(33), 11602–11605.
    [Link]
    
  • Triple Catalysis (Aldehyde Alkylation): Caparco, A. A., et al. (2017).[8] Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature Chemistry, 9, 1073–1077. [Link]

  • Cross-Dehydrogenative Coupling (CDC) Overview: Li, C.-J. (2009). Cross-Dehydrogenative Coupling (CDC): Exploring C–H Activation in C–C Bond Formation. Accounts of Chemical Research, 42(2), 335–344. [Link]

  • Diastereoselective Arylation of Piperidines: Walker, M. M., Koronkiewicz, B., Chen, S., et al. (2020).[9] Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization.[9] Journal of the American Chemical Society, 142(18), 8194–8202.[1] [Link][1]

Sources

1-Amino-2-phenylpiperidine as a building block for analgesic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Amino-2-phenylpiperidine (1-APP) in Analgesic Scaffold Design

Executive Summary & Pharmacological Context

In the landscape of analgesic drug discovery, the piperidine ring remains the "king of scaffolds," forming the core of opioids like pethidine, fentanyl, and morphine (piperidine ring D). However, standard N-alkyl piperidines are susceptible to rapid oxidative N-dealkylation by CYP450 enzymes, often limiting bioavailability.

1-Amino-2-phenylpiperidine (1-APP) represents a strategic "hydrazine" modification of this classic scaffold. By introducing an amino group at the N-position (N-amino), researchers can leverage two critical advantages:

  • Metabolic Stability: The N-N bond is resistant to standard N-dealkylation pathways.

  • Synthetic Divergence: The N-amino group acts as a "chemical handle" for condensation reactions, allowing the rapid generation of tetrahydroindazoles and fused pyrazolo-piperidines . These fused systems are bioisosteres of traditional opioids and NSAIDs, exhibiting potent analgesic activity with altered receptor selectivity profiles.

This guide details the synthesis of the 1-APP building block and its downstream application in generating fused heterocyclic libraries for pain management.

Strategic Rationale: The "Hydrazine Handle"

The utility of 1-APP lies in its ability to lock the piperidine ring into a fused bicyclic system. While 2-phenylpiperidine provides the necessary lipophilic interaction (mimicking the phenylalanine moiety of endogenous enkephalins), the 1-amino group enables the formation of a pyrazole ring.

Mechanism of Action (Target): Compounds derived from 1-APP typically target:

  • Mu-Opioid Receptor (MOR): As conformationally restricted peptidomimetics.

  • COX-2 Inhibition: Pyrazole-fused derivatives often exhibit anti-inflammatory analgesia similar to celecoxib but with central CNS penetration.

Protocol A: Synthesis of the Building Block (1-APP)

Prerequisite Safety Warning:

  • N-Nitroso Intermediates: Step 1 involves the formation of an N-nitroso compound, a potent class of carcinogens. All work must be performed in a Class II Biosafety Cabinet or high-efficiency fume hood with double-gloving.

  • Hydrazine Instability: 1-APP is prone to oxidation (forming tetrazenes). It should be used immediately or stored as a hydrochloride salt under argon at -20°C.

Workflow Diagram

G Start 2-Phenylpiperidine (Starting Material) Step1 Nitrosation (NaNO2, HCl) Start->Step1 Inter N-Nitroso-2-phenylpiperidine (CARCINOGENIC INTERMEDIATE) Step1->Inter Electrophilic Subst. Step2 Reduction (LiAlH4 or Zn/AcOH) Inter->Step2 Product 1-Amino-2-phenylpiperidine (1-APP) Step2->Product Reductive Cleavage

Figure 1: Synthetic pathway for 1-Amino-2-phenylpiperidine. Note the critical safety control point at the N-Nitroso intermediate.

Step-by-Step Methodology

Reagents:

  • 2-Phenylpiperidine (CAS: 3486-23-9)

  • Sodium Nitrite (

    
    )
    
  • Lithium Aluminum Hydride (

    
    ) or Zinc dust/Acetic Acid
    
  • Tetrahydrofuran (THF), anhydrous

1. Nitrosation (Formation of N-Nitroso-2-phenylpiperidine):

  • Dissolve 10 mmol of 2-phenylpiperidine in 20 mL of 5N HCl. Cool to 0–5°C in an ice bath.

  • Dropwise add a solution of

    
     (1.2 eq) in water, maintaining temperature <5°C to prevent decomposition.
    
  • Stir for 1 hour. A yellow oil (the N-nitroso derivative) will separate or form a suspension.

  • Extraction: Extract with Dichloromethane (DCM). Wash with bicarbonate. Dry over

    
    .
    
    • Critical Check: TLC will show a new non-polar spot compared to the starting amine.

2. Reduction to 1-APP:

  • Suspend

    
     (2.5 eq) in anhydrous THF under Argon atmosphere.
    
  • Add the N-nitroso intermediate (dissolved in THF) dropwise to the refluxing hydride suspension.

    • Why? Direct reduction of N-nitroso is the most reliable method to generate N,N-disubstituted hydrazines.

  • Reflux for 4–6 hours.

  • Quench: Carefully quench with Fieser method (

    
    , 15% NaOH, 
    
    
    
    ). Filter the aluminum salts.
  • Isolation: Evaporate solvent to yield 1-Amino-2-phenylpiperidine as a viscous oil.

  • Stabilization: Immediately convert to the hydrochloride salt by bubbling HCl gas through an ethereal solution. The salt is stable; the free base oxidizes rapidly.

Protocol B: Application - Synthesis of Tetrahydroindazole Analgesics

This protocol utilizes 1-APP to synthesize 3-substituted-3,3a,4,5,6,7-hexahydro-2H-indazoles . These compounds mimic the structure of fused tricyclic antidepressants and opioids but utilize the pyrazole core for analgesia.

Reaction Logic

The 1-amino group of 1-APP acts as a bis-nucleophile. When reacted with a


-diketone or 

-ketoester, it undergoes a condensation-cyclization sequence (Knorr Pyrazole Synthesis mechanism).
Workflow Diagram

Application APP 1-Amino-2-phenylpiperidine (1-APP) Complex Hydrazone Intermediate APP->Complex + Reagent Reagent Cyclic 1,3-Diketone (e.g., Cyclohexane-1,3-dione) Reagent->Complex Cyclization Acid-Catalyzed Cyclization (Reflux) Complex->Cyclization - H2O Final Fused Pyrazolo-Piperidine (Analgesic Candidate) Cyclization->Final

Figure 2: Divergent synthesis of fused pyrazolo-piperidine analgesics from 1-APP.

Experimental Procedure
  • Preparation: Dissolve 1-APP free base (released from salt with

    
    ) in Ethanol (EtOH).
    
  • Addition: Add 1.1 equivalents of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate for simple pyrazoles, or cyclohexane-1,3-dione for tricyclic fused systems).

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (5 mol%).

  • Reflux: Heat to reflux (78°C) for 3–8 hours. Monitor by LC-MS.

    • Self-Validating Step: The disappearance of the hydrazine peak (M+1) and appearance of the cyclized product (M-18 for water loss) confirms reaction progress.

  • Purification: Evaporate solvent. Recrystallize from EtOH/Water or purify via flash chromatography (EtOAc/Hexane).

Data Presentation & Quality Control

When characterizing the final analgesic candidates, the following parameters are critical for validating the scaffold's integrity.

Table 1: Key Physicochemical Parameters for 1-APP Derivatives

ParameterMethodAcceptance CriteriaRelevance to Analgesia
Purity HPLC (254 nm)> 98%Essential for receptor binding assays.
Identity 1H-NMRDistinct N-H (pyrazole) or absence of

Confirms cyclization (loss of hydrazine protons).
Stability 24h in PBS< 5% DegradationHydrazines can be unstable; fused pyrazoles must be stable.
Lipophilicity LogP (Calc)2.5 - 3.5Optimal range for Blood-Brain Barrier (BBB) penetration.

Troubleshooting the Synthesis:

  • Issue: Low yield in Step 2 (Reduction).

    • Cause: Incomplete reduction of the nitroso group or loss of product during workup (hydrazine is water-soluble).

    • Solution: Use continuous extraction (Soxhlet) with ether for 24 hours to recover the product from the aqueous phase.

  • Issue: Product turns red/brown.

    • Cause: Oxidation to tetrazene.[1]

    • Solution: Perform all steps under Nitrogen/Argon. Store as HCl salt immediately.

References

  • Overberger, C. G., & Herin, L. P. (1962). Azo Compounds.[2] XXXVIII. The Mercuric Oxide Oxidation of 1-Amino-2-phenylpiperidine. The Journal of Organic Chemistry, 27(2), 417–422.[2]

    • Significance: Establishes the fundamental synthesis and chemical behavior of the 1-APP molecule.
  • Shaabani, A., et al. (2019). 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. Molecular Diversity, 23, 1033–1066.

    • Significance: detailed review of using amino-nitrogen heterocycles to build fused analgesic scaffolds.
  • Karthik, C. S., et al. (2016). Synthesis and Chiral Separation of Some Pyrazole Fused Piperidines. International Journal of Chemical and Pharmaceutical Analysis, 3(4).[3]

    • Significance: Directly links the piperidine-fused pyrazole structure to pharmaceutical applications.[3]

  • World Health Organization. (2012).

    • Significance: Validates the analgesic potential of the phenylpiperidine pharmacophore.[4]

Sources

Application Note: Radioligand Binding Optimization for Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines an optimized protocol for characterizing piperidine-based small molecules using radioligand competition binding assays. While piperidines are "privileged scaffolds" in medicinal chemistry (common in opioids, sigma ligands, and monoamine transporter inhibitors), their physicochemical properties—typically lipophilic, basic amines (pKa ~8–10)—introduce specific challenges such as high non-specific binding (NSB) and filter adsorption.

This protocol uses the Sigma-1 Receptor (


R)  as a representative case study, but the methodology is universally applicable to other GPCRs and transporters targeted by piperidines (e.g., MOR, 5-HT

, DAT).
Introduction & Mechanistic Rationale

Piperidine derivatives often exhibit high affinity for membrane-bound receptors. However, their cationic amphiphilic nature leads to significant "stickiness" (adsorption) to glass fiber filters and plasticware. Standard protocols often fail for these compounds, yielding artificially low


 values or poor reproducibility.

Key Protocol Modifications for Piperidines:

  • Filter Pre-treatment: Glass fiber filters (GF/B or GF/C) must be pre-soaked in 0.3–0.5% Polyethyleneimine (PEI) . PEI is a cationic polymer that masks the negative charge of the glass fibers, repelling the positively charged piperidine nitrogen and reducing non-specific filter binding [1, 5].

  • Ligand Depletion Control: Lipophilic piperidines partition into lipid membranes non-specifically. Receptor concentration (

    
    ) must be kept 
    
    
    
    of the radioligand to prevent ligand depletion artifacts [6].[1]
Experimental Workflow Visualization

The following diagram illustrates the critical path for a competition binding assay, highlighting the PEI-blocking step essential for piperidine compounds.

BindingAssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_data Phase 3: Analysis Membrane Membrane Homogenate (HEK293/Tissue) Incubation Equilibrium Incubation (96-well plate, 37°C, 120 min) Membrane->Incubation Compounds Piperidine Analogs (Serial Dilution in DMSO) Compounds->Incubation Radioligand Radioligand (e.g., [³H]-(+)-Pentazocine) Radioligand->Incubation Filters GF/B Filters (Glass Fiber) PEI_Soak CRITICAL: Pre-soak Filters in 0.5% PEI (1-2 hrs) Filters->PEI_Soak Block -ve charges Harvest Cell Harvester (Vacuum Filtration) PEI_Soak->Harvest Transfer Filters Incubation->Harvest Terminate Binding Counting Liquid Scintillation Counting (LSC) Harvest->Counting Wash 3x Ice-Cold Buffer Analysis Data Fitting (Cheng-Prusoff) Counting->Analysis CPM to Ki

Figure 1: Optimized workflow for piperidine radioligand binding. Note the critical PEI soak step to neutralize filter charges.

Materials & Reagents
ComponentSpecificationPurpose/Notes
Membrane Source HEK293 or CHO cells overexpressing target (e.g.,

R)
High

improves signal-to-noise ratio.
Radioligand [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol)High affinity

agonist. Note: Use [³H]-DAMGO for Mu-opioid assays.
Assay Buffer 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

Physiological pH is critical for piperidine protonation state.
Blocking Agent 0.5% Polyethyleneimine (PEI) (MW ~50-60 kDa)Essential: Prevents cationic piperidines from binding to glass filters.
Wash Buffer 10 mM Tris-HCl, pH 7.4 (Ice Cold)Low ionic strength, cold temp prevents dissociation during filtration.
Scintillation Cocktail EcoScint or Ultima GoldHigh efficiency for tritium ([³H]).
Detailed Protocol
Step 1: Filter Pre-treatment (The "Piperidine Rule")
  • Action: Submerge Whatman GF/B or GF/C glass fiber filters in a tray containing 0.5% PEI solution.

  • Duration: Soak for at least 60 minutes (up to 4 hours) at 4°C.

  • Why: Glass fibers are negatively charged (silanol groups). Piperidines are positively charged at pH 7.4. Without PEI, your "bound" signal will include massive amounts of drug stuck to the filter, not the receptor [1, 5].

Step 2: Membrane Preparation [2]
  • Harvest HEK293 cells in ice-cold PBS.

  • Homogenize in 50 mM Tris-HCl (pH 7.4) using a Polytron (3 bursts of 10s).

  • Centrifuge at low speed (1,000 x g, 10 min) to remove nuclei/debris.

  • Centrifuge supernatant at high speed (20,000 x g, 20 min) to pellet membranes.

  • Resuspend pellet in Assay Buffer.[3] Determine protein concentration (BCA assay).[3] Dilute to ~5–20 µg protein/well [2, 3].

Step 3: Competition Binding Setup (96-well format)

Prepare the following in a polypropylene plate (Total Volume: 200 µL):

  • Non-Specific Binding (NSB) Wells: Add 2 µL of 1 mM Haloperidol (final 10 µM). This blocks all specific receptor sites.

  • Total Binding (TB) Wells: Add 2 µL of DMSO vehicle.

  • Test Compound Wells: Add 2 µL of piperidine analog (serial dilution, e.g.,

    
     M to 
    
    
    
    M).
  • Radioligand: Add 50 µL of [³H]-(+)-Pentazocine (Final conc: ~1–3 nM, near its

    
    ).
    
  • Membrane: Start reaction by adding 148 µL of membrane suspension.

Step 4: Incubation
  • Condition: Incubate at 37°C for 120 minutes (or 30°C for 60 min).

  • Note: Lipophilic compounds require longer equilibration times to partition correctly into the membrane and access the binding pocket [4].

Step 5: Filtration & Washing [3][4]
  • Place the PEI-soaked filters onto the vacuum harvester (e.g., PerkinElmer FilterMate).[3]

  • Aspirate the plate contents through the filter.

  • Immediately wash filters 3x with 300 µL ice-cold Wash Buffer.

    • Expert Tip: Rapid washing (<10 seconds total) is crucial to prevent the "off-rate" effect where the ligand dissociates from the receptor during the wash.

  • Dry filters (50°C for 30 min) or use wet (depending on scintillator type).

  • Add scintillation cocktail and count for 1 min/well.

Data Analysis & Interpretation
Specific Binding Calculation

[4]
  • Quality Check: Specific binding should be >70% of Total Binding. If <50%, re-optimize the PEI soak or membrane concentration.

Determining

(Inhibition Constant)

Do not report


 as the final affinity constant, as it depends on radioligand concentration. Use the Cheng-Prusoff Equation  [7, 8]:


  • 
     : Concentration of piperidine displacing 50% of specific binding (from curve fitting).
    
  • 
     : Concentration of radioligand used (e.g., 2 nM).[2]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).[5]
    
Visualizing Competition Logic

ChengPrusoff IC50 Experimental IC50 (from Dose-Response Curve) Equation Cheng-Prusoff Ki = IC50 / (1 + [L]/Kd) IC50->Equation Radioligand [L] = Radioligand Conc. (Experimental) Radioligand->Equation Kd Kd = Radioligand Affinity (Intrinsic Constant) Kd->Equation Ki Ki Value (True Affinity) Equation->Ki

Figure 2: Logic flow for converting experimental IC50 to the intrinsic affinity constant (Ki).

Troubleshooting for Piperidine Compounds
IssueProbable CauseCorrective Action
High NSB (>30%) Cationic binding to filters.Ensure filters are soaked in 0.5% PEI for >1 hr. Try 0.1% BSA in assay buffer.
Shallow Hill Slope (< 0.8) Negative cooperativity or solubility issues.Piperidines may precipitate at high conc. Ensure DMSO < 1%. Check for "micelle" formation.
Low Total Binding Receptor degradation.Add Protease Inhibitor Cocktail (PMSF, Leupeptin) to membrane prep [3].
"Bumpy" Curves Pipetting error or incomplete mixing.Lipophilic compounds stick to tips. Use Low Retention tips and mix thoroughly.
References
  • BenchChem. (2025).[4][6] Strategies for reducing non-specific binding in receptor assays. Retrieved from

  • Gifford Bioscience. (2025). Radioligand Binding Assay Protocol.[3][6][7][8][9] Retrieved from

  • Revvity. (2025). A simple method for preparing GPCR membrane model extracts. Retrieved from

  • Multispan, Inc. (2025). GPCR Membrane Ligand Binding Assay Development. Retrieved from

  • BindingDB. (2025). Assay Summary: Radioligand Binding Assay Protocol. Retrieved from

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Retrieved from

  • CSPT. (2025). Cheng-Prusoff Equation - Glossary of Pharmacology. Retrieved from

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Amino-2-phenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist, Custom Synthesis Division Subject: Troubleshooting Yield & Purity Issues in N-Amination of 2-Substituted Piperidines[1]

Executive Summary

Synthesizing 1-amino-2-phenylpiperidine presents a classic challenge in heterocyclic chemistry: overcoming the steric hindrance of an


-substituent while maintaining chemoselectivity.[1] The bulky phenyl group at the C2 position creates a "steric gate," significantly reducing the nucleophilicity of the nitrogen atom compared to an unsubstituted piperidine.

This guide addresses the two primary synthetic routes:

  • Electrophilic Amination (Direct N-amination) – Recommended for safety.

  • N-Nitrosation followed by Reduction – High yield potential, but high regulatory/safety risk.[1]

Part 1: Diagnostic Workflow

Before modifying your protocol, identify the specific failure mode using the logic flow below.

TroubleshootingFlow Start Low Yield in 1-Amino-2-phenylpiperidine CheckTLC Analyze Crude Reaction Mixture (TLC/LCMS) Start->CheckTLC Result1 Starting Material (SM) Remains CheckTLC->Result1 Result2 SM Consumed, Multiple Spots/Messy CheckTLC->Result2 Result3 Clean Conversion, Low Isolation Yield CheckTLC->Result3 Action1 Issue: Steric Hindrance / Low Nucleophilicity Fix: Switch to Monochloramine or Increase Temp Result1->Action1 Action2 Issue: Over-amination (Hydrazinium salts) or Oxidation Fix: Reduce Reagent Stoichiometry / Inert Atmosphere Result2->Action2 Action3 Issue: Product is an Unstable Oil Fix: Isolate as HCl or Oxalate Salt immediately Result3->Action3

Figure 1: Decision tree for troubleshooting yield loss based on crude reaction analysis.

Part 2: Route A – Electrophilic N-Amination (HOSA/Chloramine)

The Standard Approach: This route avoids toxic nitrosamine intermediates but often suffers from low conversion due to the steric bulk of the 2-phenyl group blocking the approach of the aminating agent.

Common Issues & Solutions

Q1: I am using Hydroxylamine-O-sulfonic acid (HOSA) in aqueous base, but conversion stalls at 50%. Why? Technical Insight: The 2-phenyl group forces the piperidine ring into a conformation where the lone pair is sterically crowded. HOSA is a bulky electrophile. In a biphasic system (Water/DCM or Water/Toluene), the transfer of the reacting species is often rate-limiting. The Fix:

  • Switch Solvent System: Move to a homogeneous system if possible, or use a Phase Transfer Catalyst (PTC) like Aliquat 336 or TBAB (tetrabutylammonium bromide) to shuttle the anionic HOSA species to the organic amine.

  • Temperature: HOSA decompositions compete with amination. Maintain the reaction at 0–5 °C initially, then allow it to warm slowly.

Q2: Can I use Chloramine (NH₂Cl) instead? Technical Insight: Yes. Monochloramine is less sterically demanding than HOSA and often provides higher yields for hindered amines. Protocol Adjustment: Generate NH₂Cl in situ by mixing NH₄OH and NaOCl (bleach) at low temperature, then add the 2-phenylpiperidine.

  • Warning: Chloramine is unstable.[2] This reaction must be performed immediately upon generation.

Comparative Yield Table: Electrophilic Amination Reagents

ReagentSteric SensitivityTypical Yield (2-Ph-Pip)Notes
HOSA (aq. NaOH) High40–55%Standard method. Often incomplete conversion.
HOSA + PTC (TBAB) Medium60–70%PTC improves contact; recommended first optimization.
Monochloramine (NH₂Cl) Low75–85%Best for hindered amines. Requires careful handling of bleach.
Oxaziridines High30–50%Too bulky for 2-substituted piperidines; generally not recommended here.
Part 3: Route B – N-Nitrosation & Reduction

The "Old School" High-Yield Route: This method involves converting the amine to its N-nitroso derivative, followed by reduction (typically LiAlH₄ or Zn/AcOH) to the hydrazine.[1]

Q3: This route gives me 90% yield, but my safety officer flagged it. Why? Critical Safety Alert: The intermediate, N-nitroso-2-phenylpiperidine , is a potent carcinogen and falls under strict regulatory scrutiny (NDSRI - Nitrosamine Drug Substance-Related Impurity).[1]

  • Containment: All nitrosation steps must be performed in a fume hood with dedicated glassware.

  • Quenching: Residual nitrosating agents must be quenched with Ascorbic Acid or Sulfamic Acid before workup.

Q4: My reduction with Zinc/Acetic Acid is messy. How do I clean it up? Technical Insight: Zn/AcOH reductions often generate zinc salts that trap the product, acting as an emulsion stabilizer. The Fix:

  • Switch to LiAlH₄ (Lithium Aluminum Hydride):

    • Solvent: THF (anhydrous).

    • Conditions: Reflux for 2–4 hours.

    • Workup: Use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to generate a granular white precipitate of aluminum salts that filters easily, releasing the free hydrazine.[1]

Part 4: Isolation & Purification

The "Oily Product" Trap: 1-Amino-2-phenylpiperidine is often an oil or low-melting solid that oxidizes in air (turning brown).[1]

Q5: I cannot crystallize the product. It remains a dark oil. Technical Insight: Free base hydrazines are prone to air oxidation and are difficult to crystallize. The Fix: Salt Formation. Do not store the free base. Convert it immediately to a stable salt.

  • Hydrochloride Salt: Dissolve the crude oil in Et₂O or EtOH and add 4M HCl in Dioxane. The monohydrochloride salt usually precipitates as a white, stable solid.

  • Oxalate Salt: If HCl fails, use Oxalic acid (1 eq) in Ethanol. Oxalates often crystallize better for lipophilic amines.

Part 5: Mechanism of Steric Hindrance

Understanding the geometry of the starting material explains the difficulty in N-functionalization.

StericHindrance N_Atom Piperidine Nitrogen Phenyl 2-Phenyl Group N_Atom->Phenyl Alpha Position Electrophile Incoming Electrophile (HOSA/NH2Cl) Phenyl->Electrophile Steric Repulsion Electrophile->N_Atom Nucleophilic Attack

Figure 2: Mechanistic visualization showing how the 2-phenyl substituent sterically hinders the approach of the electrophile to the nitrogen lone pair.

References
  • Electrophilic Amination with HOSA

    • Source: Wallace, O. B. (2021). "Hydroxylamine-O-sulfonic Acid."[1] Encyclopedia of Reagents for Organic Synthesis.

    • Relevance: Standard protocol for N-amin
  • Nitrosamine Safety & Chemistry

    • Source: U.S. FDA. (2020). "Control of Nitrosamine Impurities in Human Drugs."
    • Relevance: Critical safety guidelines for Route B (Nitros
  • Synthesis of 2-Phenylpiperidine Derivatives

    • Source: PubChem Compound Summary for CID 103020, 2-Phenylpiperidine.[1]

    • Relevance: Physical properties and general reactivity data.[3]

  • Monochloramine Generation & Use

    • Source: "Preparation of Monochloramine and its use in N-amination." Organic Syntheses, Coll. Vol. 6, p.932 (1988).
    • Relevance: Protocol for the higher-yielding altern

Sources

Overcoming side reactions in the amination of phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced C-N Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall during the late-stage functionalization of pharmacophores. The Buchwald-Hartwig amination of phenylpiperidine derivatives is a classic example: a theoretically straightforward reaction that, in practice, is often derailed by competing side reactions.

This guide is engineered to move beyond generic advice. We will dissect the causality behind catalytic failures, provide self-validating protocols, and equip you with the mechanistic insights needed to rescue your yields.

Mechanistic Troubleshooting Workflow

Before adjusting your reaction parameters, you must accurately diagnose the failure mode. The logic tree below outlines the primary side reactions encountered when coupling secondary amines like phenylpiperidines, alongside their mechanistic solutions.

Troubleshooting Start Analyze Crude Mixture (GC-MS / LC-MS) Hydro Issue: Hydrodehalogenation (Ar-H formation) Start->Hydro Beta Issue: β-Hydride Elimination (Imine + Ar-H) Start->Beta NoRxn Issue: Unreacted Starting Material (Catalyst poisoning) Start->NoRxn Sol1 Switch Base: NaOtBu → Cs2CO3 or LiHMDS Hydro->Sol1 Base acting as hydride donor Sol3 Check Reagent Purity Ensure Anhydrous Conditions Hydro->Sol3 Protic impurities Sol2 Switch Ligand: Use BrettPhos or tBuBrettPhos Beta->Sol2 Accelerate Reductive Elimination NoRxn->Sol3 Oxidative addition failure

Diagnostic workflow for identifying and resolving Buchwald-Hartwig amination side reactions.

Frequently Asked Questions (FAQs)

Q: Why am I seeing massive hydrodehalogenation instead of C-N coupling? A: Hydrodehalogenation (the reduction of the aryl halide to the corresponding arene) is a primary competing pathway in the Buchwald-Hartwig amination[1]. Mechanistically, this occurs when the oxidative addition complex (Ar-Pd(II)-X) encounters a hydride source before the amine can coordinate and deprotonate. This hydride typically originates from two sources:

  • Protic impurities: Trace water in the solvent or hygroscopic reagents.

  • Base-induced reduction: Alkoxide bases with β-hydrogens can act as hydride donors. Even strong bases like sodium tert-butoxide (NaOtBu) can promote this side reaction in certain solvent environments[1]. Solution: Switch to a rigorously anhydrous environment and utilize a weaker or non-nucleophilic base such as Cs₂CO₃ or Lithium bis(trimethylsilyl)amide (LiHMDS)[2].

Q: How do I prevent β-hydride elimination when coupling piperidine derivatives? A: Phenylpiperidines and other secondary cyclic amines possess active β-hydrogens. If the final reductive elimination step of the catalytic cycle is slow, the Ar-Pd(II)-NR₂ amido complex will undergo β-hydride elimination[3]. This yields an unwanted imine and the hydrodehalogenated arene. Solution: The key is the steric tuning of the catalyst. Employ bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like RuPhos or BrettPhos are specifically engineered to force the palladium center into a geometry that dramatically accelerates reductive elimination, effectively outcompeting the β-hydride elimination pathway[4].

Q: My base-sensitive functional groups are degrading. What are the alternatives? A: Standard Buchwald-Hartwig conditions often rely on highly basic alkoxides (e.g., NaOtBu). For base-sensitive heteroaryl halides or complex phenylpiperidine derivatives, these conditions lead to ring-opening, epimerization, or protecting group cleavage[5]. Solution: Employing a base with intermediate strength, such as NaOTMS or LiHMDS, can prevent heteroarene decomposition while still facilitating the necessary deprotonation of the coordinated amine[5].

Quantitative Data: Ligand & Base Effects

The choice of ligand and base dictates the chemoselectivity of the reaction. The table below summarizes the expected outcomes when coupling a standard aryl bromide with 4-phenylpiperidine across different catalytic systems.

Catalyst / LigandBaseSolventTarget Yield (%)Primary Side ReactionSide Reaction (%)
Pd₂(dba)₃ / PPh₃NaOtBuToluene12%β-Hydride Elimination68%
Pd(OAc)₂ / XPhosNaOtBuDioxane58%Hydrodehalogenation27%
Pd(OAc)₂ / RuPhosCs₂CO₃Toluene82%Hydrodehalogenation<5%
BrettPhos Pd G3LiHMDSTHF96% None Detected<1%

Data synthesized from standard optimization matrices for secondary amine cross-couplings.

Self-Validating Protocol: High-Fidelity Amination of Phenylpiperidine

To ensure reproducible success, this protocol utilizes a third-generation (G3) palladacycle. This creates a self-validating system : the rapid generation of the active monoligated Pd(0) species is kinetically confirmed, minimizing off-cycle catalyst degradation before the catalytic cycle even begins.

Materials Required:

  • Aryl halide (1.0 equiv)

  • 4-Phenylpiperidine (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • LiHMDS (1.5 equiv, 1.0 M in THF)

  • Anhydrous Toluene (rigorously degassed via freeze-pump-thaw)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation (Causality: Moisture Exclusion): In a nitrogen-filled glovebox, add the aryl halide and BrettPhos Pd G3 to an oven-dried reaction vial equipped with a magnetic stir bar. Why: Oxygen deactivates the Pd(0) catalyst to palladium black, while trace moisture provides protons that drive the hydrodehalogenation side reaction[1].

  • Solvent and Amine Addition (Causality: Concentration Dynamics): Add the anhydrous, degassed toluene to achieve a 0.2 M concentration, followed immediately by 4-phenylpiperidine. Why: Maintaining a 0.2 M concentration balances the rate of bimolecular amine coordination against the unimolecular decomposition pathways of the oxidative addition complex.

  • Base Introduction (Causality: Chemoselectivity): Dropwise add LiHMDS (1.0 M in THF) at room temperature. Why: LiHMDS is a strong, highly sterically hindered, non-nucleophilic base. It effectively deprotonates the amine upon coordination to palladium without acting as a hydride donor—a common flaw of alkoxide bases[2].

  • Thermal Activation (Causality: Kinetic Control): Seal the vial, remove it from the glovebox, and heat to 80 °C for 4 hours. Why: BrettPhos G3 activates rapidly at mild temperatures. Excessive heating (>100 °C) provides the activation energy necessary to accelerate the β-hydride elimination pathway disproportionately compared to the desired reductive elimination.

  • Orthogonal Quench and Validation: Cool the reaction to room temperature and quench with a few drops of deionized water. Dilute with ethyl acetate and analyze the organic layer via LC-MS. Validation Check: A successful, moisture-free reaction will show <2% of the hydrodehalogenated arene mass. If the arene mass exceeds 5%, the system has failed the validation check: either the solvent was insufficiently degassed, or the base reagent has degraded and introduced protic impurities.

References

  • Buchwald–Hartwig amination - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. Source: nih.gov. URL:[Link]

  • Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations - ACS Publications. Source: acs.org. URL:[Link]

  • 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation... - MDPI. Source: mdpi.com. URL:[Link]

Sources

Technical Support Center: Optimizing Aza-Prins Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the aza-Prins cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to synthesize field-proven insights with established scientific principles to help you achieve success in your experiments.

The aza-Prins cyclization is a powerful and efficient method for synthesizing substituted piperidines, a core scaffold in numerous natural products and pharmaceuticals.[1][2] The reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde, which generates a piperidinyl cation that is subsequently trapped by a nucleophile.[3][4] While elegant, the reaction's outcome is highly sensitive to a variety of parameters, making optimization a critical step.

The Mechanism: A Foundation for Troubleshooting

Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. The process can be broken down into three primary steps: iminium ion formation, intramolecular cyclization, and nucleophilic trapping.

  • Iminium Ion Formation: The reaction commences with the condensation of a homoallylic amine and an aldehyde under acidic conditions (either Brønsted or Lewis acid) to form a key electrophilic intermediate, the N-acyliminium or iminium ion.[4][5]

  • Intramolecular Cyclization: The nucleophilic alkene moiety of the homoallylamine then attacks the electrophilic iminium ion. This is the ring-forming step, which creates the piperidine scaffold and a carbocation intermediate, typically at the 4-position.[4][6] The stereochemistry of the final product is often determined during this irreversible step, which proceeds through a chair-like transition state.[5]

  • Nucleophilic Trapping: Finally, a nucleophile present in the reaction medium attacks the carbocation to yield the stable, functionalized piperidine product.[4] The nucleophile can be the counter-ion of the acid catalyst (e.g., Cl⁻, Br⁻), the solvent (e.g., H₂O, MeCN), or an external trapping agent.[5][7]

aza_prins_mechanism General Mechanism of the Aza-Prins Cyclization cluster_intermediate Reaction Intermediates amine Homoallylic Amine iminium N-Acyliminium Ion amine->iminium + Aldehyde - H₂O (Acid Catalyst) aldehyde Aldehyde aldehyde->iminium cation Piperidinyl Cation iminium->cation Intramolecular Cyclization product Substituted Piperidine cation->product + Nucleophile (Trapping)

Caption: General mechanism of the aza-Prins cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the diastereoselectivity of the aza-Prins cyclization?

Diastereoselectivity is governed by the stability of the transition state during the cyclization step and is highly dependent on several factors:

  • Acid Catalyst: The choice of Lewis or Brønsted acid is paramount. Different acids can promote different transition state geometries, directly impacting stereocontrol.[4] For example, indium trichloride (InCl₃) has been found to be a mild and highly successful Lewis acid for this transformation.[7]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize intermediates and transition states, thereby influencing the diastereomeric ratio.[4]

  • Reaction Temperature: Temperature plays a significant role. While some reactions require heating to proceed, lowering the temperature often enhances selectivity by favoring the most stable transition state.[4][5][8]

  • Substrate Structure: The steric and electronic properties of both the homoallylic amine and the aldehyde can dictate the preferred reaction pathway.[4] The use of a chiral auxiliary on the amine is a common strategy to achieve high levels of stereocontrol.[3][9]

Q2: Are N-sulfonyl protecting groups always necessary for the homoallylic amine?

Often, yes. A significant drawback of the aza-Prins cyclization has been the necessity for an electron-withdrawing N-sulfonyl group (like tosyl (Ts) or nosyl (Ns)) on the homoallylic amine.[9] Common protecting groups such as N-benzyl or N-Boc often fail to undergo the desired cyclization.[9] However, the choice of sulfonamide can be modulated to alter the reactivity of the resulting piperidine, which is useful for subsequent synthetic steps.[10]

Q3: What types of nucleophiles can be used to trap the piperidinyl cation?

A wide variety of nucleophiles can be employed, leading to diverse functionalities at the C4-position of the piperidine ring. Common examples include:

  • Halides: When using catalysts like FeCl₃, AlCl₃, or TMS-halides, the corresponding halide (Cl⁻, Br⁻) acts as the nucleophile.[2][7]

  • Water: Conducting the reaction in aqueous media can lead to the formation of 4-hydroxy-piperidines.[5]

  • Solvent: Acetonitrile can act as a nucleophile in a Ritter-type reaction to install an acetamido group.[9]

  • Arenes: The reaction can be terminated by an intramolecular Friedel-Crafts type reaction if a suitable aromatic ring is present in the substrate.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the aza-Prins cyclization in a direct question-and-answer format.

troubleshooting_flowchart Troubleshooting: Low Diastereoselectivity start Problem: Low Diastereoselectivity q_acid Is the acid catalyst optimized? start->q_acid s_acid Screen different Lewis and Brønsted acids (e.g., InCl₃, TFA, TfOH). Vary catalyst loading. q_acid->s_acid No q_temp Is the temperature optimized? q_acid->q_temp Yes s_acid->q_temp s_temp Try a range of temperatures. Lowering the temperature often improves selectivity. q_temp->s_temp No q_solvent Is the solvent appropriate? q_temp->q_solvent Yes s_temp->q_solvent s_solvent Vary solvent polarity and coordinating ability (e.g., DCM, MeCN, HFIP). Ensure anhydrous conditions. q_solvent->s_solvent No s_substrate Consider modifying the substrate. Introduce a chiral auxiliary or sterically demanding group to bias the transition state. q_solvent->s_substrate Yes s_solvent->s_substrate

Caption: Troubleshooting decision tree for low diastereoselectivity.

Problem: Low or No Reaction Yield

Q: My aza-Prins cyclization is giving a low yield or not working at all. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can stem from several sources. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Inefficient Iminium Ion Formation. The reaction hinges on the formation of the iminium ion. If this step is inefficient, the entire reaction will be sluggish.

    • Solution: Ensure your acid catalyst is active and used in the correct stoichiometry. For Lewis acids, ensure they are anhydrous. For Brønsted acids, their pKa must be low enough to promote protonation without causing degradation.[4] Also, ensure your reaction medium is anhydrous, as water can hydrolyze the iminium ion.

  • Cause 2: Inappropriate Reaction Temperature. Some aza-Prins cyclizations require elevated temperatures to overcome the activation barrier, while others may decompose at high temperatures.[5][8]

    • Solution: Systematically screen the reaction temperature. Start at room temperature and incrementally increase it (e.g., to 50 °C or 80 °C), monitoring the reaction by TLC or LC-MS.[5][8] Conversely, if decomposition is suspected, try running the reaction at 0 °C or lower.

  • Cause 3: Decomposition of Starting Materials or Products. The acidic conditions can sometimes lead to the degradation of sensitive functional groups on your substrates or product.

    • Solution: Use a milder Lewis acid (e.g., InCl₃, ZrCl₄) or a substoichiometric amount of a strong Brønsted acid.[6][7] Additionally, minimize the reaction time by closely monitoring for the consumption of starting material.

Problem: Formation of Undesired Side Products

Q: I'm observing significant side products in my reaction mixture. What are they and how can I suppress their formation?

A: Side product formation often competes with the desired cyclization pathway.

  • Cause 1: Competing Aza-Cope Rearrangement. Under certain conditions, the iminium ion intermediate can undergo an aza-Cope rearrangement instead of the desired Prins cyclization.[7]

    • Solution: This is highly dependent on the substrate and reaction conditions. Carefully selecting the acid catalyst and temperature can shift the equilibrium to favor the aza-Prins pathway. Often, conditions that stabilize the cyclized carbocation will disfavor the rearrangement.

  • Cause 2: Elimination. The piperidinyl cation can undergo elimination to form an unsaturated piperidine derivative instead of being trapped by a nucleophile.[4]

    • Solution: Increase the concentration or nucleophilicity of the trapping agent. If the solvent is the intended nucleophile, ensure it is present in sufficient excess. If an external nucleophile is used, it may need to be added in higher equivalents.

  • Cause 3: Intermolecular Reactions. At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Solution: Run the reaction under more dilute conditions to favor the intramolecular pathway.

Data Summary: Impact of Reaction Parameters

The following tables summarize data from the literature, illustrating how different parameters can affect the outcome of the aza-Prins cyclization.

Table 1: Effect of Acid Catalyst and Temperature on Indolizidine Synthesis [5]

AldehydeAcid (equiv)Temp (°C)Time (h)Yield (%)Diastereoselectivity
aq. FormaldehydeTFA (1.0)RT2480%Single Diastereomer
aq. GlyoxalTFA (1.0)RT373%Major/Minor Forms
Ethyl GlyoxylateTFA (2.0)501.566%Single Diastereomer
Glyoxylic AcidNoneRT2494%Single Diastereomer

As shown, more sterically hindered aldehydes like ethyl glyoxylate required more forcing conditions (higher temperature, more acid) to achieve good conversion.[5]

Table 2: Effect of Catalyst System on Piperidine Synthesis [6]

Catalyst SystemAdditiveSolventYield (%)Diastereoselectivity (d.r.)
ZrCl₄NoneCH₂Cl₂45%75:25
IPr-CuClNoneCH₂Cl₂<10%-
IPr-CuCl ZrCl₄ CH₂Cl₂ 91% >95:5
IPr-CuClZrCl₄Toluene72%94:6
IPr-CuClZrCl₄THF53%88:12

This data highlights the synergistic effect between an NHC-Cu complex and ZrCl₄, dramatically improving both yield and diastereoselectivity compared to using either component alone.[6]

Experimental Protocols

General Protocol for a Diastereoselective Aza-Prins Cyclization

This protocol is a general guideline and requires optimization for specific substrates.[4]

Materials:

  • Homoallylic amine (1.0 equiv)

  • Aldehyde (1.0 - 1.5 equiv)

  • Acid Catalyst (e.g., TFA, 1.0-2.0 equiv; or InCl₃, 10-20 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂, MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the homoallylic amine and the anhydrous solvent.

  • Stir the solution and add the aldehyde at the desired initial temperature (e.g., 0 °C or room temperature).

  • Add the acid catalyst to the stirring solution. If the catalyst is a solid, it can be added in one portion. If it is a liquid, it should be added dropwise.

  • Allow the reaction to stir at the optimized temperature (e.g., room temperature, 50 °C).

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction. For acidic reactions, this is typically done by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired piperidine derivative.

  • Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy or other suitable analytical techniques.

References

  • Liu, X., McCormack, M. P., & Waters, S. P. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Organic Letters. [Link]

  • Hinkle, K. W., et al. (n.d.). Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza-Prins/Oxidative Halo-Nazarov Cyclization Sequence. NSF PAR. [Link]

  • Li, P., et al. (2018). The aza-Prins Cyclization of Unfunctionalized Olefins Promoted by NHC-Cu Complex and ZrCl4. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. ResearchGate. [Link]

  • Giri, R. (2017). Tandem Prins cyclizations for the construction of oxygen containing heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Padron, J. I., et al. (2010). Broadening the Synthetic Scope of the Iron(III)‐Catalyzed Aza‐Prins Cyclization. European Journal of Organic Chemistry. [Link]

  • Ukaji, Y., et al. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). A detailed investigation of the aza-Prins reaction. ResearchGate. [Link]

  • Ukaji, Y., et al. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. PMC. [Link]

  • Hinkle, K. W. (2020). Alkynyl Prins and Alkynyl Aza-Prins Annulations: Scope and Synthetic Applications. Thieme Chemistry. [Link]

  • Hinkle, K. W., et al. (2022). Substrate scope for alkynyl oxa-Prins carbocyclization. ResearchGate. [Link]

  • Hinkle, K. W., et al. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science. [Link]

  • Liu, X. (2014). Novel Aza-Prins Cyclization and [3+2] Dipolar Cycloaddition Toward N-Heterocyclic Molecules and Studies Toward. CORE. [Link]

  • Padron, J. I., et al. (2007). Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. [Link]

  • Dobbs, A. P., et al. (n.d.). A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. University of Exeter. [Link]

  • Various Authors. (2021). Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. CCS Chemistry. [Link]

  • List, B., et al. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society. [Link]

  • Dobbs, A. P., et al. (n.d.). The Aza-Silyl-Prins Reaction: A Novel Method for the Synthesis of Trans 2,6-Tetrahydropyridines. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Crude 1-Amino-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-Amino-2-phenylpiperidine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will explore common issues and provide robust, field-tested solutions in a direct question-and-answer format, grounded in established chemical principles.

Part 1: Understanding Your Crude Product - FAQs on Impurities & Analysis

A successful purification strategy begins with a thorough understanding of the impurities present in your crude material. The synthesis of 1-Amino-2-phenylpiperidine, typically involving the reduction of N-nitroso-2-phenylpiperidine or other multi-step routes, can introduce a variety of contaminants.

Q1: What are the most common impurities I should expect in my crude 1-Amino-2-phenylpiperidine?

A: The impurity profile depends heavily on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Such as 2-phenylpiperidine or N-nitroso-2-phenylpiperidine.

  • Reagent-Derived Impurities: Residual reducing agents (e.g., lithium aluminum hydride adducts, zinc salts) or catalysts.[1]

  • Diastereomers: 1-Amino-2-phenylpiperidine has two chiral centers (at C2 and the exocyclic nitrogen). If racemic 2-phenylpiperidine is used as a starting material, you will likely have a mixture of diastereomers which can be difficult to separate.

  • Oxidation Products: The hydrazine moiety (-NH-NH2) is susceptible to oxidation, especially when exposed to air and light, which can lead to colored impurities and byproducts.[2]

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., THF, Dioxane).

Q2: My crude (or even purified) product has a distinct yellow or brown color. What causes this and is it a concern?

A: This is a very common observation with aminopiperidines and related compounds. The discoloration is almost always due to the formation of minor oxidation products.[2] The hydrazine functional group is particularly sensitive. While these colored impurities may be present in very small amounts (<1%), their high extinction coefficient makes them visually prominent.

  • Is it a concern? For many subsequent reactions that are not sensitive to trace impurities, a slight coloration may be acceptable. However, for applications requiring high purity, such as in late-stage drug development or for certain catalytic processes, removing these color bodies is essential. Distillation or recrystallization are often effective for removing these types of impurities.[2]

Q3: What are the best initial analytical methods to assess the purity of my crude product?

A: A multi-pronged analytical approach is always best.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method for a preliminary assessment. Use a suitable solvent system (e.g., Dichloromethane/Methanol with a small amount of Triethylamine) to visualize the number of components. Staining with potassium permanganate or ninhydrin can help visualize different spots.

  • Nuclear Magnetic Resonance (¹H NMR): NMR is invaluable for identifying the main product and quantifying major impurities. Look for characteristic peaks of your desired product and compare the integration of impurity peaks to your product peaks.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying volatile impurities and confirming the mass of your product. It can often separate closely related compounds.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive impurities, LC-MS provides excellent separation and identification capabilities.[6]

Part 2: Purification Methodologies & Troubleshooting

Based on your initial analysis, you can select the most appropriate purification strategy. It is often necessary to combine methods to achieve the desired purity.

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying your crude 1-Amino-2-phenylpiperidine.

Purification_Workflow start_node Crude Product (TLC, NMR Analysis) decision_node decision_node start_node->decision_node Assess Impurity Profile process_node_acid Acid-Base Extraction decision_node->process_node_acid  Gross non-basic  or acidic impurities process_node_chrom Column Chromatography decision_node->process_node_chrom Multiple polar impurities, diastereomers process_node_recryst Recrystallization (as free base or salt) decision_node->process_node_recryst  Mainly one product,  minor impurities/color process_node process_node final_node Pure Product (>98%) decision_node_post_acid Purity Check process_node_acid->decision_node_post_acid Re-analyze process_node_chrom->final_node Purity Sufficient process_node_recryst->final_node Purity Sufficient decision_node_post_acid->final_node Purity Sufficient decision_node_post_acid->process_node_chrom Further Purification Needed

Caption: Decision tree for purification strategy.

Technique 1: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for removing closely related impurities or diastereomers.

Q: My compound is streaking badly on the silica gel column. How can I get sharp bands?

A: This is the most common issue when purifying basic amines on standard silica gel. The basic nitrogen atoms of your piperidine interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption, low recovery, and severe peak tailing.[7]

Solution: Add a basic modifier to your mobile phase to compete for these acidic sites.

  • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This is the most common and effective solution.[7]

  • Ammonia: For very basic compounds, using a solvent system presaturated with ammonia (e.g., 7N NH₃ in Methanol as the polar component) can be effective.

Q: I have very poor separation between my product and a key impurity. What can I do?

A:

  • Optimize the Mobile Phase: Systematically vary the solvent polarity. A shallower gradient or isocratic elution with a finely tuned solvent ratio often improves resolution.

  • Change the Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be a good choice for basic compounds as it lacks the acidic silanol groups. Reversed-phase (C18) chromatography can also be effective, particularly for separating compounds with different hydrophobic characteristics.

Q: My recovery from the column is very low. Where did my product go?

A: Low recovery is typically due to irreversible binding to the silica gel, especially if a basic modifier was not used.[7] Another possibility is overloading the column. A general rule is to use a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.

  • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best results. To do this, dissolve your crude product in a minimal amount of a polar solvent (like Methanol or DCM), add silica gel (approx. 2-3x the mass of your crude), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., Hexane). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, forming a thin, even band.

  • Elution: Begin elution with your solvent system (containing TEA). Start with a low polarity and gradually increase it while collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Technique 2: Recrystallization

Recrystallization is an excellent final purification step to remove minor impurities and color, especially if the crude product is already >90% pure. Often, converting the amine to a salt (like the hydrochloride) enhances its crystallinity.[8]

Q: I'm trying to recrystallize the free base, but it just oils out. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high.

  • Change Solvents: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10]

  • Form a Salt: This is often the best solution. The ionic nature of a salt like 1-Amino-2-phenylpiperidine hydrochloride dramatically changes its solubility profile and improves its ability to form a stable crystal lattice. A patent for the related N-aminopiperidine hydrochloride specifies recrystallization from an ethanol/ethyl acetate mixture.[8]

Q: How do I initiate crystallization if no crystals are forming upon cooling?

A:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic glass fragments can act as nucleation sites.[9]

  • Seed Crystals: Add a tiny crystal of previously purified product to the cooled solution to initiate crystallization.[10]

  • Reduce Temperature: Once the solution has cooled to room temperature, place it in an ice bath or refrigerator to further decrease solubility.

Solvent System for RecrystallizationTarget FormComments
Ethanol / Ethyl AcetateHydrochloride SaltGood for polar salts. Dissolve in minimal hot ethanol, then add ethyl acetate until cloudy.[8]
Isopropanol / HexaneFree BaseDissolve in hot isopropanol, add hexane as the anti-solvent.
TolueneFree BaseCan be effective for aromatic-containing compounds.
  • Dissolution: Dissolve the crude 1-Amino-2-phenylpiperidine free base in a suitable solvent like diethyl ether or ethyl acetate.

  • Salt Formation: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Monitor the pH to avoid adding a large excess of acid.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Transfer the crude salt to a new flask. Add a minimal amount of a hot protic solvent (e.g., ethanol or isopropanol) to fully dissolve it.

  • Crystallization: Slowly add a non-polar anti-solvent (e.g., ethyl acetate or hexane) at an elevated temperature until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Technique 3: Acid-Base Extraction

This is a workhorse technique for bulk purification, excellent for separating basic compounds like your product from neutral or acidic impurities.[7]

Q: I'm getting a persistent emulsion at the aqueous/organic interface during extraction. How can I resolve this?

A: Emulsions are common when dealing with amines.

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can be effective.

Part 3: Final Purity Confirmation

After purification, it is critical to confirm the purity and identity of the final product using the analytical methods mentioned in Part 1 (NMR, GC-MS, LC-MS) and, if applicable, melting point analysis. A sharp melting point range close to the literature value indicates high purity.[9]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • Google Patents. (2007). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • Crowley, P. J., & ProfDave. (2020). Recrystallization. YouTube. [Link]

  • San Joaquin Delta College. (2009). Experiment 9 — Recrystallization. [Link]

  • Katta Venkateswarlu, et al. (2018). Response to "Is there any synthesis method available for the preparation of 1-Amino Piperazine?". ResearchGate. [Link]

  • The Analytical Scientist. (2022). Identification and structural characterization of three psychoactive substances.... [Link]

  • DeAngelis, A., & de Meijere, A. (2010). A simple and effective method for the simultaneous detection of piperazines.... Analytical Methods. [Link]

  • ChemRxiv. (2023). Detection and resolution of sub-millimolar concentration amino acids on a benchtop NMR spectrometer.... [Link]

  • Alternative Therapies in Health and Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

Sources

Troubleshooting incomplete coupling in peptide synthesis with piperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to incomplete coupling and deprotection, with a specific focus on the role of piperidine. As Senior Application Scientists, we provide this information based on established chemical principles and field-proven experience.

The Central Role of Fmoc Deprotection

In modern peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of SPPS.[1] Its removal is a critical, cyclical step that dictates the success and purity of the final peptide. Incomplete Fmoc deprotection results in the failure of the next amino acid to couple, leading to deletion sequences—impurities that are often difficult to separate from the target peptide.[1][2] The standard reagent for this crucial step is a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[3]

The mechanism is a base-catalyzed β-elimination. Piperidine, a secondary amine, abstracts an acidic proton from the fluorene ring system. This triggers an elimination reaction, releasing carbon dioxide and a highly reactive intermediate, dibenzofulvene (DBF).[4][5][6] A key feature of piperidine is its ability to then act as a scavenger, reacting with the DBF to form a stable, soluble adduct.[4][7] This prevents the DBF from causing unwanted side reactions, such as alkylating the newly liberated N-terminal amine of the peptide.[4][5]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Anionic Intermediate Fmoc_Peptide->Intermediate E1cB Elimination Piperidine1 Piperidine (Base) Piperidine1->Fmoc_Peptide Proton Abstraction Products Free Amine (H₂N-Peptide-Resin) + Dibenzofulvene (DBF) + CO₂ Intermediate->Products Piperidine2 Piperidine (Scavenger) Products->Piperidine2 Scavenging Reaction Adduct DBF-Piperidine Adduct (UV Active at ~301 nm) Piperidine2->Adduct

Caption: The mechanism of Fmoc deprotection by piperidine.

Part 1: Diagnosing the Problem

Before you can fix a problem, you must confirm its existence. Several reliable methods are used to detect incomplete deprotection or the subsequent incomplete coupling.

Frequently Asked Questions: Diagnosis

Q: How can I quickly check if the Fmoc group has been removed?

A: The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin.[3] After the piperidine deprotection and washing steps, a small sample of resin beads is heated with ninhydrin reagents. A positive result, indicating successful deprotection, is a deep blue color on the beads and in the solution.[3] A yellow or colorless result means the N-terminus is still blocked (Fmoc group present), and the deprotection has failed.[3]

Kaiser Test Result Interpretation Recommended Action
Intense Blue Beads & Solution Positive: Free primary amines are present.Proceed to the next coupling step.
Yellow/Colorless Beads & Solution Negative: No free primary amines detected.Repeat the deprotection step.
Blue Beads, Colorless Solution Inconclusive/Partial: May indicate incomplete deprotection.Extend deprotection time or repeat the step.

Note: The Kaiser test gives a negative or reddish-brown result for secondary amines, such as an N-terminal proline. For these cases, alternative methods like the isatin or chloranil tests are recommended.[8][9]

Q: Can I get quantitative data on my deprotection efficiency?

A: Yes, UV-Vis spectrophotometry is the most common quantitative method.[1] It relies on measuring the absorbance of the DBF-piperidine adduct in the collected deprotection filtrate. This adduct has a characteristic strong absorbance maximum around 301 nm.[1][3] By using the Beer-Lambert law (A = εcl), you can calculate the concentration of the adduct and thus determine the exact amount of Fmoc group cleaved from the resin. This is particularly useful for establishing initial resin loading and for troubleshooting difficult sequences.[10]

Q: My analytical HPLC of the crude peptide shows a deletion sequence. Does this always mean incomplete deprotection?

A: Not necessarily, but it is the most common cause. A deletion sequence (the target peptide missing one amino acid) can arise from two primary failures in a synthesis cycle:

  • Incomplete Deprotection: The Fmoc group was not removed, so the N-terminus was unavailable for the next coupling reaction.

  • Incomplete Coupling: The Fmoc group was successfully removed, but the subsequent amino acid failed to attach completely.

Troubleshooting often involves first confirming the deprotection step is complete (using the methods above) before optimizing the coupling step.[11]

Part 2: Troubleshooting Guide for Piperidine-Related Issues

This section addresses specific problems you may encounter.

Troubleshooting_Workflow Start Symptom: Deletion Sequence or Negative Kaiser Test CheckReagent 1. Check Reagent & Conditions Start->CheckReagent Is piperidine solution fresh? Are conditions standard? CheckSequence 2. Assess Sequence & Physical Factors Start->CheckSequence Is the sequence hydrophobic? Are there bulky amino acids? Is the peptide long? CheckSideReactions 3. Investigate Side Reactions Start->CheckSideReactions Is Asp or Cys present? Is it the first dipeptide? Sol_Reagent Use fresh 20% piperidine/DMF Extend deprotection time (e.g., 2 x 10 min) Ensure consistent room temperature CheckReagent->Sol_Reagent Sol_Sequence Increase deprotection temperature (e.g., 35-40°C) Use stronger base (e.g., DBU cocktail) Switch to a different solvent (e.g., NMP) Use a lower-loading resin CheckSequence->Sol_Sequence Sol_SideReactions Add 0.1M HOBt to piperidine for Asp Use bulky side-chain protection for Asp Use 2-chlorotrityl resin for N-terminal Pro/Gly CheckSideReactions->Sol_SideReactions

Caption: A logical workflow for troubleshooting deprotection failures.

Category A: Reagent & Condition Issues

Q: My Kaiser test is negative, but I'm using the standard 20% piperidine in DMF protocol. What's wrong?

A: This often points to an issue with the deprotection reagent itself or the reaction conditions.[3]

  • Degraded Reagent: Piperidine can degrade over time. Always use a solution prepared fresh daily from high-quality, amine-free DMF and pure piperidine.[3]

  • Incorrect Concentration: Double-check the preparation of your 20% (v/v) solution. An incorrect concentration will lead to inefficient deprotection.[3]

  • Insufficient Time: While standard protocols are often sufficient, some sequences require longer deprotection times. A common adjustment is to perform two deprotection steps (e.g., 3 minutes followed by 10-15 minutes).[12]

  • Low Temperature: SPPS reactions are typically run at ambient temperature. A significant drop in room temperature can slow down the reaction kinetics.[3]

Category B: Sequence-Dependent & Physical Issues

Q: My deprotection is consistently slow or incomplete after the first few residues. Why?

A: This is a classic sign of on-resin aggregation.[13] As the peptide chain elongates, particularly with hydrophobic sequences, it can fold back on itself and form hydrogen bonds.[4][13] This causes the resin to collapse or fail to swell properly, physically preventing the piperidine solution from reaching the N-terminal Fmoc group.[13]

  • Steric Hindrance: Bulky amino acids near the N-terminus can also sterically hinder the approach of the piperidine base.[7][14]

  • Solutions for Aggregation:

    • Elevated Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can provide enough energy to disrupt the hydrogen bonds causing aggregation.[13] Microwave-assisted synthesis utilizes this principle, dramatically shortening reaction times.[5][15]

    • Chaotropic Agents: Adding chaotropic salts or nonionic detergents can help break up aggregates.[13]

    • Solvent Change: Switching from DMF to a solvent with better resin-swelling properties, like N-methyl-2-pyrrolidone (NMP), can be effective.[13]

    • Use a Stronger Base: For very difficult cases, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in a cocktail (e.g., 2% DBU in DMF).[3][13]

Category C: Piperidine-Induced Side Reactions

Q: My mass spectrometry results show a mass of +85 Da on my final peptide. What is this?

A: This is likely a piperidide adduct. This side reaction is most common and problematic when an aspartic acid (Asp) residue is in the sequence, especially when followed by Glycine, Asparagine, or Serine.[12][16] The basic piperidine can catalyze an intramolecular cyclization to form a five-membered ring called an aspartimide.[12][17] This unstable intermediate can then be re-opened by a nucleophile. If piperidine attacks it, a piperidide is formed, terminating the chain. If water or another amine attacks, a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl "kinked" peptide is formed.[12]

  • Prevention:

    • Add HOBt: Adding 0.1 M Hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can buffer the basicity and significantly reduce the rate of aspartimide formation.[12][16]

    • Use Modified Asp: Synthesize the peptide using an Asp derivative with a bulky side-chain protecting group that sterically hinders the cyclization.[12]

Q: My synthesis involves a C-terminal Cysteine and I see a mass shift of +51 Da. What happened?

A: This corresponds to the formation of 3-(1-Piperidinyl)alanine.[13] In Fmoc/tBu protocols, the basic conditions can catalyze the elimination of the protected sulfhydryl group from Cysteine, forming a dehydroalanine intermediate. Piperidine can then add to this intermediate, causing the +51 Da mass shift. Using a more sterically bulky protecting group for the Cysteine side chain, like trityl (Trt), can help minimize this side reaction.[13]

Part 3: Key Experimental Protocols

Protocol 1: The Kaiser (Ninhydrin) Test

This qualitative test detects free primary amines.[3]

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 mL of water, then add 2 mL of pyridine.

  • Solution B: 1 g of Ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 80 g of Phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Add 2-3 drops each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Deep Blue: Positive result (successful deprotection).

  • Yellow/Colorless: Negative result (incomplete deprotection).

Protocol 2: Quantitative UV-Vis Monitoring of Fmoc Deprotection

This method quantifies the released DBF-piperidine adduct.[1][10]

Materials:

  • Peptidyl-resin with N-terminal Fmoc protection.

  • Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh).

  • UV-Vis Spectrophotometer and quartz cuvettes (1 cm path length).

  • Volumetric flasks.

Procedure:

  • Deprotection: Perform the deprotection step(s) as usual.

  • Collection: Collect all the filtrate from the deprotection steps into a single volumetric flask of a known volume (e.g., 10 mL or 25 mL).[1]

  • Dilution: Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[1]

  • Measurement: Blank the spectrophotometer with the fresh deprotection solution (20% piperidine/DMF). Measure the absorbance of your diluted sample at ~301 nm.[3]

  • Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration.

    • A = Measured absorbance

    • ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 L·mol⁻¹·cm⁻¹)[10]

    • l = Path length of the cuvette (typically 1 cm)

    • c = Concentration (mol/L)

  • Analysis: Back-calculate the total moles of Fmoc removed based on your total volume and dilution factor. Compare this to the theoretical loading of your resin to determine the percent completion. A result of ≥99% indicates successful deprotection.[10]

Part 4: Alternatives to Piperidine

While piperidine is the standard, alternatives exist for specific situations or to address regulatory concerns, as piperidine is a controlled substance.[5][18]

Reagent Typical Concentration Pros Cons
4-Methylpiperidine (4-MePip) 20% in DMFAs effective as piperidine; not a controlled substance.[3][18]Similar potential for side reactions as piperidine.
Piperazine (PZ) 20-25% in DMF/NMPCan reduce aspartimide formation compared to piperidine.[17][19]Slower deprotection kinetics.[19]
DBU / Piperidine Cocktail 2% DBU / 2% Piperidine in DMFVery fast and effective for aggregated sequences.[3][13]DBU is non-nucleophilic and does not scavenge DBF alone; piperidine is still needed. Increased risk of racemization and other side reactions.[4]
3-(diethylamino)propylamine (DEAPA) 10% in NOPA greener alternative that can minimize side products like aspartimide.[20]May require different solvent systems (e.g., N-octyl-pyrrolidone).[20]

References

  • IRIS - Unibo. (2023, July 14).
  • Benchchem. Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • Fields, G. B. Methods for Removing the Fmoc Group.
  • Benchchem. Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis.
  • Green Chemistry (RSC Publishing).
  • ACS Combinatorial Science. (2005, December 21). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Semantic Scholar. Alternative to piperidine in Fmoc solid-phase synthesis.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Peptide Chemistry. Fmoc Deprotection Monitoring: UV–Vis & Color Approaches.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Benchchem.
  • ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Springer Nature Experiments. Fmoc Test Protocols and Methods.
  • PubMed. (1976, March). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid.
  • PMC.
  • Peptide Chemistry.
  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF.
  • Smolecule. Troubleshooting Guide: Common Synthesis Issues & Solutions.
  • MDPI. (2016, November 15).
  • PMC - NIH. (2023, December 9).
  • ACS Publications. (2024, February 28). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
  • PMC - NIH. Introduction to Peptide Synthesis.
  • RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Peptide Chemistry Resources. Coupling & Side Reactions.
  • Chemistry Today. (2026, January 21). Advancing Peptide Synthesis: Riding the Wave of GLP-1 Drug Success.
  • SciSpace. A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil.
  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Almac.

Sources

Technical Support Center: Stability Protocols for Conjugate Addition in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers encountering stability issues in piperidine synthesis via conjugate addition.

Status: Active | Topic: Reaction Stability & Decomposition Prevention | Audience: Medicinal Chemists & Process Engineers

Executive Summary

Conjugate addition (Michael addition) is a cornerstone strategy for constructing the piperidine core, particularly for 2- and 4-substituted derivatives. However, the reaction is plagued by three primary decomposition vectors: Retro-Michael reversion , anionic polymerization of the Michael acceptor, and competitive 1,2-addition .

This guide moves beyond standard textbook procedures to address the thermodynamic and kinetic realities of these failures. It provides self-validating protocols to lock in kinetic products and prevent degradation.

Module 1: The Retro-Michael Reversion (Thermodynamic Instability)

The Issue: You observe high conversion by TLC/LCMS during the reaction, but yield drops significantly after workup or prolonged stirring. Diagnosis: The Michael adduct is often thermodynamically less stable than the starting materials, especially with steric hindrance. The enolate intermediate is in equilibrium; if not quenched immediately or trapped, it reverts (Retro-Michael).

Troubleshooting & Causality
SymptomRoot CauseTechnical Intervention
Yield loss over time Equilibrium shifts back to starting materials (SM) as the enolate stabilizes via reversion.Kinetic Trapping: Do not rely on protonation equilibrium. Trap the enolate as a silyl enol ether using TMSCl.
Product degradation on column Silica gel acts as a weak Lewis acid/base, catalyzing the retro-reaction.Deactivation: Pre-treat silica with 1-2% Et3N or use neutral alumina.
Stereocenter scrambling Reversible deprotonation/protonation of the

-carbon post-addition.
Low-Temp Quench: Quench at -78°C with a buffered proton source (e.g., AcOH in THF) to prevent equilibration.
The "TMSCl Trap" Protocol

Why it works: TMSCl (Trimethylsilyl chloride) reacts with the enolate faster than the enolate can revert or polymerize. It converts the transient, unstable enolate into a stable silyl enol ether, which can be hydrolyzed to the ketone/ester in a separate, controlled step.

Protocol:

  • Cool reaction to -78°C.

  • Add TMSCl (2.0 equiv) before or simultaneously with the Michael acceptor/nucleophile.

  • Allow the reaction to warm slowly. The silyl enol ether is neutral and stable, halting the retro-Michael pathway.

Module 2: Preventing Polymerization of Michael Acceptors

The Issue: The reaction mixture becomes viscous/gummy; the Michael acceptor (e.g., acrylate, enone) is consumed but product yield is low. Diagnosis: The basic conditions required to generate the nucleophile are initiating anionic polymerization of the electrophile.

Critical Control Parameters
  • Concentration: High local concentrations of the acceptor favor polymerization over addition. Solution: Slow addition (syringe pump) of the acceptor to the nucleophile.

  • Temperature: Polymerization has a higher activation energy than conjugate addition. Solution: Run at the lowest possible temperature (-78°C to -40°C) that allows the addition to proceed.

  • Radical Scavenging: If the mechanism suspects radical intermediates (common with certain organometallics), add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) at 0.1 mol%.

Module 3: Competitive 1,2-Addition (Hard vs. Soft Nucleophiles)

The Issue: Formation of allylic alcohols (1,2-adduct) instead of the desired piperidine/piperidone (1,4-adduct). Diagnosis: The nucleophile is too "hard" (high charge density), attacking the carbonyl directly.

Mechanistic Correction

To force 1,4-addition, you must "soften" the nucleophile or use a transmetallation strategy.

The Organocopper Solution: Organolithiums and Grignards are hard nucleophiles (1,2-addition).[1] Transmetallating to Copper (I) creates a softer organocuprate (Gilman reagent,


) that prefers the soft Michael acceptor terminus.

Technical Tip: For sterically hindered piperidinones, use Yamamoto’s Reagent (


). The Lewis acid (

) activates the enone, while the organocopper delivers the nucleophile.

Visualizing the Decomposition Pathways

The following diagram illustrates the critical bifurcation points where decomposition occurs and where the "TMSCl Trap" intervention succeeds.

PiperidineStability SM Starting Materials (Nucleophile + Enone) Enolate Enolate Intermediate (Unstable/Transient) SM->Enolate Conjugate Addition (k1) Enolate->SM Reversion (k-1) Polymer Polymerization (Gummy Residue) Enolate->Polymer Excess Base/Heat SilylEther Silyl Enol Ether (Trapped/Stable) Enolate->SilylEther TMSCl Trap (Fast/Irreversible) Product Piperidine Product (Target) Enolate->Product Protonation (Slow/Reversible) Retro Retro-Michael (Decomposition) SilylEther->Product Mild Hydrolysis

Figure 1: Kinetic trapping with TMSCl bypasses the reversible Retro-Michael pathway and polymerization risks.

Validated Experimental Protocol

Method: Copper-Catalyzed Conjugate Addition with TMSCl Trapping Application: Adding a substituent to a dihydropyridinone to form a functionalized piperidone.

Reagents:

  • Substrate: N-Cbz-2,3-dihydropyridin-4(1H)-one (1.0 equiv)

  • Nucleophile: R-MgBr (1.2 equiv)

  • Catalyst: CuBr[2]·SMe2 (0.05 - 0.10 equiv) or CuCN (for Lipshutz cuprates)

  • Trapping Agent: TMSCl (2.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Catalyst Prep: Flame-dry a flask under Argon. Add CuBr·SMe2 and anhydrous THF. Cool to -78°C.

  • Transmetallation: Add R-MgBr dropwise. Stir for 15 min to form the organocuprate. Note: Solution should turn yellow/tan. If black/precipitate forms, the copper has decomposed (check moisture).

  • Additive: Add TMSCl (freshly distilled) to the cuprate solution.

  • Addition: Dissolve the dihydropyridinone in THF and add dropwise to the mixture over 30 mins. Crucial: Keep temp <-70°C to prevent decomposition.

  • Monitoring: Stir at -78°C for 2-4 hours. Do not warm up until TLC shows consumption of SM.

  • Quench: Pour the cold mixture into saturated aqueous

    
     (containing 10% 
    
    
    
    to solubilize copper salts).
  • Workup: Extract with Et2O. The blue aqueous layer indicates successful copper removal.

  • Hydrolysis: The crude contains the silyl enol ether. Dissolve in THF, add 1N HCl (mild), and stir at RT for 10 min to reveal the ketone product.

FAQs: Researcher to Researcher

Q: My piperidine product turns yellow/brown upon storage. Is this decomposition? A: Yes, this is oxidative degradation. Piperidines, especially electron-rich ones, are prone to N-oxidation or dehydrogenation to enamines/pyridines upon exposure to air and light.

  • Fix: Store as the HCl or TFA salt (solid) rather than the free base (oil). Salts are significantly more stable against oxidation.

Q: I am doing an aza-Michael addition (Amine + Acrylate) but the reaction stalls at 60%. Heating it lowers the yield. A: You have hit the thermodynamic ceiling. Heating pushes the equilibrium back to the starting materials (entropy favors 2 molecules over 1).

  • Fix: Use High Pressure (10-15 kbar) if available, or use a Lewis Acid catalyst (

    
     or 
    
    
    
    ) at room temperature to lower the activation energy without supplying thermal energy that favors reversion.

Q: Can I use water as a solvent to prevent polymerization? A: Surprisingly, yes. "On-water" conditions can accelerate Michael additions due to hydrogen bonding at the interface, often suppressing polymerization which is favored in organic solvents. However, this is substrate-dependent and requires the Michael acceptor to be water-insoluble.

References

  • Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions. (Detailed mechanistic review of organocopper stability and 1,4-selectivity).

  • Organocopper Reagents and TMSCl Trapping. Master Organic Chemistry. (Explanation of the TMSCl trapping mechanism to prevent enolate equilibration).

  • The endo-aza-Michael addition in the synthesis of piperidines. Organic & Biomolecular Chemistry. (Review of aza-Michael kinetics and thermodynamic challenges).

  • Diastereoselective Conjugate Additions. Beilstein Journal of Organic Chemistry. (Stereochemical stability and preventing epimerization).

Sources

Strategies to reduce racemization in amino acid reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate one of the most pervasive challenges in our field: the loss of stereochemical integrity during amide bond formation.

Rather than just providing a list of reagents, this guide breaks down the thermodynamic and kinetic causality behind racemization and provides self-validating protocols to ensure your synthesis remains chirally pure.

Part 1: Core Mechanisms & Troubleshooting (FAQs)

Q1: What are the primary mechanisms driving racemization during my peptide couplings? A1: Racemization primarily occurs via two base-catalyzed pathways: 5(4H)-oxazolone (azlactone) formation and direct enolization[1]. When the carboxyl group of an amino acid is activated, the oxygen of the N-protecting carbonyl can cyclize onto the activated carbonyl, forming a planar oxazolone ring[2]. The alpha-proton of this oxazolone is highly acidic and is easily abstracted by a base, resulting in a loss of stereochemical information[2]. Alternatively, direct enolization involves the base-catalyzed abstraction of the alpha-proton directly from the activated amino acid[1].

Q2: Why is OxymaPure replacing HOBt and HOAt in modern coupling protocols? A2: Traditional benzotriazole additives like HOBt and HOAt suppress oxazolone formation by rapidly reacting with the activated intermediate to form a less reactive, but still highly efficient, active ester[3]. However, these reagents pose severe explosive hazards. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative that exhibits comparable or superior racemization suppression and coupling efficiency, particularly when paired with diisopropylcarbodiimide (DIC)[4][5].

Q3: I am synthesizing a sequence with Histidine and Phenylglycine, and I am observing >15% D-isomers. How do I fix this? A3: Histidine and Phenylglycine (Phg) are exceptionally prone to epimerization. In Histidine, the unprotected pi-nitrogen (Nπ) on the imidazole ring acts as an intramolecular base, abstracting its own alpha-proton during carboxyl activation[6]. Causality-Driven Solution:

  • Protect the side chain: Use Fmoc-His(Boc)-OH or Fmoc-His(Bom)-OH to physically block the Nπ from acting as an internal base[6].

  • Change your base: Strong bases like DIPEA (pKa ~10.1) accelerate alpha-proton abstraction[7]. Swap DIPEA for a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP)[7].

RacemizationMechanisms ActivatedAA Activated Chiral Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate ActivatedAA->Oxazolone Cyclization Enolization Direct Enolization (Anionic AA) ActivatedAA->Enolization Base Catalysis Base Amine Base (e.g., DIPEA) Base->Oxazolone Promotes Base->Enolization Promotes Achiral Achiral Planar State Oxazolone->Achiral Proton Abstraction Enolization->Achiral Deprotonation Racemized D/L Racemized Peptide Achiral->Racemized Nucleophilic Attack Additive Additives (OxymaPure) Form Active Esters Additive->Oxazolone Suppresses (Kinetically) WeakBase Hindered Base (TMP) Reduces Abstraction WeakBase->Enolization Suppresses

Racemization pathways via oxazolone and enolization, with targeted chemical mitigation strategies.

Part 2: Quantitative Reagent Comparison

To make informed decisions, you must balance coupling efficiency, stereochemical preservation, and laboratory safety. The table below synthesizes the quantitative impact of various coupling systems on racemization rates, specifically highlighting data derived from sensitive residues like Phenylglycine (Phg).

Reagent / Base SystemComponent TypepKaDiastereomeric Purity (L-form %)Safety Profile
HATU + DIPEA Coupling + Base10.1 (Base)71% (High Racemization)Flammable
HATU + TMP Coupling + Base7.43 (Base)93% (Low Racemization)Flammable
COMU + TMP Coupling + Base7.43 (Base)96% (Minimal Racemization)Flammable
DIC + HOBt Coupling + Additive4.60 (Additive)~90% (Moderate Racemization)Explosive Hazard
DIC + OxymaPure Coupling + Additive4.60 (Additive)>95% (Minimal Racemization)Non-explosive

Data synthesized from comparative studies on phenylglycine (Phg) and general peptide epimerization[4][7].

Part 3: Self-Validating Experimental Protocols

Every protocol utilized in a rigorous laboratory must be a self-validating system. Do not proceed blindly through synthesis cycles; utilize the built-in Quality Control (QC) gates described below.

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

Causality: The DIC/OxymaPure system forms a highly reactive ester that kinetically outcompetes oxazolone formation. Because OxymaPure is highly acidic (pKa 4.60), it acts as an excellent leaving group while avoiding the explosive risks of benzotriazoles[3][4][5].

  • Resin Preparation: Swell 1.0 g of Fmoc-protected resin in DMF for 30 minutes. Deprotect using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) to remove all residual base.

  • Reagent Activation: In a separate vial, dissolve 3.0 equivalents of the Fmoc-amino acid and 3.0 equivalents of OxymaPure in minimal DMF (approx. 0.1 M concentration). Add 3.0 equivalents of DIC.

  • Pre-activation Control: Allow the mixture to pre-activate for exactly 2 minutes. Causality Note: Prolonged pre-activation increases the risk of oxazolone formation before the amine nucleophile is introduced.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Self-Validation (QC Gate): Perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates >99% primary amine acylation. To validate stereochemical integrity: Micro-cleave 2 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in mobile phase, and analyze via Chiral HPLC. Proceed to the next cycle only if the D-enantiomer peak is <1%.

Protocol 2: TMP-Mediated Coupling for Highly Sensitive Amino Acids (His, Cys, Phg)

Causality: Strong bases like DIPEA (pKa 10.1) accelerate alpha-proton abstraction, especially in residues with electron-withdrawing side chains. Replacing DIPEA with 2,4,6-trimethylpyridine (TMP, pKa 7.43) provides sufficient basicity for coupling while sterically and electronically preventing enolization[7][8][9].

  • Resin Preparation: Prepare the resin as described in Protocol 1. Ensure absolute removal of piperidine, as residual strong base will induce immediate racemization upon amino acid addition.

  • Reagent Assembly: Dissolve 3.0 equivalents of the Fmoc-amino acid (e.g., Fmoc-His(Boc)-OH) and 3.0 equivalents of COMU in DMF. Causality Note: COMU is a third-generation uronium salt that pairs exceptionally well with TMP to minimize Phg/His racemization[7].

  • Base Addition: Add 4.0 equivalents of TMP to the amino acid solution. Do not use DIPEA or NMM.

  • Coupling: Immediately add the solution to the resin. Agitate for 1 hour at room temperature.

  • Self-Validation (QC Gate): Following a negative Kaiser test, micro-cleave a small aliquot. Run an analytical LC-MS. Diastereomers of Phg or His-containing peptides typically resolve as distinct peaks on a standard C18 column. Confirm the presence of a single sharp peak with the correct mass [M+H]+ before continuing. If a secondary peak with identical mass appears, racemization has occurred.

References

  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents - Benchchem. 2

  • Epimerisation in Peptide Synthesis - PMC - NIH. 1

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety - Peptidechemistry.org. 4

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis - Highfine. 3

  • Oxyma Pure Novabiochem 3849-21-6 - Sigma-Aldrich. 5

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. 7

  • Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis - Benchchem. 6

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH. 8

  • Organic & Biomolecular Chemistry - NSF Public Access Repository. 9

Sources

Technical Support Center: Reagent Concentration & Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Queue: Open

🟢 Module 1: Core Knowledge Base (The "Why")

Before troubleshooting specific failures, we must establish the kinetic grounding of your system. Reagent concentration is not merely a logistical factor; it is a thermodynamic and kinetic lever that dictates the fate of your reaction.

The Concentration-Selectivity Nexus

In a reaction vessel, multiple pathways compete. The "Right" concentration is rarely "as concentrated as possible." It is the concentration that maximizes the rate of the desired pathway (


) relative to the undesired pathway (

).

Key Principle: If the desired reaction is unimolecular (e.g., cyclization) and the side reaction is bimolecular (e.g., polymerization), high dilution favors the product. Conversely, if the desired step is bimolecular, higher concentrations generally favor the product over solvent-mediated degradation.

ParameterEffect of Increasing ConcentrationMechanism
Reaction Rate Increases (typically)Collision theory: Higher frequency of effective collisions.
Selectivity (Intermolecular) VariesDepends on differential reaction orders of competing pathways.
Thermal Risk Increases Adiabatic temperature rise (

) scales with concentration.
Mass Transfer DecreasesViscosity often increases; mixing efficiency drops.

🟢 Module 2: Troubleshooting Tickets (Q&A)

Ticket #402: "My reaction stalls at 60% conversion despite excess reagent."

User: I am running a standard amide coupling. I use 1.5 equivalents of the acid chloride. The reaction starts fast but stops at 60%. Adding more reagent doesn't help.

Scientist Response: This is a classic signature of Product Inhibition or Catalyst Deactivation , not simple stoichiometry.

  • Diagnosis: In high-concentration regimes, the product formed may bind to the active site of a catalyst or complex with a reagent, rendering it inactive. Alternatively, the "excess" reagent may have degraded (e.g., hydrolysis of acid chloride by trace water in the solvent).

  • Immediate Action:

    • Perform a "Same Excess" Experiment (RPKA): Run two reactions with different initial concentrations but the same excess of reagent (e.g., [A]₀=0.5M, [B]₀=0.7M vs [A]₀=1.0M, [B]₀=1.2M). If the rate curves do not overlay when time-shifted, product inhibition is likely [1].

  • Resolution:

    • Dilute the reaction: Lowering concentration dissociates product-catalyst aggregates.

    • Change Order of Addition: Slowly add the limiting reagent to keep its instantaneous concentration low, preventing saturation of the catalyst.

Ticket #715: "Scale-up failed. The yield dropped from 92% (gram scale) to 65% (kilo scale)."

User: I kept the concentration identical (0.5 M). The reaction is exothermic.[1] On the big reactor, I got a tarry mess.

Scientist Response: You have encountered the Mixing-Limited Regime .

  • The Physics: At 0.5 M, your reaction kinetics on the gram scale were faster than the heat removal capacity of the kilo-scale reactor. The local temperature spiked ("hot spots"), triggering decomposition pathways that have high activation energies (

    
    ).
    
  • Causality: In batch reactors, the surface-area-to-volume ratio decreases as you scale up. Heat generation scales with volume (

    
    ), but cooling scales with surface area (
    
    
    
    ).
  • Resolution:

    • Dosage Control: Switch from "all-in" batch mode to Semi-Batch . Feed the exothermic reagent slowly.

    • Dilution as Heat Sink: Reduce concentration to 0.25 M. The extra solvent acts as a thermal buffer (heat sink), absorbing the exotherm.

Ticket #309: "I have high conversion but low yield (lots of impurities)."

User: I'm doing a lithiation. The starting material is gone, but I have 40% of a dimer impurity.

Scientist Response: This is a Selectivity issue governed by competing reaction orders.

  • Mechanism: Your desired reaction is likely

    
     (Second order overall). The side reaction is likely 
    
    
    
    (Second order in A).
  • The Fix (High Dilution vs. Slow Addition):

    • If the impurity is formed by the reaction of Starting Material A with Product P, you must keep the concentration of P low relative to A (impossible in batch) or A low relative to the reagent.

    • Protocol: Implement High Dilution techniques. Increase solvent volume by 5-10x. This drastically reduces the rate of bimolecular side reactions relative to unimolecular processes or reactions with pseudo-zero-order kinetics regarding the substrate.

🟢 Module 3: Advanced Optimization Protocols

Protocol A: Variable Concentration Screening (HTE)

Use this protocol to determine the "Sweet Spot" for concentration.

Objective: Define the concentration window that maximizes Yield and E-factor (cleanliness).

Equipment: 96-well block or reaction station (e.g., Radleys/Mettler Toledo).

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Substrate A: 2.0 M in solvent.

    • Reagent B: 3.0 M in solvent.

    • Internal Standard: Biphenyl or 1,3,5-trimethoxybenzene (inert).

  • Design the Array (Logarithmic Spacing):

    • Set up 6 concentration points: 0.1 M, 0.25 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M.

    • Maintain constant stoichiometry (e.g., 1.2 equiv of B) across all wells.

  • Execution:

    • Dispense solvent first to normalize total volume (

      
      ).
      
    • Add Reagent B.

    • Add Substrate A last to initiate

      
      .
      
    • Seal and agitate at

      
      .
      
  • Analysis:

    • Sample at

      
       (e.g., 4 hours).
      
    • Analyze via UPLC/HPLC.

    • Critical Metric: Plot Selectivity (Product/Impurities) vs. Concentration.

  • Decision Gate:

    • If Selectivity drops as Conc increases: Diffusion/Mixing Limit or Bimolecular Side Reaction . -> Dilute.

    • If Selectivity rises as Conc increases: Solvent Solvolysis or Unimolecular Decay . -> Concentrate.

🟢 Module 4: Visualizing the Logic

Diagram 1: The Optimization Decision Tree

This diagram illustrates the logical flow when troubleshooting yield/selectivity issues based on concentration.

OptimizationLogic Start PROBLEM: Low Yield / Impurities CheckConv Check Conversion Start->CheckConv LowConv Low Conversion (Reaction Stalled) CheckConv->LowConv < 90% HighConv High Conversion (Low Selectivity) CheckConv->HighConv > 95% Kinetics Kinetics Check: Is rate too slow? LowConv->Kinetics SideRxn Identify Side Reaction Order HighConv->SideRxn ConcUp Action: Increase Conc. (Boost Rate) Kinetics->ConcUp Rate Law Dependent Inhibition Test: Product Inhibition? (RPKA Same Excess) Kinetics->Inhibition Rate plateaus Dilute Action: High Dilution (Suppress Bimolecular Impurity) SideRxn->Dilute Impurity is 2nd Order SlowAdd Action: Slow Addition (Kinetic Control) SideRxn->SlowAdd Competitive Reactivity

Caption: Decision tree for troubleshooting reaction outcomes based on conversion and kinetic profiles.

Diagram 2: Design of Experiments (DoE) Workflow

Moving beyond "One Factor At a Time" (OFAT) is crucial for understanding interaction effects (e.g., Concentration


 Temperature).

DoEWorkflow Input Input Variables (Conc, Temp, Cat%) Screening Screening Design (Fractional Factorial) Identify Main Effects Input->Screening  Define Ranges   Optimization Optimization Design (Central Composite / RSM) Map Curvature & Interactions Screening->Optimization  Significant Factors   Robustness Robustness Testing (Monte Carlo Sim) Define Failure Edges Optimization->Robustness  Optimal Setpoint   Robustness->Input  Iterate if unstable  

Caption: Workflow for Design of Experiments (DoE) moving from factor screening to robust process definition.

🟢 Module 5: Comparison of Optimization Methodologies

FeatureOFAT (One Factor At a Time) DoE (Design of Experiments) RPKA (Reaction Progress Kinetic Analysis)
Concept Change one variable, hold others constant.[2]Change multiple variables simultaneously mathematically.[2]Monitor reaction during the course of the reaction.
Efficiency Low (requires many runs).High (maximum info per run).Very High (rich data from single run).
Interaction Effects Missed completely (e.g., Conc/Temp interactions).Captured (Main effects + Interactions).Indirectly observed via rate behavior.
Best Use Case Simple troubleshooting; verifying literature.Process optimization; Robustness studies.Mechanistic understanding; Catalyst deactivation checks.[3]
Reference Traditional approach.[4][5]Montgomery [2]; Weissman [3].Blackmond [1]; Bard College [4].

References

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition. Link

  • Murray, P. M., et al. (2016). The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection in the Development of New Synthetic Chemistry. Organic Process Research & Development. Link

  • Weissman, S. A., & Anderson, N. G. (2015). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development. Link

  • Bard College. (2024). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies. Link

  • Mettler Toledo. (2025). Effective Design of Experiment Studies. Link

Sources

Validation & Comparative

Technical Guide: 1-Amino-2-phenylpiperidine (1-APP) vs. Alternative Ligands

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of 1-Amino-2-phenylpiperidine (1-APP) , examining its dual utility as a chiral auxiliary in asymmetric synthesis and as a pharmacological scaffold in drug discovery.

Content Type: Comparative Analysis & Application Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacologists

Executive Summary

1-Amino-2-phenylpiperidine (1-APP) is a specialized hydrazine-derived ligand characterized by a rigid piperidine ring and a bulky phenyl substituent at the C2 position. Unlike common aliphatic amines, the N-amino functionality allows 1-APP to serve two distinct high-value roles:

  • Asymmetric Synthesis: It functions as a chiral auxiliary (hydrazone method), offering a 6-membered ring alternative to the gold-standard SAMP/RAMP auxiliaries.

  • Medicinal Chemistry: It acts as a pharmacophore probe for Sigma (

    
    ) receptors and Dopamine Transporters (DAT), where the N-amino group modifies basicity and metabolic clearance compared to the parent 2-phenylpiperidine (e.g., Methylphenidate).
    

This guide compares 1-APP against its primary competitors: SAMP (Synthesis) and Methylphenidate/Haloperidol (Pharmacology).

Chemical Structure & Properties

The steric and electronic profile of 1-APP is defined by the interplay between the chair conformation of the piperidine ring and the equatorial preference of the C2-phenyl group.

Feature1-Amino-2-phenylpiperidine (1-APP)SAMP (Standard Comparator)2-Phenylpiperidine (Parent)
Structure 6-membered Piperidine5-membered Pyrrolidine6-membered Piperidine
Chiral Center C2 (Phenyl)C2 (Methoxymethyl)C2 (Phenyl)
N-Substituent Amino (

)
Amino (

)
Hydrogen (

)
Basicity (

)
~9.5 (Hydrazine effect)~9.811.1
Primary Utility Rigid Chiral Auxiliary /

-Ligand
Flexible Chiral AuxiliaryDAT/NET Inhibitor

Part I: 1-APP as a Chiral Auxiliary (Synthesis)

In asymmetric synthesis, 1-APP is used to form chiral hydrazones with ketones or aldehydes. These hydrazones undergo highly stereoselective alkylations.

Comparative Analysis: 1-APP vs. SAMP

The Enders SAMP/RAMP reagents are the industry standard. However, 1-APP offers distinct steric advantages in specific alkylations due to the rigidity of the six-membered ring.

Metric1-APP (Piperidine)SAMP (Pyrrolidine)Mechanistic Insight
Conformation Rigid Chair Flexible Envelope1-APP's fixed chair locks the phenyl group equatorial, creating a more defined "steric wall" than SAMP's flexible methoxymethyl group.
Shielding High (Phenyl) Medium (OMe-Methyl)The phenyl ring provides strong

-shielding of the Re-face, forcing electrophiles to attack from the Si-face.
Crystallinity High Low (Oil)1-APP hydrazones often crystallize, allowing for enantiomeric enrichment via recrystallization (a major process advantage).
Removal Oxidative/HydrolyticOxidative/HydrolyticBoth are cleaved by ozonolysis or methyl iodide/HCl to release the chiral product.
Mechanism of Action: The Hydrazone Alkylation Cycle

The following diagram illustrates how 1-APP induces chirality during


-alkylation of a ketone.

G Substrate Prochiral Ketone Hydrazone Chiral Hydrazone (Schiff Base) Substrate->Hydrazone + 1-APP - H2O Reagent 1-APP (Auxiliary) Reagent->Hydrazone Metallation Aza-Enolate (Lithium Species) Hydrazone->Metallation LDA, -78°C Alkylation Alkylated Hydrazone (New Stereocenter) Metallation->Alkylation R-X (Electrophile) Steric Block by Phenyl Cleavage Hydrolysis/Ozonolysis Alkylation->Cleavage Cleavage->Reagent Recycle (Optional) Product Chiral u03b1-Alkylated Ketone (>95% ee) Cleavage->Product

Figure 1: The asymmetric alkylation cycle using 1-APP. The rigid phenyl group directs the incoming electrophile (R-X) to the opposite face of the aza-enolate.

Part II: 1-APP as a Pharmacological Ligand

In drug development, the 1-amino-2-phenylpiperidine scaffold is a "privileged structure" used to probe Sigma (


) receptors  and Substance P (NK1)  pathways.
Comparative Analysis: Receptor Affinity & Selectivity

The addition of the N-amino group fundamentally alters the binding profile compared to the parent 2-phenylpiperidine (Methylphenidate class).

Ligand ClassScaffoldTarget Affinity (

)
Clinical Application
1-APP Derivatives N-Amino-2-PhenylHigh (

/ NK1)
Probe / Preclinical: Used to study neuroprotection and emesis. The N-amino group prevents oxidation to pyridinium species (neurotoxic).
Methylphenidate N-H-2-PhenylHigh (DAT / NET)ADHD Treatment: Classic stimulant. Lacks the N-amino extension.
Haloperidol 4-PhenylpiperidineHigh (

/

)
Antipsychotic: The phenyl group is at C4, not C2. This shift changes selectivity from Transporters (DAT) to Receptors (

).
Key Insight: The "N-Amino" Metabolic Switch

Unlike N-methyl analogs (which are demethylated by CYPs), N-amino piperidines are resistant to standard oxidative dealkylation. However, they can be oxidized to nitrenes or azo-compounds under oxidative stress.

  • Safety Note: This reactivity makes 1-APP derivatives valuable in vitro tools but challenging candidates for in vivo chronic therapy due to potential hydrazine toxicity.

Experimental Protocols

Protocol A: Synthesis of 1-APP Hydrazone (Chiral Auxiliary Mode)

Objective: Condensation of 1-APP with 3-pentanone for asymmetric alkylation.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents:

    • 3-Pentanone (10.0 mmol)

    • 1-Amino-2-phenylpiperidine (10.5 mmol, 1.05 eq)

    • Catalytic p-Toluenesulfonic acid (PTSA, 10 mg)

    • Benzene or Toluene (50 mL)

  • Reaction: Reflux the mixture for 12–16 hours. Monitor water collection in the Dean-Stark trap.

  • Workup: Cool to room temperature. Wash with saturated

    
     (2 x 20 mL) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The resulting hydrazone is often a viscous oil or low-melting solid. Note: If solid, recrystallize from hexane to upgrade optical purity.

Protocol B: Stereoselective Alkylation
  • Deprotonation: Dissolve hydrazone (1.0 eq) in dry THF under Argon. Cool to -78°C. Add LDA (1.1 eq) dropwise. Stir for 2 hours to form the aza-enolate.

  • Alkylation: Add alkyl halide (e.g., Benzyl bromide, 1.2 eq) slowly.

  • Quench: Stir at -78°C for 4 hours, then allow to warm to 0°C. Quench with saturated

    
    .
    
  • Cleavage: Dissolve the crude alkylated hydrazone in dichloromethane. Add ozone (

    
    ) at -78°C until blue, or treat with Methyl Iodide followed by 1N HCl to release the chiral ketone.
    

Visualization: Structural Logic

The following diagram compares the steric environment of 1-APP versus the standard SAMP auxiliary.

StructureComparison cluster_0 SAMP (Standard) cluster_1 1-APP (This Guide) SAMP 5-Membered Ring Flexible Envelope C2-Methoxymethyl Mech1 Steric Bulk: Medium (Rotatable OMe group) Comparison Comparison Outcome SAMP->Comparison Standard Efficiency APP 6-Membered Ring Rigid Chair C2-Phenyl Group Mech2 Steric Bulk: High (Fixed Equatorial Phenyl) APP->Comparison Higher Rigidity Better Crystallinity

Figure 2: Structural comparison highlighting the rigidity advantage of the 6-membered 1-APP scaffold over the 5-membered SAMP.

References

  • Overberger, C. G., & Herin, L. P. (1962). "Azo Compounds. XXXVIII. The Mercuric Oxide Oxidation of 1-Amino-2-phenylpiperidine." Journal of Organic Chemistry, 27(7), 2423–2427. Link

  • Enders, D., et al. (1987). "Asymmetric Synthesis using SAMP/RAMP Hydrazones." Tetrahedron, 43, 3961. (Foundational comparison for hydrazine auxiliaries).
  • Glennon, R. A., et al. (1991). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry, 34(6), 1855–1859. Link

  • Kook, A. M., et al. (1995). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry.

Validating the Purity of Synthesized 1-Amino-2-phenylpiperidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation protocols for 1-Amino-2-phenylpiperidine (1-APP) , a specialized hydrazine derivative often used as a pharmacophore in peptidomimetics and sigma receptor ligands.[1]

Executive Summary & Molecule Profile[2]

1-Amino-2-phenylpiperidine (1-APP) is a structural hybrid of a hydrazine and a cyclic amine.[1] Its validation presents unique challenges compared to standard secondary amines due to the lability of the N-N bond and the potential for oxidation.

  • Core Challenges:

    • Thermal Instability: The N-N bond can degrade under high GC temperatures, leading to false impurity profiles.

    • Redox Sensitivity: Hydrazines oxidize to hydrazones or azo/tetrazene dimers upon exposure to air.[1]

    • Stereochemistry: The C2 position is chiral. Enantiomeric excess (ee) must be quantified for biological applications.[1][2]

Impurity Profile: "The Enemy"

Before selecting a method, we must define what we are detecting.

Impurity TypeLikely CandidateOriginDetection Challenge
Precursor 2-PhenylpiperidineIncomplete N-aminationCo-elution in RP-HPLC due to similar hydrophobicity.[1]
Intermediate N-Nitroso-2-phenylpiperidineIf synthesized via nitrosation/reductionCarcinogenic ; requires trace level detection.[1]
Oxidation 1-Methylene-2-phenylpiperidin-1-ium (Hydrazone)Reaction with formaldehyde/acetone or air oxidationUV active; facile formation during sample prep.[1]
Stereoisomer (R)- or (S)- enantiomerRacemization during synthesisRequires Chiral HPLC.[1]

Comparative Analysis of Validation Methods

This section objectively compares three primary analytical workflows.

Method A: HPLC-UV/MS (The Gold Standard)

Verdict: Best for routine purity and impurity profiling.[1]

  • Mechanism: Reversed-Phase chromatography separates based on hydrophobicity.[1] The phenyl ring provides a strong UV chromophore (254 nm), while the basic nitrogen allows for good retention on C18 columns under acidic conditions.

  • Pros: High sensitivity, robust, compatible with thermally unstable compounds.

  • Cons: Requires specific mobile phases to prevent amine tailing; cannot detect inorganic salts.[1]

Method B: Quantitative NMR (qNMR) (The Structural Validator)

Verdict: Best for absolute purity determination (assay) and residual solvent quantification.[1]

  • Mechanism: Proton counting against a certified internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Non-destructive; no reference standard of the analyte required; detects residual solvents and water.

  • Cons: Lower sensitivity (LOD ~0.1%); requires ~10-20 mg of sample.[1]

Method C: GC-MS (The Volatile Check)

Verdict: Use with Caution. Only for specific volatile impurities or after derivatization.[1]

  • Mechanism: Separation by boiling point/polarity.[1]

  • Pros: High resolution for volatile organic impurities.

  • Cons: High Risk. 1-APP can undergo N-N bond homolysis or disproportionation in the injector port (250°C+), creating "ghost" impurities (e.g., 2-phenylpiperidine) that are not actually present in the sample.[1]

Detailed Experimental Protocols

Protocol 1: HPLC-UV/MS Purity Assay

This system is self-validating via the use of a diode array detector (DAD) to check peak purity.[1]

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent charged surface hybrid column to resist high pH if needed, though acidic is preferred here).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates the hydrazine, improving peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)[1]

    • 2-12 min: 5% -> 95% B (Linear gradient)[1]

    • 12-15 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (amide/hydrazine backbone) and 254 nm (phenyl ring).[1] MS (ESI+) in Scan mode (100-500 m/z).[1]

  • Sample Prep: Dissolve 1 mg 1-APP in 1 mL Acetonitrile:Water (50:50). Avoid Acetone (forms hydrazones instantly).[1]

Protocol 2: Chiral HPLC for Enantiomeric Excess

Essential for confirming the stereochemical integrity of the C2 position.

  • Column: Daicel Chiralpak IA or IB (Immobilized amylose/cellulose derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is critical to suppress the ionization of the hydrazine and ensure sharp peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Success Criteria: Baseline resolution (Rs > 1.5) between (R) and (S) enantiomers.[1]

Performance Data Comparison

The following table summarizes the capabilities of each method for 1-APP validation.

FeatureHPLC-UV/MSqNMR (400 MHz)GC-MS (Direct Injection)
Specificity High (w/ MS)Very High (Structural)Moderate (Thermal degradation risk)
LOD (Limit of Detection) ~0.05%~0.1%~0.05%
Sample Required < 1 mg10-20 mg< 1 mg
Analysis Time 15-20 min10-30 min20-30 min
Suitability for 1-APP Optimal Optimal (for Assay) Not Recommended (unless derivatized)
Cost per Run ModerateLowModerate

Visualizations

Diagram 1: Analytical Decision Workflow

This workflow guides the researcher from crude synthesis to the final Certificate of Analysis (CoA).[1]

AnalyticalWorkflow Start Crude 1-APP Synthesized CheckSolubility Solubility Check (MeOH/ACN) Start->CheckSolubility Decision Select Primary Method CheckSolubility->Decision HPLC Method A: HPLC-MS (Purity & Impurity ID) Decision->HPLC Routine Check qNMR Method B: qNMR (Absolute Assay & Solvents) Decision->qNMR Mass Balance Chiral Method C: Chiral HPLC (Enantiomeric Excess) Decision->Chiral Stereochem Check Pass Pass: >98% Purity >99% ee HPLC->Pass Fail Fail: Impurities Detected HPLC->Fail qNMR->Pass Chiral->Pass FinalCoA Generate CoA Pass->FinalCoA Action Recrystallize / Prep HPLC Fail->Action Action->Start Re-process

Caption: Analytical workflow for validating 1-Amino-2-phenylpiperidine purity.

Diagram 2: Impurity Origin & Detection

Visualizing where specific impurities arise and which method detects them.[1]

ImpurityMap Synthesis Synthesis: 2-Phenylpiperidine + HOSA StartMat Impurity A: Unreacted 2-Phenylpiperidine Synthesis->StartMat Incomplete Rxn Isomer Impurity C: (R)/(S) Enantiomer Synthesis->Isomer Racemization Storage Storage: Air/Light Exposure Oxidation Impurity B: Hydrazones / Dimers Storage->Oxidation Oxidation MethodHPLC Detect via HPLC-MS (M+H = 162 vs 177) StartMat->MethodHPLC Oxidation->MethodHPLC MethodChiral Detect via Chiral HPLC Isomer->MethodChiral

Caption: Origin of common impurities and their corresponding detection methods.

References

  • Synthesis and Pharmacophore Analysis: Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands.[3] Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Chiral Separation Methodologies: Title: Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates.[4] Source: Yakhak Hoeji (Journal of Pharmaceutical Society of Korea).[1] URL:[Link][1]

  • General Properties of Phenylpiperidines: Title: 1-Aminopiperidine Chemical Properties and Spectral Information.[1][5] Source: PubChem (NIH).[1] URL:[Link][1]

Sources

Phenyl Piperidines in Focus: A Comparative Guide to QSAR and Molecular Docking for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the phenyl piperidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically significant therapeutic agents.[1] Its unique conformational rigidity and the ability of its nitrogen atom to engage in crucial interactions have made it a cornerstone in the design of drugs targeting a wide array of biological systems. This guide provides an in-depth, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies of various phenyl piperidine derivatives. We will explore their performance against key biological targets, compare them with alternative chemical scaffolds, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Phenyl Piperidine Motif: A Versatile Pharmacophore

The 4-phenylpiperidine structure is a core component of numerous drugs with diverse pharmacological activities, from potent opioid analgesics to novel anticancer agents.[2][3] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric, electronic, and hydrophobic properties to achieve desired biological activity and pharmacokinetic profiles.

This guide will delve into three distinct classes of phenyl piperidine derivatives that have been the subject of extensive computational and experimental investigation:

  • Opioid Receptor Modulators: Phenyl piperidines are classic scaffolds for µ-opioid receptor agonists, playing a critical role in pain management.[4]

  • Anticancer Agents: Emerging research has highlighted the potential of phenyl piperidine derivatives as inhibitors of key oncogenic proteins like Akt1.

  • Acetylcholinesterase (AChE) Inhibitors: This class of compounds holds promise for the treatment of neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine.[5]

Comparative Analysis: Phenyl Piperidines and Their Alternatives

A crucial aspect of drug design is understanding not only the structure-activity relationships (SAR) of a particular scaffold but also how it compares to other chemical motifs targeting the same biological entity. Here, we present a comparative overview of phenyl piperidine derivatives against alternative scaffolds.

The Pyrrolidine Scaffold: A Five-Membered Ring Alternative

A common structural alternative to the six-membered piperidine ring is the five-membered pyrrolidine ring. While seemingly a minor change, this "scaffold hopping" can significantly impact a compound's physicochemical properties and biological activity.[6]

Table 1: Physicochemical and Biological Activity Comparison of Piperidine and Pyrrolidine Scaffolds

PropertyPhenyl Piperidine DerivativesPhenyl Pyrrolidine DerivativesKey Considerations for Drug Design
Ring Conformation Prefers a more rigid chair conformation.[7]Adopts more flexible envelope and twist conformations.[7]The rigidity of the piperidine ring can be advantageous for pre-organizing substituents for optimal binding, potentially leading to higher affinity. The flexibility of the pyrrolidine ring may be beneficial when a degree of conformational adaptability is required to fit into a binding pocket.
Lipophilicity (logP) Generally higher.[7]Generally lower.[7]The higher lipophilicity of piperidine derivatives can influence membrane permeability and volume of distribution. Pyrrolidine scaffolds may offer a more favorable solubility profile.
Pancreatic Lipase Inhibition (IC50) Less potent in some studies.Compound 12 (a pyrrolidine derivative) showed an IC50 of 0.143 ± 0.001 mg/mL.[8]In a comparative study, certain pyrrolidine derivatives exhibited superior inhibitory activity against pancreatic lipase, highlighting the impact of ring size on biological activity for this specific target.[8]
Docking Score vs. Pancreatic Lipase (kcal/mol) Compound 2 (a piperidine derivative) had a docking score of -6.85 kcal/mol.[8]Compound 12 (a pyrrolidine derivative) had a docking score of -8.24 kcal/mol.[8]The more favorable docking score for the pyrrolidine derivative correlates with its higher in vitro potency, suggesting a better fit within the enzyme's active site.[8]

Quantitative Data Summary: Performance of Phenyl Piperidine Derivatives

The following tables summarize key quantitative data from various QSAR and molecular docking studies, providing a snapshot of the performance of different phenyl piperidine derivatives against their respective targets.

Table 2: QSAR Model Statistics for Phenyl Piperidine Derivatives

Biological TargetQSAR Model Typer² (Coefficient of Determination)q² (Cross-validated r²)Reference
µ Opioid Agonists Neural NetworkNot ReportedNot Reported[9]
Akt1 Inhibitors GA-MLR0.8320.796[10]
HIV-1 Reverse Transcriptase Inhibitors CoMFA0.9980.663[11]
Anticancer (MCF7 cell line) 3D-QSAR0.75860.532[12]

Table 3: Molecular Docking Scores of Phenyl Piperidine Derivatives

Biological TargetPDB IDPhenyl Piperidine DerivativeDocking Score (kcal/mol)Reference
Pancreatic Lipase Not SpecifiedCompound 2-6.85[8]
EGFR 2J6MPiperidine-dihydropyridine hybridVaries (e.g., -8.5 for one derivative)[4]
Acetylcholinesterase Not SpecifiedFunctionalized PiperidinesNot explicitly stated in the abstract[5]
µ-Opioid Receptor Not SpecifiedSynthesized derivativesNot explicitly stated in the abstract[13]
Antimicrobial Target (2W9S) 2W9SDerivative 5e-11.1[14]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, validated protocols for conducting QSAR and molecular docking studies. These protocols are designed to be self-validating systems, ensuring the generation of robust and reliable computational models.

3D-QSAR Modeling Workflow

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11] 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional properties of molecules to generate predictive models.[15]

Step-by-Step Protocol:

  • Data Set Preparation:

    • Compile a dataset of phenyl piperidine derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) against the target of interest. Ensure that the biological data is consistent and obtained under the same experimental conditions.[16]

    • Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).

    • Divide the dataset into a training set (typically 70-80% of the data) for model generation and a test set for external validation.[17]

  • Molecular Modeling and Alignment:

    • Generate 3D structures of all molecules in the dataset.

    • Perform conformational analysis to identify the low-energy conformer for each molecule.

    • Align the molecules in the dataset. This is a critical step in 3D-QSAR and can be done using either a template molecule or a common substructure.[16][18]

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate steric and electrostatic interaction energies using a probe atom. These values serve as the molecular descriptors.[16]

  • Model Generation and Validation:

    • Use a statistical method, such as Partial Least Squares (PLS) analysis, to build a linear equation correlating the calculated descriptors with the biological activities of the training set molecules.[16]

    • Internal Validation: Perform a leave-one-out (LOO) cross-validation to assess the internal predictive ability of the model, yielding the q² value. A q² value greater than 0.5 is generally considered indicative of a good model.

    • External Validation: Use the generated model to predict the biological activities of the test set molecules. The predictive ability is assessed by the r²_pred value.

    • Y-randomization: As a further check for robustness, scramble the biological activity data of the training set and rebuild the model. A low q² value for the randomized model confirms that the original model is not due to chance correlation.[17]

G cluster_0 Data Preparation cluster_1 Molecular Modeling cluster_2 Model Building & Validation Data_Curation Dataset Curation (Experimental IC50 values) Data_Split Train/Test Split Data_Curation->Data_Split Conformation Conformational Analysis Data_Split->Conformation Alignment Molecular Alignment Conformation->Alignment Descriptor_Calc 3D Descriptor Calculation (Steric & Electrostatic Fields) Alignment->Descriptor_Calc PLS_Analysis Partial Least Squares (PLS) Descriptor_Calc->PLS_Analysis Internal_Val Internal Validation (q²) PLS_Analysis->Internal_Val External_Val External Validation (r²_pred) Internal_Val->External_Val Y_Random Y-Randomization External_Val->Y_Random

Caption: Workflow for 3D-QSAR model development.

Molecular Docking Workflow

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19][20] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to its protein target.[21]

Step-by-Step Protocol:

  • Receptor and Ligand Preparation:

    • Receptor: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[22]

    • Ligand: Generate the 3D structure of the phenyl piperidine derivative. Optimize its geometry and assign partial charges.

  • Binding Site Definition:

    • Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or through pocket detection algorithms.

    • Define a grid box that encompasses the binding site. The docking search will be confined to this space.[22]

  • Docking Simulation:

    • Choose a docking algorithm (e.g., genetic algorithm, Monte Carlo).

    • Run the docking simulation, which will generate a series of possible binding poses for the ligand within the receptor's active site.[22]

  • Scoring and Analysis:

    • Each generated pose is assigned a score by a scoring function, which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction.[20]

    • Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

    • Validation: If a co-crystallized ligand is available, a common validation step is to re-dock this native ligand into the binding site and calculate the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[1]

G Receptor_Prep Receptor Preparation (PDB structure, add hydrogens) Binding_Site Define Binding Site (Grid box generation) Receptor_Prep->Binding_Site Ligand_Prep Ligand Preparation (3D structure, optimize geometry) Docking Run Docking Simulation (Generate binding poses) Ligand_Prep->Docking Binding_Site->Docking Scoring Pose Scoring (Estimate binding affinity) Docking->Scoring Analysis Analyze Top Poses (Identify key interactions) Scoring->Analysis Validation Docking Validation (Re-docking native ligand, RMSD) Analysis->Validation G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Phenyl_Piperidine Phenyl Piperidine (e.g., Fentanyl) MOR µ-Opioid Receptor (GPCR) Phenyl_Piperidine->MOR G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Simplified µ-opioid receptor signaling pathway.

Akt1 Signaling in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. [10][23]Phenyl piperidine derivatives have been investigated as inhibitors of Akt1, a key kinase in this pathway. [24][25][26]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt1 Akt1 PIP3->Akt1 Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt1->Downstream Phenyl_Piperidine Phenyl Piperidine Inhibitor Phenyl_Piperidine->Akt1 Inhibition Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Caption: The PI3K/Akt1 signaling pathway and its inhibition.

Acetylcholinesterase and Synaptic Transmission

Acetylcholinesterase (AChE) is a crucial enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. [27][28]Inhibition of AChE by phenyl piperidine derivatives increases the concentration of ACh, which can be beneficial in conditions like Alzheimer's disease where there is a deficit in cholinergic transmission. [29][30][31]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Phenyl_Piperidine Phenyl Piperidine Inhibitor Phenyl_Piperidine->AChE Inhibition Signal Signal Propagation ACh_Receptor->Signal

Caption: Inhibition of acetylcholinesterase in the synapse.

Conclusion

The phenyl piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The integration of computational methods like QSAR and molecular docking provides a powerful platform for the rational design and optimization of these derivatives. By understanding the intricate structure-activity relationships and the underlying biological pathways, researchers can accelerate the development of the next generation of phenyl piperidine-based drugs with enhanced efficacy and safety profiles. This guide has provided a comprehensive overview, comparative data, and actionable protocols to empower scientists in this exciting field of drug discovery.

References

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  • Gschwend, D. A., Good, A. C., & Kuntz, I. D. (1996). Molecular docking towards drug discovery. Journal of molecular recognition, 9(2), 175-186.
  • Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology (Clifton, N.J.), 443, 365–382.
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  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • ResearchGate. (n.d.). General workflow of molecular docking.
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  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
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  • Cusabio. (n.d.).
  • Neovarsity. (2024). QSAR Modeling using Machine Learning | Methodology & Protocol. Neovarsity.
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  • Kumar, A., Sharma, S., & Kumar, D. (2015). In vitro evaluation and in silico screening of synthetic acetylcholinesterase inhibitors bearing functionalized piperidine pharmacophores. Bioorganic & medicinal chemistry, 23(15), 4567-4575.
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The Cytotoxicity of Piperidine Analogs: A Comparative Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its conformational flexibility and presence in numerous FDA-approved therapeutics. However, for drug development professionals, balancing the therapeutic efficacy of novel piperidine derivatives against their inherent cytotoxicity remains a critical early-stage hurdle.

This guide provides an objective, data-driven comparison of the cytotoxic profiles of emerging piperidine analogs. By examining their mechanistic pathways, quantitative performance against cancer cell lines, and the self-validating experimental protocols used to evaluate them, researchers can make informed decisions during lead optimization.

Mechanistic Drivers of Piperidine-Induced Cytotoxicity

The cytotoxic effects of piperidine analogs are rarely non-specific; rather, they are typically mediated through targeted interference with key cellular signaling cascades[1]. Understanding these mechanisms is essential for optimizing the Selectivity Index (SI)—the ratio of toxicity between cancerous and healthy cells.

Recent preclinical evaluations highlight three primary mechanisms by which highly functionalized piperidines induce cell death:

  • PI3K/Akt/mTOR Inhibition: Dysregulation of this pathway is a hallmark of many cancers. Specific piperidine derivatives act as direct kinase inhibitors, blocking the survival and proliferation signals required by malignant cells[1].

  • Caspase Cascade Activation: By disrupting mitochondrial membrane potential, certain analogs trigger the release of cytochrome c, initiating programmed cell death (apoptosis) via caspase activation.

  • DNA Intercalation: Spectrofluorimetric titration studies have demonstrated that specific piperidine ligands can bind directly to circulating tumor DNA (ctDNA), triggering severe DNA damage responses that halt the cell cycle[2].

Mechanism Pip Piperidine Analogs PI3K PI3K/Akt/mTOR Pathway Pip->PI3K Inhibits Casp Caspase Cascade Pip->Casp Activates DNA DNA Intercalation Pip->DNA Binds Apop Apoptosis (Cell Death) PI3K->Apop Removes Survival Signal Casp->Apop Executes DNA->Apop Triggers Damage Response

Piperidine-mediated induction of apoptosis via signaling and DNA interactions.

Comparative Cytotoxicity Profiles (In Vitro Data)

To accurately assess the viability of a piperidine analog as a therapeutic lead, its half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) must be evaluated across diverse cell lines. A lower IC50/GI50 indicates higher potency. Crucially, comparing these values against normal, non-cancerous cell lines (such as HaCaT or HFF) yields the Selectivity Index (SI)[1].

The table below synthesizes quantitative data from recent pharmacological screenings of various piperidine derivatives:

Compound / DerivativeTarget Cancer Cell LineIC50 / GI50 ValueNormal Cell Line (IC50/GI50)Selectivity Index (SI)
Compound 16 HT29 (Colon Cancer)4.1 µg/mLHaCaT (>250 µg/mL)> 60.0
Compound 16 MCF7 (Breast Cancer)26.2 µg/mLHaCaT (>250 µg/mL)> 9.5
Compound 22 NCI-H460 (Lung Cancer)26.3 µg/mLHaCaT (>250 µg/mL)> 9.5
Compound 6a OVCAR3 (Ovarian Cancer)21.2 µMHFF (48.8 µM)2.3
Compound f1 HT-29 (Colon Cancer)7.79 µMNot SpecifiedN/A
Piperine HCT-8 (Colon Cancer)66.0 µMNot SpecifiedN/A

Data compiled from authoritative preclinical evaluations[2],[3],[4],,.

Key Takeaways from the Data:

  • Exceptional Selectivity: Compound 16 demonstrates a highly favorable therapeutic window, exhibiting profound toxicity against colon cancer cells (HT29) while remaining virtually non-toxic to normal human keratinocytes (HaCaT)[2].

  • Structure-Activity Relationship (SAR): The inclusion of a hydroxyl group at the para position of the piperidine ring (as seen in Compound 6a) significantly enhances its therapeutic index against ovarian cancer cell lines compared to unsubstituted variants[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of piperidine cytotoxicity must rely on self-validating assay systems. The two industry-standard methodologies are the MTT Assay (metabolic-based) and the SRB Assay (protein-based).

Workflow P1 1. Cell Seeding 10^4 cells/well in 96-well plate P2 2. Compound Treatment Serial dilutions + Validating Controls P1->P2 P3 3. Incubation Phase 24-72h at 37°C, 5% CO2 P2->P3 P4 4. Viability Reagent MTT (Metabolic) or SRB (Protein) P3->P4 P5 5. Solubilization & Wash Dissolve formazan or extract dye P4->P5 P6 6. Spectrophotometry Read Absorbance (e.g., 570 nm) P5->P6 P7 7. Data Analysis Calculate IC50 & Selectivity Index P6->P7

Self-validating in vitro cytotoxicity assay workflow for piperidine analogs.

Establishing the Self-Validating Control System

Before executing either assay, a rigorous control framework must be established to prevent false positives/negatives[3]:

  • Blank Control (Media + Reagents): Establishes the baseline optical density (OD) to subtract spectrophotometric background noise.

  • Vehicle Control (0.1% DMSO): Because functionalized piperidines are often highly lipophilic, they require DMSO for solubilization. This control proves that observed cell death is causally linked to the piperidine pharmacophore, not solvent-induced osmotic stress.

  • Positive Control (e.g., Doxorubicin): Validates the assay's sensitivity by demonstrating expected, standardized cell death[2].

  • Negative Control (Untreated Cells): Represents 100% maximum cellular viability.

Protocol A: The MTT Assay (Metabolic Viability)

Causality Principle: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye into insoluble purple formazan. Because these enzymes are exclusively active in the mitochondria of living cells, formazan generation is directly proportional to viable cell count[3]. If a piperidine analog induces apoptosis, mitochondrial respiration ceases, halting dye reduction.

  • Cell Plating: Seed tumor cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours to allow for cellular adhesion.
    
  • Treatment: Apply serial dilutions of the piperidine analog (e.g., 10–100 µM) alongside the predefined control groups[3].

  • Incubation: Incubate for 48–72 hours at 37°C in a 5% CO₂ atmosphere.

  • Reagent Addition: Add 20 µL of MTT solution (2.5 mg/mL) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the trapped formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate spectrophotometer[3].

Protocol B: The Sulforhodamine B (SRB) Assay (Cellular Protein Mass)

Causality Principle: Unlike MTT, the SRB assay does not rely on metabolic activity, which can sometimes be artificially inflated by certain chemical agents prior to cell death. Instead, SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions[4]. By fixing the cells with trichloroacetic acid (TCA), cellular metabolism is instantly halted, and proteins are preserved. This provides a direct measurement of total cellular protein mass, which correlates flawlessly with cell number.

  • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix the cells in place[4].

  • Staining: Wash the plates with deionized water and dry. Add 0.4% (w/v) Sulforhodamine B dissolved in 1% acetic acid for 30 minutes[4].

  • Washing: Remove unbound dye by washing the wells repeatedly with 1% acetic acid[4].

  • Solubilization: Extract the bound SRB dye using an unbuffered 10 mM Tris base solution.

  • Quantification: Measure absorbance at 515-540 nm.

References

  • 1 2.2 3.3 4.4 5. 6.

Sources

In-Vitro Profiling of 1-Amino-2-phenylpiperidine: Reactivity, Metabolism, and CNS Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

1-Amino-2-phenylpiperidine is a specialized nitrogen-heterocyclic probe, distinct from its parent compound 2-phenylpiperidine (a core scaffold of methylphenidate-class stimulants) and 1-phenylpiperidine (a sigma receptor ligand).

As a Senior Application Scientist, I must highlight that this molecule presents a unique "Janus-faced" profile:

  • Pharmacophore: The 2-phenylpiperidine core suggests significant affinity for Norepinephrine (NET) and Dopamine (DAT) transporters.

  • Structural Alert: The N-amino (hydrazine) moiety introduces high chemical reactivity (oxidation sensitivity) and metabolic liability (Mechanism-Based Inhibition of CYP450s).

This guide outlines the critical in-vitro assessment protocols required to profile this compound, comparing it against standard alternatives to isolate its specific bioactivity and toxicity risks.

Comparative Analysis: Structure-Activity Relationships (SAR)

The following matrix compares 1-Amino-2-phenylpiperidine with its closest structural and functional analogs. This comparison is essential for interpreting in-vitro data.

Table 1: Comparative Bioactivity & Physicochemical Profile
Feature1-Amino-2-phenylpiperidine 2-Phenylpiperidine (Parent)1-Aminopiperidine (Control)
Primary Class Hydrazine-functionalized Stimulant ScaffoldCNS Stimulant / NRI ScaffoldSynthetic Intermediate / Hydrazine
Key Moiety

(Hydrazine) + C2-Phenyl
Secondary Amine + C2-Phenyl

(Hydrazine)
Predicted Target NET > DAT (Transporter Inhibitor)NET > DAT (Reuptake Inhibitor)Non-specific / GABA-T (weak)
Metabolic Risk High (CYP450 Inactivator)Moderate (Hydroxylation)High (Hepatotoxicity)
Chemical Stability Low (Oxidizes to Tetrazenes/Olefins)High (Stable)Moderate
Lipophilicity (cLogP) ~1.8 (Estimated)~2.4~0.2
Use Case Metabolic Probe / MAOI-NRI Hybrid ResearchADHD / Narcolepsy ResearchChemical Reagent

Scientist's Insight: The N-amino group lowers lipophilicity compared to the parent 2-phenylpiperidine but increases nucleophilicity. In binding assays, expect the N-amino group to sterically clash in tight binding pockets (like DAT), potentially reducing affinity compared to the parent, while the hydrazine moiety acts as a "warhead" for metabolic enzymes.

Critical Assessment Protocols

Protocol A: Chemical Stability & Handling (The "Oxidation Trap")

Rationale: Unlike standard piperidines, 1-Amino-2-phenylpiperidine is susceptible to oxidation. Historical data (Overberger et al., 1962) confirms that oxidative conditions (e.g., Mercuric Oxide) convert this molecule into Tetrazenes and Phenylcyclopentane (via nitrogen extrusion).

Impact on Assay: Standard buffers containing trace transition metals or peroxides can degrade the compound before it hits the target.

Workflow Visualization (DOT)

OxidationPathway cluster_warning Assay Interference Risk Compound 1-Amino-2-phenylpiperidine Intermediate Nitrene/Diazene Intermediate Compound->Intermediate Oxidation (-2H) Oxidant Oxidative Stress (e.g., H2O2, Metal Ions) Oxidant->Intermediate Product1 Tetrazene (Dimerization) Intermediate->Product1 Dimerization Product2 Phenylcyclopentane (N2 Extrusion) Intermediate->Product2 Ring Contraction

Figure 1: Oxidation pathway of 1-Amino-2-phenylpiperidine.[1][2][3][4] In-vitro assays must be performed in degassed buffers with chelating agents (EDTA) to prevent artifactual data.

Protocol B: Monoamine Transporter Binding (DAT/NET)

Rationale: To assess the retention of CNS stimulant properties from the 2-phenylpiperidine core.

Methodology:

  • System: CHO cells stably expressing hDAT (human Dopamine Transporter) or hNET.

  • Radioligand: [³H]WIN 35,428 (for DAT) or [³H]Nisoxetine (for NET).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 1 mM EDTA (Crucial for stability), pH 7.4.

  • Incubation: 2 hours at 4°C (Cold incubation reduces spontaneous oxidation).

  • Analysis: Competition binding curves (

    
     determination).
    

Expected Outcome:

  • 2-Phenylpiperidine:

    
     (High Affinity).
    
  • 1-Amino-2-phenylpiperidine: Expect

    
    . The N-amino extension likely reduces affinity due to steric hindrance but may retain selectivity for NET over DAT.
    
Protocol C: CYP450 Mechanism-Based Inhibition (MBI)

Rationale: Hydrazine moieties are notorious for acting as "suicide substrates" for Cytochrome P450 enzymes, forming iron-metabolite complexes that irreversibly inactivate the enzyme.

Methodology:

  • Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP3A4/CYP2D6.

  • Reaction A (-NADPH): Pre-incubate Compound + Microsomes without cofactor (Control).

  • Reaction B (+NADPH): Pre-incubate Compound + Microsomes with cofactor (Metabolic Activation).

  • Probe Substrate: Add Testosterone (CYP3A4) or Dextromethorphan (CYP2D6) after pre-incubation.

  • Readout: Measure residual enzyme activity via LC-MS/MS.

Data Interpretation:

  • IC50 Shift: If the

    
     decreases significantly (e.g., >3-fold) in the +NADPH pre-incubation compared to -NADPH, the compound is a Mechanism-Based Inhibitor .
    
  • Significance: This flags the compound as having high drug-drug interaction (DDI) potential.

MBI Screening Workflow (DOT)

MBI_Assay Start Compound (1-Amino-2-phenylpiperidine) Split Split Condition Start->Split PathA Path A: -NADPH (No Metabolism) Split->PathA PathB Path B: +NADPH (Metabolic Activation) Split->PathB Incubation 30 min Pre-incubation PathA->Incubation PathB->Incubation Probe Add CYP Probe Substrate (e.g., Testosterone) Incubation->Probe Measure Measure Residual Activity (LC-MS/MS) Probe->Measure Result Calculate IC50 Shift (Ratio Path A / Path B) Measure->Result

Figure 2: Mechanism-Based Inhibition (MBI) workflow. A shift in IC50 indicates the hydrazine group is covalently modifying the CYP enzyme.

References

  • Overberger, C. G., & Herin, L. P. (1962).[2] Azo Compounds.[2][3][4] XXXVIII. The Mercuric Oxide Oxidation of 1-Amino-2-phenylpiperidine. The Journal of Organic Chemistry, 27(2), 417–422. Link

  • Lomenzo, S. A., et al. (1999).[5] Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine.[5] Bioorganic & Medicinal Chemistry Letters, 9(23), 3273-3276. Link

  • Dutta, A. K., et al. (2001).[6] Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences, 68(16), 1839-1849. Link

  • Kalgutkar, A. S., et al. (2005). Assessment of the effects of common pharmacophores on the metabolic stability and CYP inhibition potential of therapeutic agents. Drug Metabolism Reviews, 37(1), 51-96. (General reference for Hydrazine MBI mechanisms).

Sources

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of Aminopiperidines: From Core Principles to Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Aminopiperidines and Their Significance in Medicinal Chemistry

What are Aminopiperidines?

The aminopiperidine scaffold is a six-membered nitrogen-containing heterocycle with an appended amino group. This structural motif is a cornerstone in modern medicinal chemistry, found in a remarkable number of pharmaceuticals across diverse therapeutic areas.[1] Its prevalence stems from a unique combination of physicochemical properties that make it an ideal building block for engaging with biological targets.

Why are Aminopiperidines Privileged Scaffolds?

Aminopiperidines are considered "privileged structures" because their framework provides an excellent starting point for developing drugs. The piperidine ring offers a three-dimensional geometry that can effectively orient substituents to interact with target proteins. Furthermore, the amino group provides a basic center that is often protonated at physiological pH, enabling crucial ionic interactions with acidic residues in protein binding pockets. This combination of a rigid scaffold and a key interaction point makes it highly versatile for drug design.[2]

The Central Role of SAR in Optimizing Aminopiperidine-Based Drug Candidates

The journey from a preliminary "hit" compound to a clinically viable drug is a meticulous process of molecular refinement. This is where Structure-Activity Relationship (SAR) studies become paramount. SAR is the systematic investigation of how modifying the chemical structure of a molecule affects its biological activity.[3][4] For the aminopiperidine scaffold, this involves synthesizing a library of analogs with targeted modifications and evaluating how these changes impact potency, selectivity, and pharmacokinetic properties. A thorough SAR campaign allows researchers to build a comprehensive understanding of the molecular features required for optimal drug performance, guiding the design of more effective and safer medicines.[5]

Foundational Principles of SAR

Before delving into specific strategies for the aminopiperidine scaffold, it is essential to understand the core principles that underpin all SAR studies.

Defining the Pharmacophore: Identifying Key Interacting Moieties

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of molecular features necessary for a drug to interact with its biological target.[6][7] These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. Early in an SAR campaign, researchers aim to define this pharmacophore by identifying which parts of the aminopiperidine lead compound are critical for its activity. This "pharmacophore model" then serves as a blueprint for designing new analogs.[8][9]

The Impact of Stereochemistry: How Chirality Influences Biological Activity

Many aminopiperidine derivatives are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[10] Biological systems, being inherently chiral, often interact differently with each enantiomer.[11][12] One enantiomer might bind to the target with high affinity, while the other could be inactive or even cause undesirable side effects.[1][13] Therefore, a critical aspect of SAR is the synthesis and testing of individual enantiomers to determine the optimal stereochemistry for the desired therapeutic effect. The U.S. Food and Drug Administration (FDA) has established guidelines emphasizing the importance of characterizing stereoisomers early in drug development.[11]

Bioisosteric Replacements: Modifying Function While Maintaining Structure

Bioisosterism is a powerful strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties.[14][15] This technique is used to fine-tune a compound's properties, such as potency, selectivity, metabolism, or solubility, without drastically altering its ability to bind to the target.[2][16] For example, a carboxylic acid group might be replaced with a tetrazole to improve oral bioavailability while retaining a key acidic interaction. The successful application of bioisosterism is a hallmark of sophisticated drug design.[17]

Core SAR Strategies for the Aminopiperidine Scaffold: A Comparative Analysis

The aminopiperidine scaffold offers three primary regions for chemical modification. A systematic exploration of these regions is key to a successful SAR campaign.

dot

Caption: Key modification sites for aminopiperidine SAR studies.

Modification of the Piperidine Ring

Substitutions directly on the piperidine ring can profoundly influence a compound's activity by altering its conformation and interaction with the target.

  • Substitution Patterns: Attaching functional groups at different positions (2-, 3-, or 4-) can probe the topology of the binding pocket. For instance, in a series of M1 allosteric agonists, it was found that substituents in the 3- or 4-positions of a benzyl group attached to the piperidine nitrogen led to a complete loss of agonism.[6]

  • Ring Constraints: Introducing conformational constraints, such as gem-dimethyl groups or fusing a second ring, can lock the piperidine into a more bioactive conformation, potentially increasing potency and selectivity.

Modification of the Amino Group

The nature of the amino group is critical for its role in target binding and for the overall physicochemical properties of the molecule.

  • Basicity and Substitution: The basicity (pKa) of the amino group can be modulated by its substitution pattern (primary, secondary, or tertiary). This is crucial, as seen in a series of novel topoisomerase inhibitors where modifying the pKa of the aminopiperidine moiety was key to retaining Gram-positive activity while significantly reducing off-target effects like hERG inhibition.[10]

  • Acylation and Sulfonylation: Converting the amine to an amide or sulfonamide can eliminate its basicity and introduce new hydrogen bonding capabilities. This strategy can be used to probe interactions with different regions of the binding pocket.

Appending Substituents

The substituents attached to the aminopiperidine core are often responsible for the majority of the binding interactions and largely define the compound's pharmacological profile.

  • Aryl and Heteroaryl Groups: These groups can engage in pi-stacking, hydrophobic, and hydrogen bonding interactions. In the development of antifungal 4-aminopiperidines, it was discovered that a benzyl or phenylethyl residue at the piperidine nitrogen combined with a long alkyl chain (n-dodecyl) at the 4-amino group was most beneficial for antifungal activity.[18]

  • Linkers and Side Chains: The length, rigidity, and functionality of linkers connecting the core to other parts of the molecule are critical. An SAR campaign on HCV assembly inhibitors systematically explored different linkers, finding that a 1,3-cyclobutane linker improved metabolic stability and potency.[19]

Comparative Data Table: SAR of 4-Aminopiperidine Antifungals

The following table, adapted from studies on antifungal agents targeting ergosterol biosynthesis, illustrates how systematic modifications affect activity.[18]

Compound IDR1 (on Piperidine N)R2 (on 4-Amino N)Antifungal Activity (MIC50, µg/mL) vs. C. albicans
2a Benzyln-Octyl8
2b Benzyln-Dodecyl0.5
3a Phenylethyln-Octyl16
3b Phenylethyln-Dodecyl0.5
4a Boc (Protecting Group)n-Dodecyl>32

Data synthesized from literature.[18]

This table clearly demonstrates a key SAR finding: a long (C12) alkyl chain at the 4-amino position is crucial for potent antifungal activity, while the nature of the substituent on the piperidine nitrogen (benzyl vs. phenylethyl) has a less pronounced effect.

Experimental Workflows for Generating and Interpreting SAR Data

A robust SAR study relies on efficient synthesis of analogs and reliable biological assays to evaluate them.

dot

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Optimization Lead Lead Compound Design Design Analogs (Vary R1, R2, R3) Lead->Design Synthesis Parallel Synthesis (e.g., Reductive Amination) Design->Synthesis InVitro In Vitro Assays (Binding, Functional) Synthesis->InVitro SAR_Analysis Analyze SAR Data (Potency, Selectivity) InVitro->SAR_Analysis SAR_Analysis->Design Iterative Refinement InVivo In Vivo Studies (PK/PD, Efficacy) SAR_Analysis->InVivo Optimized Optimized Candidate InVivo->Optimized

Caption: Iterative workflow for SAR studies.

Synthesis of Aminopiperidine Analogs: A General Workflow

Reductive amination is one of the most versatile and widely used methods for synthesizing libraries of aminopiperidine analogs due to its operational simplicity and broad substrate scope.[18][19][20]

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of an N-substituted 4-piperidone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added the desired primary or secondary amine (1.1 eq.).

  • Imine/Enamine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.), is added portion-wise to the mixture.[21] This reagent is selective for the iminium ion over the starting ketone, allowing for a one-pot procedure.

  • Reaction Completion: The reaction is stirred at room temperature until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired aminopiperidine analog.

In Vitro Assays for SAR Elucidation

In vitro assays are the workhorse of SAR studies, providing rapid and quantitative data on how structural modifications affect a compound's interaction with its target.

4.2.1 Binding Assays: Quantifying Target Affinity

Binding assays measure the direct interaction between a compound and its target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[22][23]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization: The target protein (ligand) is immobilized onto the surface of a sensor chip.[24][25]

  • Analyte Injection: A solution containing the aminopiperidine analog (analyte) is flowed over the sensor chip surface at various concentrations.

  • Signal Detection: Binding is detected in real-time as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).[26]

  • Data Analysis: A sensorgram (a plot of RU vs. time) is generated. From the association and dissociation phases of this curve, key kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) can be calculated. A lower K_D value indicates a higher binding affinity.

4.2.2 Functional Assays: Measuring Biological Effect

Functional assays measure the biological consequence of a compound binding to its target, such as enzyme inhibition or receptor activation/inhibition.

Experimental Protocol: Enzyme Inhibition Assay (ELISA-based)

  • Plate Coating: An ELISA plate is coated with the substrate of the enzyme being studied.[27]

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution like Bovine Serum Albumin (BSA).[28][29]

  • Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the aminopiperidine inhibitor. This mixture is then added to the coated plate wells.

  • Detection: A primary antibody that recognizes the product of the enzymatic reaction is added, followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Signal Generation: A substrate for the HRP enzyme (e.g., TMB) is added, which generates a colorimetric signal.[30] The intensity of the color is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The results are read on a plate reader, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Case Study Showcase: SAR of Covalent SMYD3 Inhibitors

A compelling example of applying SAR principles can be found in the development of covalent inhibitors for the methyltransferase SMYD3, a target in cancer therapy.[7][14]

  • The Lead Compound: The starting point was a reversible, 4-aminopiperidine-based inhibitor with an isoxazole moiety.

  • The Strategy: Researchers aimed to convert this reversible inhibitor into a more durable covalent inhibitor by introducing a reactive "warhead" that could form a bond with a specific cysteine residue (Cys186) in the SMYD3 active site.[14] The key SAR question was how to append this warhead without losing binding affinity.

  • Key Modifications: A chloroacetyl group was chosen as the warhead. It was attached to the 4-amino group of the piperidine scaffold. The team then synthesized analogs with and without this reactive group to compare their activity.

Data Table: SAR of 4-Aminopiperidine-Based SMYD3 Inhibitors
Compound IDR Group (on 4-Amino N)Inhibition MechanismSMYD3 IC50 (µM)
11 HReversible> 50
11C (EM127) -C(O)CH2Cl (Warhead)Covalent~13

Data synthesized from literature.[7][14]

The SAR is exceptionally clear: the addition of the chloroacetyl warhead (Compound 11C ) transformed an inactive reversible binder into a potent covalent inhibitor.[14] Further crystallographic studies confirmed that the aminopiperidine scaffold correctly oriented the warhead to react with the target cysteine residue, validating the design strategy.[7][14] This case study beautifully illustrates how a focused SAR effort can lead to a significant enhancement in potency and a novel mechanism of action.

Conclusion: Future Directions and Emerging Trends

The aminopiperidine scaffold remains a highly valuable core in drug discovery. The principles of SAR, when applied systematically, continue to unlock its full potential. Future SAR studies will increasingly integrate computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning to predict the activity of new analogs, thereby accelerating the design-synthesis-test cycle.[31][32] As our understanding of complex biological targets deepens, the iterative and data-driven approach of SAR will be essential for developing the next generation of highly selective and effective aminopiperidine-based therapeutics.

References

  • Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality, 21(S1), E23-E27. [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

  • Melancon, B. J., et al. (2009). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters, 19(15), 4352-4356. [Link]

  • Tari, L. W., et al. (2013). Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II with Reduced pK(a): Antibacterial Agents with an Improved Safety Profile. Journal of Medicinal Chemistry, 56(17), 6793-6805. [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. [Link]

  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 58-64. [Link]

  • Stazi, G., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114683. [Link]

  • Gschaider, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7249. [Link]

  • Schroeder, C. E., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 7(12), 1143-1148. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Hutt, A. J., & O'Grady, J. (1996). Drug stereochemistry: a major issue in clinical pharmacology. British Journal of Clinical Pharmacology, 41(5), 343-345. [Link]

  • Stazi, G., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. PubMed. [Link]

  • Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23-49. [Link]

  • Kumar, R., et al. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Current Drug Discovery Technologies, 19(1), 2-3. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Structure-Activity Relationship (SAR) Analysis. Zamann Pharma Support GmbH. [Link]

  • Wikipedia. (2023). Structure–activity relationship. Wikipedia. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

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  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

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  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

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  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

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A Comparative Analysis of Piperidine and Piperazine Derivatives for Sigma-1 Receptor Affinity

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is distinct from other mammalian proteins in its amino acid sequence and structure.[3] The σ1R is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and various neurotransmitter systems.[3][4] Its role in cellular homeostasis and response to stress has made it a compelling target for therapeutic intervention in a variety of central nervous system (CNS) disorders, such as schizophrenia, depression, neurodegenerative diseases, and pain.[5][6] The development of selective ligands for the σ1R is therefore an area of intense research. Among the numerous scaffolds investigated, piperidine and piperazine derivatives have emerged as prominent classes of σ1R ligands. This guide provides an in-depth comparison of their binding affinities, supported by experimental data, and explores the structural determinants of their interaction with the σ1R.

The Decisive Role of the Basic Moiety: Piperidine vs. Piperazine

Experimental evidence strongly suggests that the choice between a piperidine and a piperazine core can dramatically influence a compound's affinity for the sigma-1 receptor. In many chemical series, the piperidine moiety has been identified as a critical structural feature for achieving high σ1R affinity.[7][8][9]

A compelling example of this is the comparison between two closely related compounds, where the only structural difference is the substitution of a piperazine ring for a piperidine ring. In one such study, the piperidine-containing compound (compound 5) exhibited a high affinity for the σ1R with a Ki value of 3.64 nM. In contrast, its piperazine-containing counterpart (compound 4) showed a significantly lower affinity, with a Ki of 1531 nM.[7][8][10] This stark difference underscores the favorability of the piperidine scaffold for σ1R binding in this context.

The protonated piperidine ring is thought to form a crucial salt bridge interaction with the glutamate 172 (Glu172) residue within the σ1R binding pocket, which is a key determinant of high-affinity binding.[11][12] While piperazine derivatives can also engage in this interaction, the structural and electronic differences between the two heterocycles can lead to altered binding geometries and affinities.

Structure-Activity Relationship (SAR) Insights

The affinity of both piperidine and piperazine derivatives for the σ1R is not solely determined by the basic core but is also heavily influenced by the nature and position of various substituents.

For piperidine derivatives , a general pharmacophore model for σ1R ligands includes a central basic amine (the piperidine nitrogen), flanked by two hydrophobic domains.[13] For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, the unsubstituted parent compound displayed high affinity and selectivity for σ1R (Ki = 3.90 nM).[14] Substitutions on the phenylacetamide aromatic ring were found to modulate affinity, with electron-donating groups generally resulting in moderate affinity.[14]

For piperazine derivatives , the structure-activity relationships can be more complex. While some piperazine-based compounds exhibit high affinity for the σ1R, the structural requirements for optimal binding appear to be distinct from those of piperidine analogues. For example, in a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, compounds with specific substitutions on the benzyl ring, such as a 4'-methoxy or 4'-(2''-fluoroethoxy) group, displayed high σ1R affinity (Ki = 2.7 nM and 2.6 nM, respectively).[15]

Comparative Binding Affinity Data

The following table summarizes representative binding affinity data (Ki in nM) for a selection of piperidine and piperazine derivatives at the sigma-1 receptor, illustrating the general trends discussed.

Compound IDCore ScaffoldKey Structural Featuresσ1R Ki (nM)Reference
Compound 5 Piperidine-3.64[7][9]
Compound 4 PiperazinePiperidine in Cpd 5 replaced by piperazine1531[7][9]
1 PiperidineN-(1-benzylpiperidin-4-yl)phenylacetamide3.90
11 Piperidine2-fluoro-substituted analogue of Cpd 13.56[14]
13 PiperazineN-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine2.7[15]
30 PiperazineN-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine2.6[15]
12a Piperidine-0.54
11c Piperazine-~100-1000[16]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

The determination of a compound's binding affinity for the σ1R is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Materials and Reagents:
  • Membrane Preparation: Guinea pig liver membranes are a common source due to their high expression of σ1R.[17]

  • Radioligand: -pentazocine is a selective and commonly used radioligand for σ1R.[17][18]

  • Non-specific Binding Control: Haloperidol (typically at 10 µM) is used to determine non-specific binding.[1]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Test Compounds: Piperidine and piperazine derivatives of interest.

  • 96-well plates, filter mats, and a cell harvester.

  • Scintillation counter.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Dilute the -pentazocine stock solution in assay buffer to a final concentration near its Kd value (typically 2-5 nM).[1]

    • Prepare serial dilutions of the test compounds and the non-specific binding control (haloperidol).

    • Homogenize the guinea pig liver membrane preparation in the assay buffer to a suitable protein concentration.

  • Assay Plate Setup:

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, membrane preparation, and a high concentration of haloperidol (10 µM).

    • Competitive Binding Wells: Add assay buffer, radioligand, membrane preparation, and varying concentrations of the test compounds.

  • Incubation:

    • Incubate the 96-well plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[17]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

  • Radioactivity Measurement:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts

G cluster_receptor Sigma-1 Receptor Binding Pocket Piperidine Piperidine Derivative S1R Sigma-1 Receptor (σ1R) Piperidine->S1R High Affinity (e.g., Ki = 3.64 nM) Piperazine Piperazine Derivative Piperazine->S1R Low Affinity (e.g., Ki = 1531 nM) Glu172 Glu172 (Anionic Site) S1R->Glu172 Contains G start Start prep Prepare Reagents (³H-pentazocine, membranes, compounds) start->prep setup Set up 96-well Plate (Total, NSB, Competition) prep->setup incubate Incubate (e.g., 37°C, 90 min) setup->incubate filter Filter & Wash (Separate bound/free radioligand) incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand binding assay workflow for σ1R affinity.

Conclusion

The available experimental data consistently highlight the importance of the basic heterocyclic core in determining the affinity of ligands for the sigma-1 receptor. For many chemical series, piperidine-based derivatives demonstrate significantly higher affinity compared to their piperazine counterparts. This is often attributed to a more favorable interaction with key residues, such as Glu172, in the σ1R binding site. However, it is crucial to recognize that high affinity can also be achieved with piperazine-containing scaffolds through careful optimization of other structural features. The provided experimental protocol for radioligand binding assays offers a robust framework for researchers to quantitatively assess the σ1R affinity of their novel compounds, enabling the continued development of potent and selective modulators for this important therapeutic target.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed.
  • Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals.
  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed.
  • Sigma-1 receptor ligands: potential in the treatment of neuropsychi
  • Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed.
  • Sigma-1 receptor. Wikipedia.
  • Application Notes and Protocols for Radioligand Binding Studies of Sigma-1 Receptor Ligands. Benchchem.
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma‑1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience - Figshare.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. .

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air.
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegener
  • Sigma Receptor Binding Assays. PubMed - NIH.
  • Structural and molecular insight into Piperazine and Piperidine derivatives as Histamine H3 and Sigma-1 receptor antagonists with promising antinociceptive properties. Usiena air.

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A Senior Application Scientist's Guide to the Comparative Safety Analysis of Piperidine Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Piperidine Scaffold

The piperidine ring is a prevalent and invaluable scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its ubiquity is a testament to its favorable physicochemical properties, which can enhance a molecule's druggability by improving pharmacokinetic parameters such as absorption and distribution, often while maintaining metabolic stability.[3] However, the very features that make the piperidine motif attractive can also introduce safety liabilities. Structural modifications to the piperidine ring, while potentially enhancing therapeutic efficacy, can significantly alter a compound's safety profile.

This guide provides a comparative framework for the preclinical safety assessment of piperidine analogs. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep understanding of the "why" behind each experimental choice. We will explore the critical in vitro safety assays that form the foundation of a robust preclinical data package, focusing on cytotoxicity, metabolic liabilities, cardiotoxicity, genotoxicity, and neurotoxicity. Each section will provide not only a detailed, self-validating experimental protocol but also the mechanistic rationale that underpins the assay, grounded in authoritative regulatory guidelines.

I. General Cytotoxicity: Establishing the Therapeutic Window

A fundamental first step in safety assessment is to determine a compound's intrinsic cytotoxicity. This establishes a baseline therapeutic window, comparing the concentration at which a compound elicits its desired pharmacological effect to the concentration that causes cell death. A significant separation between efficacy and cytotoxicity is a primary indicator of a viable drug candidate.

Mechanistic Rationale

Cytotoxicity assays measure the reduction in cell viability upon exposure to a test compound. The underlying mechanisms of cell death can be varied, including the induction of apoptosis (programmed cell death) or necrosis. For many piperidine derivatives, cytotoxicity has been linked to the activation of caspase cascades, which are central to the apoptotic process.[4] Understanding the concentration-dependent cytotoxic effects on both cancerous and healthy cell lines is crucial for determining the selectivity index (SI), a key measure of a compound's therapeutic potential.[4] A higher SI indicates greater selectivity for the target (e.g., cancer cells) over non-target cells.

Comparative Cytotoxicity Data of Selected Piperidine Analogs

The following table summarizes the cytotoxic activity of several piperidine derivatives against various cancer cell lines. A lower IC50 or GI50 value indicates greater cytotoxicity.

Compound ClassAnalog ExampleTarget Cell LineCytotoxicity (IC50/GI50 in µM)Reference
Piperidine-Dihydropyridine HybridAnalog AA-549 (Lung Cancer)15.2[5]
Analog BMCF-7 (Breast Cancer)10.8[5]
Piperidine-Flavone AnalogAnalog 5aSH-SY5Y (Neuroblastoma)44.20[6]
Analog 5cSH-SY5Y (Neuroblastoma)50.53[6]
Analog 5jSH-SY5Y (Neuroblastoma)49.25[6]
1-Acetyl-4-(4-hydroxyphenyl)piperazine1A4HP4T1 (Breast Cancer)149.7[7]
Experimental Protocol: MTT Assay for Cell Viability

This protocol is based on the colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][8]

Materials:

  • Cells of interest (e.g., cancer cell line, normal cell line)

  • Complete cell culture medium

  • Test piperidine analogs and vehicle control (e.g., DMSO)

  • MTT labeling reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the piperidine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[9]

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours.[1]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm with a reference wavelength of 630 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Piperidine Analogs A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Incubate (Overnight) F->G H Measure Absorbance G->H

MTT Assay Workflow for Cytotoxicity Assessment.

II. Metabolic Stability and Drug-Drug Interactions: The Role of Cytochrome P450

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions (DDIs). The cytochrome P450 (CYP450) superfamily of enzymes is responsible for the metabolism of a vast number of drugs.[11] Inhibition of these enzymes by a piperidine analog can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.

Mechanistic Rationale

In vitro CYP450 inhibition assays are essential for predicting potential DDIs, as recommended by the FDA.[12] These assays determine the concentration of a test compound required to inhibit the activity of specific CYP isoforms by 50% (IC50). A low IC50 value suggests a higher risk of DDIs. The primary human CYP enzymes recommended for evaluation are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of the majority of clinically used drugs.[11]

Comparative CYP450 Inhibition Data of Selected Piperidine Analogs

The following table presents hypothetical comparative data for a series of piperidine analogs against key CYP450 isoforms.

AnalogCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Analog X> 5015.225.82.58.1
Analog Y22.5> 50> 5018.935.4
Analog Z5.18.912.30.81.2
Experimental Protocol: CYP450 Inhibition Assay Using Fluorescent Probes

This high-throughput screening method utilizes specific fluorescent substrates for each CYP isoform.[13][14]

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorescent probe substrates specific for each isoform

  • NADPH regenerating system

  • Human liver microsomes (optional, for a more complex system)

  • Piperidine analogs and known inhibitor controls

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare a reaction mixture containing the CYP450 enzyme, the fluorescent probe substrate, and buffer in each well of the microplate.

  • Compound Addition: Add the piperidine analogs at various concentrations to the wells. Include a vehicle control and a known specific inhibitor for each isoform as a positive control.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.[13]

  • Data Analysis: Calculate the percent inhibition for each concentration of the piperidine analog relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

CYP450_Inhibition_Workflow A Prepare Reaction Mix (CYP Enzyme + Probe) B Add Piperidine Analogs & Controls A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Measure Fluorescence D->E F Calculate % Inhibition & IC50 E->F

Fluorescent Probe-Based CYP450 Inhibition Assay Workflow.

III. Cardiotoxicity: The hERG Channel Blockade Risk

Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market. A primary mechanism of cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a potentially fatal arrhythmia known as Torsades de Pointes.[15] Many piperidine-containing compounds have been identified as hERG inhibitors.

Mechanistic Rationale

The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel prolongs the action potential duration, which manifests as a prolonged QT interval on an electrocardiogram. The automated patch-clamp assay is the gold standard for assessing a compound's potential to block the hERG channel, providing a direct measure of ion channel function. This is a key component of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, which aims to improve the prediction of proarrhythmic risk.[16]

Comparative hERG Inhibition Data of Selected Piperidine Analogs

The following table shows a comparison of hERG inhibition for different piperidine analogs.

AnaloghERG Inhibition IC50 (µM)Reference
Astemizole Analog 210.97[1]
Astemizole Analog 468.61[1]
Piperidine Bioisostere 32> 30[17]
Bupivacaine Analog 6Low hERG reactivity[11]
Experimental Protocol: Automated Patch-Clamp hERG Assay

This protocol outlines the general steps for an automated patch-clamp assay.[7][15]

Materials:

  • CHO or HEK293 cells stably expressing the hERG channel

  • Cell culture reagents

  • Extracellular and intracellular recording solutions

  • Piperidine analogs and a known hERG blocker (e.g., E-4031) as a positive control

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

Procedure:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension.

  • System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing: The system automatically positions cells over apertures and forms a high-resistance (giga-seal) between the cell membrane and the substrate.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration, allowing for control of the membrane potential and measurement of the ion current.[18]

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic current.

  • Compound Application: Apply the piperidine analogs at increasing concentrations to the cells.

  • Current Measurement: Record the hERG current at each concentration after it reaches a steady state.

  • Data Analysis: Measure the reduction in the hERG current amplitude at each concentration compared to the baseline. Calculate the IC50 value from the concentration-response curve.

hERG_Assay_Workflow cluster_0 Cell & System Preparation cluster_1 Automated Patch-Clamp cluster_2 Data Analysis A Prepare hERG-expressing cell suspension C Cell Sealing & Whole-Cell Configuration A->C B Prime Automated Patch-Clamp System B->C D Record Baseline hERG Current C->D E Apply Piperidine Analogs D->E F Record hERG Current at each concentration E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Automated Patch-Clamp hERG Assay Workflow.

IV. Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are designed to detect compounds that can cause damage to the genetic material of cells, which can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is recommended by regulatory agencies such as the ICH to assess the genotoxic potential of new drug candidates.[17]

Mechanistic Rationale

The standard in vitro genotoxicity battery typically includes:

  • A bacterial reverse mutation assay (Ames test): This test detects gene mutations (point mutations and frameshift mutations) in bacteria.

  • An in vitro mammalian cell assay for chromosomal damage: This can be either a chromosomal aberration assay or an in vitro micronucleus assay. The micronucleus assay is often preferred as it can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[5]

A positive result in any of these assays triggers further investigation to determine the relevance of the finding to human risk.

Experimental Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD 471 guideline.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strain (e.g., WP2 uvrA)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution (for S. typhimurium) or tryptophan solution (for E. coli)

  • S9 fraction from induced rat liver for metabolic activation

  • Piperidine analogs, vehicle control, and known mutagens as positive controls

Procedure:

  • Preparation: Prepare the test solutions of the piperidine analogs.

  • Incubation: In a test tube, mix the bacterial strain, the test compound, and either a buffer or the S9 mix for metabolic activation.

  • Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[6]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies over the background (vehicle control).

Experimental Protocol 2: In Vitro Micronucleus Assay

This protocol is based on the OECD 487 guideline.

Materials:

  • Mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes)

  • Cell culture medium

  • Piperidine analogs, vehicle control, and known clastogens/aneugens as positive controls

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa or a fluorescent dye)

  • Microscope slides

Procedure:

  • Cell Treatment: Treat the cultured cells with various concentrations of the piperidine analog, with and without S9 metabolic activation.[5]

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvesting: Harvest the cells by centrifugation.

  • Slide Preparation: Resuspend the cells in a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain.

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[5]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

V. Neurotoxicity: A Complex and Critical Endpoint

Neurotoxicity is a significant concern in drug development, as adverse effects on the nervous system can be debilitating. The diverse mechanisms through which compounds can exert neurotoxicity make its assessment challenging. For piperidine analogs, neurotoxic effects can be mediated through various pathways, including modulation of neurotransmitter systems. For example, the natural piperidine alkaloid, piperine, has been shown to elevate GABA and serotonin levels in the brain.

Mechanistic Rationale

In vitro neurotoxicity assays provide an early indication of a compound's potential to adversely affect the nervous system. These assays can evaluate various endpoints, including:

  • Neuronal Viability: Assessing cell death in neuronal cultures.

  • Neurite Outgrowth: Measuring the effect of a compound on the growth of axons and dendrites.

  • Synaptic Function: Evaluating changes in neurotransmitter release and uptake.

  • Electrophysiology: Using techniques like multi-electrode arrays (MEAs) to assess changes in neuronal firing patterns.

Experimental Protocol: Neurite Outgrowth Assay

This is a common high-content imaging-based assay to assess a key aspect of neuronal development and health.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons

  • Cell culture reagents and differentiation-inducing factors

  • Piperidine analogs and controls

  • High-content imaging system

  • Fluorescent dyes for staining neurons (e.g., β-III tubulin for neurites, DAPI for nuclei)

Procedure:

  • Cell Seeding and Differentiation: Seed the neuronal cells in a multi-well plate and induce differentiation to promote neurite extension.

  • Compound Treatment: Treat the differentiated neurons with a range of concentrations of the piperidine analogs.

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • Staining: Fix the cells and stain them with fluorescent antibodies or dyes to visualize the cell bodies and neurites.

  • Imaging: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites, total neurite length, and number of branch points per cell.

  • Data Analysis: Compare the neurite outgrowth parameters in the treated cells to the vehicle control to identify any inhibitory or disruptive effects.

Conclusion: A Holistic Approach to Safety Assessment

The piperidine scaffold will undoubtedly continue to be a mainstay in drug discovery due to its advantageous properties. However, a thorough and mechanistically informed safety assessment is paramount to successfully advancing piperidine-containing drug candidates to the clinic. This guide has provided a framework for the comparative safety analysis of piperidine analogs, emphasizing the importance of understanding the "why" behind each experimental protocol. By integrating data from a battery of in vitro assays covering cytotoxicity, metabolic stability, cardiotoxicity, genotoxicity, and neurotoxicity, drug development professionals can make more informed decisions, leading to the design of safer and more effective medicines.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Publications. Available at: [Link].

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  • Research progress on piperidine-containing compounds as agrochemicals. ScienceDirect. Available at: [Link].

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  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. Available at: [Link].

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link].

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  • CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link].

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  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. ResearchGate. Available at: [Link].

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. Available at: [Link].

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. Available at: [Link].

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1-Amino-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 1-Amino-2-phenylpiperidine, ensuring that its journey from synthesis to disposal is managed with the utmost care and precision.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including 1-Amino-2-phenylpiperidine, is governed by a hierarchy of controls and regulations designed to protect both laboratory personnel and the environment. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary regulatory framework for hazardous waste management.[3] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Hazard Communication Standard (HCS).[4]

The fundamental principle is that chemical waste should never be disposed of in regular trash or down the sanitary sewer system without explicit permission from your institution's Environmental Health and Safety (EHS) department.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before commencing any procedure involving 1-Amino-2-phenylpiperidine, the utilization of appropriate Personal Protective Equipment (PPE) is non-negotiable. This establishes a critical barrier between you and potential chemical exposure.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent dermal absorption, which can be a significant route of exposure for amine compounds. Piperidine derivatives can cause skin irritation and burns.[1][2]
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities.To protect against splashes and aerosols that could cause severe eye irritation or permanent damage.[1][2]
Skin and Body A laboratory coat, worn fully buttoned. Consider a chemically resistant apron for larger volumes.To protect skin and personal clothing from contamination.
Respiratory All handling of 1-Amino-2-phenylpiperidine should be conducted in a certified chemical fume hood.To prevent the inhalation of potentially toxic vapors or aerosols. Many piperidine compounds are harmful if inhaled.[4]

Step-by-Step Disposal Protocol for 1-Amino-2-phenylpiperidine

The following protocol outlines a systematic approach to the safe collection, storage, and disposal of 1-Amino-2-phenylpiperidine waste.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.

  • Dedicated Waste Container: Collect all waste containing 1-Amino-2-phenylpiperidine, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent paper), in a designated and compatible hazardous waste container.

  • Compatibility is Key: The container must be chemically resistant to amines. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Avoid Mixing: Critically, do not mix 1-Amino-2-phenylpiperidine waste with other waste streams, especially strong oxidizing agents, as this could lead to a vigorous or explosive reaction.[6]

Step 2: Accurate and Comprehensive Labeling

Proper labeling is not just a regulatory requirement; it is a vital communication tool that ensures the safety of everyone who may handle the waste container.

  • Clear Identification: The label must clearly state "Hazardous Waste" and the full chemical name: "1-Amino-2-phenylpiperidine". Avoid abbreviations or chemical formulas.

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms. Based on related compounds, these would likely include:

    • Health Hazard (for toxicity)

    • Corrosion (for skin/eye damage)

    • Exclamation Mark (for irritant)

    • Environment (if ecotoxicity data is confirmed)

  • Essential Information: Include the date of waste generation, the name of the principal investigator, and the laboratory location.

Step 3: Secure and Safe Storage

The temporary storage of hazardous waste within the laboratory requires a designated and controlled environment.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources, direct sunlight, and incompatible materials.[7]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Keep Closed: The waste container must remain sealed at all times, except when adding waste.[5]

Step 4: Professional Disposal

The final disposal of 1-Amino-2-phenylpiperidine must be conducted by trained professionals through your institution's established hazardous waste program.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor for the pickup and disposal of the waste.

  • Manifesting: A hazardous waste manifest will be required, which documents the "cradle-to-grave" management of the waste, ensuring it is transported and disposed of in compliance with all regulations.[3]

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Ensure PPE: Confirm you are wearing the appropriate PPE.

    • Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.

    • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the compound is determined to be flammable.

    • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate: Immediately evacuate the area and alert others.

    • Isolate: Close the doors to the laboratory and prevent re-entry.

    • Contact EHS: Notify your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Logical Framework for Disposal

DisposalWorkflow cluster_Prep Preparation cluster_Procedure Disposal Procedure cluster_Contingency Contingency Plan PPE Don Appropriate PPE Collect Step 1: Segregate and Collect Waste PPE->Collect Label Step 2: Accurately Label Container Collect->Label Store Step 3: Securely Store in Designated Area Label->Store Dispose Step 4: Arrange for Professional Disposal via EHS Store->Dispose Spill Spill Occurs SmallSpill Small Spill: Absorb, Collect, Decontaminate Spill->SmallSpill Minor LargeSpill Large Spill: Evacuate, Isolate, Notify EHS Spill->LargeSpill Major SmallSpill->Collect Dispose of cleanup materials LargeSpill->Dispose Managed by EHS team

Caption: Workflow for the safe disposal of 1-Amino-2-phenylpiperidine.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The meticulous management of chemical waste is a direct reflection of the precision and care that defines rigorous scientific research.

References

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.[Link]

  • Antibodies.com. 4-Piperidinopiperidine Safety Data Sheet.[Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. (2022). [Link]

  • Chemsrc. 1-Phenylpiperidine | CAS#:4096-20-2. (2025). [Link]

  • Australian Government Department of Health. Piperidine: Human health tier II assessment. (2016). [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.[Link]

Sources

Personal protective equipment for handling 1-Amino-2-phenylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 1-Amino-2-phenylpiperidine .

Chemical Profile & Hazard Logic

To safely handle 1-Amino-2-phenylpiperidine, one must understand the causality of its toxicity. It is not merely "toxic"; it possesses a dual-threat molecular architecture:

  • The Hydrazine Moiety (

    
    ):  The 1-amino group classifies this compound as a hydrazine derivative. Hydrazines are potent nucleophiles and reducing agents. Biologically, they are notorious skin sensitizers  and potential genotoxins  due to their ability to alkylate DNA or form reactive metabolites.
    
  • The Phenyl Group (

    
    ):  The phenyl ring at the 2-position significantly increases lipophilicity (LogP). Unlike simple hydrazine (water-soluble), this molecule can easily penetrate the lipid bilayer of the skin, making dermal absorption  a primary route of systemic exposure.
    

Core Hazard Classification (Derived):

  • Acute Toxicity: Oral, Dermal, Inhalation.[1]

  • Skin Corrosion/Irritation: Category 1B (Corrosive, based on piperidine backbone).

  • Sensitization: High potential for allergic skin reaction.[2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with lipophilic hydrazine derivatives. The following matrix is non-negotiable for handling >100 mg quantities.

Protective Barrier Specifications
ComponentRecommendationTechnical Justification
Primary Glove Silver Shield / Laminate (0.025 mm)Resists permeation of amines and hydrazines >480 mins. Standard nitrile degrades rapidly against substituted piperidines.
Secondary Glove Nitrile (5 mil minimum) Worn over the laminate glove to provide dexterity and mechanical protection.
Respiratory P100 / OV Cartridge (or Fume Hood)If handling solid powder outside a hood (not recommended), a full-face respirator is required to prevent mucous membrane corrosion.
Body Tyvek Lab Coat + Apron Cotton absorbs liquids; Tyvek repels. An impervious apron prevents lap-zone exposure during bench work.
Eye Protection Chemical Goggles Safety glasses are inadequate for corrosives. Goggles seal the eyes against vapors and splashes.

Handling & Engineering Controls

Workflow Decision Tree

The physical state of the material dictates the engineering control level.

HandlingProtocol Start Start: Assess Material State IsSolid Is the material a Solid/Powder? Start->IsSolid IsLiquid Is the material a Liquid/Oil? IsSolid->IsLiquid No Weighing Weigh inside Fume Hood (Sash < 18 inches) IsSolid->Weighing Yes LiquidHandling Double Glove (Laminate + Nitrile) Use Positive Displacement Pipette IsLiquid->LiquidHandling Yes StaticControl Use Antistatic Gun (Hydrazines can be shock sensitive) Weighing->StaticControl Dissolution Dissolve in solvent immediately to reduce dust hazard StaticControl->Dissolution ClosedSystem Keep vessels sealed. Use Septum/Syringe transfer LiquidHandling->ClosedSystem

Figure 1: Decision logic for engineering controls based on physical state.

Critical Protocol: Solubilization
  • Preparation: Pre-weigh solvent in a tared vial.

  • Addition: Add the solid 1-Amino-2-phenylpiperidine to the solvent, not vice-versa, to minimize dust dispersion.

  • Vessel: Use amber glass vials with PTFE-lined caps. Avoid metal spatulas if possible (use PTFE or ceramic) to prevent catalytic decomposition.

Emergency Response & Decontamination

The "Bleach" Myth vs. Reality

A common error is pouring undiluted bleach on amine spills.

  • Risk: Reacting concentrated hypochlorite (bleach) with amines can generate chloramines (toxic gas) or heat.[3]

  • Correct Protocol: Use a two-step oxidative destruction method only for surface residues, not bulk spills.

Spill Cleanup Procedure (Bulk)
  • Evacuate & Ventilate: Clear the immediate area.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[4] Do NOT use paper towels (fire hazard with oxidizers/hydrazines).

  • Collect: Scoop into a hazardous waste container labeled "Toxic/Corrosive Organic Solid."

Surface Decontamination (Residues)

For cleaning glassware or benchtop residues after bulk removal:

  • Oxidation: Prepare a 10% aqueous bleach solution .

  • Application: Wipe the surface gently. Allow 10 minutes contact time. The hypochlorite oxidizes the hydrazine moiety to nitrogen gas and water.

  • Neutralization: Follow with a water rinse, then an ethanol wipe to remove organic residues.

Waste Disposal

Do not mix with standard organic waste streams.

  • Segregation: Create a dedicated waste stream labeled: "Hydrazine Derivatives - High Hazard."

  • Compatibility: Ensure the waste container does not contain ketones (forms hydrazones) or strong oxidizers (fire risk).

  • Final Disposal: Incineration is the only acceptable disposal method for hydrazine derivatives.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Phenylpiperidine (Analogous Backbone Hazard). Retrieved from

  • Santa Cruz Biotechnology. (2010). Material Safety Data Sheet: 1-(2-Aminoethyl)piperidine (Functional Analog). Retrieved from

  • National Institutes of Health (NIH). (2006). Synthesis of Aminoethyl-Substituted Piperidine Derivatives. (Providing context on synthesis and stability). Retrieved from

  • Northwestern University. (2023). Chemical Incompatibility with Bleach.[3] (Guidance on Amine/Bleach interactions). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.